molecular formula C89H107N2O15P B608632 Long trebler phosphoramidite

Long trebler phosphoramidite

Katalognummer: B608632
Molekulargewicht: 1475.8 g/mol
InChI-Schlüssel: GLIQPXBAWPTSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Long trebler phosphoramidite is a branching reagent for oligonucleotide synthesis allowing to synthesize branched DNA structures using a standard DNA synthesizer.Trebler amidite can be used to attach several modifier amidites to the 5'-end of an oligonucleotide - for example, three biotin residues can be attached at once.

Eigenschaften

Molekularformel

C89H107N2O15P

Molekulargewicht

1475.8 g/mol

IUPAC-Name

3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3

InChI-Schlüssel

GLIQPXBAWPTSHZ-UHFFFAOYSA-N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Herkunft des Produkts

United States

Foundational & Exploratory

Long Trebler Phosphoramidite: A Technical Guide to Branched Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Long trebler phosphoramidite (B1245037), a critical reagent in the synthesis of complex, branched oligonucleotides. This document details its chemical properties, structure, and applications, offering valuable insights for researchers and professionals in the fields of molecular biology, drug development, and nanotechnology.

Core Concepts: An Introduction to Long Trebler Phosphoramidite

This compound is a specialized chemical building block, or phosphoramidite, used in solid-phase oligonucleotide synthesis.[1][2][3] Its unique trifurcated structure enables the simultaneous synthesis of three nucleic acid chains from a single point, creating a 'Y' or 'treble' shaped branched structure.[1][2][3][4] This capability is instrumental in the construction of DNA dendrimers, highly branched, monodisperse polymers with a tree-like structure, and for the attachment of multiple reporter molecules or other modifiers to an oligonucleotide.[1][2][5]

The "Long" designation in its name refers to an extended spacer arm between the phosphoramidite group and the branching point. This design feature mitigates steric hindrance that can occur with standard trebler phosphoramidites, leading to improved coupling efficiency and requiring shorter coupling times during synthesis.[6]

Chemical Properties and Structure

This compound is characterized by its specific molecular formula and weight, which are crucial for precise laboratory applications. It is typically supplied as a viscous yellowish oil and is soluble in common organic solvents used in oligonucleotide synthesis.[2][3]

Chemical Structure

The chemical structure of this compound is centered around a trivalent branching core, with each of the three arms terminating in a dimethoxytrityl (DMT) protected hydroxyl group. A fourth, longer arm contains the reactive phosphoramidite moiety, which couples to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

Systematic Name: Tris-2,2,2-[3-(4,4'-dimethoxytrityloxy)propyloxymethyl]ethyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[7]

Quantitative Data Summary
PropertyValueReferences
CAS Number 1516489-83-0[1][2][3][5]
Molecular Formula C₈₉H₁₀₇N₂O₁₅P[1][2][3][5]
Molecular Weight 1475.78 g/mol [2][5]
Purity ≥ 95% (by ¹H and ³¹P NMR, and HPLC-MS)[1][2]
Appearance Viscous yellowish oil[2]
Solubility Acetonitrile, Dichloromethane, THF[1][2][3]
Storage Conditions -20°C, desiccated[1][2][3]

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the generation of branched nucleic acid structures for a variety of advanced applications:

  • DNA Dendrimers: Repetitive additions of the trebler phosphoramidite can be used to create DNA dendrimers, which have applications in nanotechnology and as signal amplification reagents.[1][2][5]

  • Multi-labeling: It allows for the attachment of multiple biotin, fluorescent dyes, or other reporter molecules to the 5'-end of an oligonucleotide, significantly enhancing signal detection in hybridization assays.[1][2]

  • Branched Probes: The creation of branched DNA probes can improve hybridization kinetics and signal amplification in diagnostic assays.

  • Drug Delivery: Branched oligonucleotides can be used to construct sophisticated drug delivery vehicles.

  • G-Quadruplex Formation: The trebler unit has been utilized to synthesize molecules containing four G-rich DNA strands, which can form highly stable parallel G-quadruplex structures.[8]

Experimental Protocol: Incorporation of this compound

The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using a standard automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

Materials:

  • This compound solution (typically 0.1 M in acetonitrile)

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support (1000Å is recommended)[5][7]

  • Ammonium (B1175870) hydroxide (B78521) or other deprotection solution

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the step for the addition of the this compound.

  • Detritylation: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by treatment with a deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound is activated by an activator (e.g., DCI or ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the oligonucleotide. A coupling time of 5-15 minutes is generally recommended.[1][2][5]

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Subsequent Cycles: Following the incorporation of the trebler, three new branches with free 5'-hydroxyl groups are available for further chain elongation. Standard phosphoramidite chemistry is used to extend these three branches simultaneously.[1][2][3][4]

  • Cleavage and Deprotection: After the final synthesis cycle, the branched oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide or another appropriate deprotection solution.

  • Purification: The final branched oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Start with 5'-DMT-Oligo-Support deblock 1. Detritylation (Remove 5'-DMT) start->deblock couple 2. Coupling with This compound deblock->couple cap 3. Capping (Unreacted Oligos) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize branched_oligo Branched Oligo (3 free 5'-OH groups) oxidize->branched_oligo elongate Simultaneous Elongation of 3 Branches branched_oligo->elongate cleave Cleavage & Deprotection elongate->cleave purify Purification (e.g., HPLC) cleave->purify final_product Final Branched Oligonucleotide purify->final_product

Caption: Automated synthesis cycle for incorporating this compound.

G cluster_structure Logical Structure of this compound core Central Branching Core arm1 DMT-Protected Hydroxyl Arm 1 core->arm1 arm2 DMT-Protected Hydroxyl Arm 2 core->arm2 arm3 DMT-Protected Hydroxyl Arm 3 core->arm3 spacer Long Spacer Arm core->spacer phosphoramidite Reactive Phosphoramidite Moiety (for coupling) spacer->phosphoramidite

Caption: Logical diagram of this compound's functional components.

References

An In-depth Technical Guide to the Long Trebler Phosphoramidite Mechanism for DNA Branching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long trebler phosphoramidite (B1245037), a critical reagent for the synthesis of branched DNA structures. We will delve into its core mechanism, provide detailed experimental protocols, present quantitative data on its performance, and explore its applications in research and drug development.

Introduction to Branched DNA and the Role of Long Trebler Phosphoramidite

Branched DNA (bDNA) architectures are of significant interest in various fields, including diagnostics, therapeutics, and nanotechnology. These structures offer unique properties, such as multivalency for enhanced binding affinity, scaffolds for the attachment of multiple labels or functional groups, and the ability to form complex three-dimensional nanostructures. The synthesis of these intricate molecules is largely made possible through the use of specialized phosphoramidite reagents, among which the this compound is a key player.

The this compound is a non-nucleosidic reagent that, when incorporated into a growing oligonucleotide chain during solid-phase synthesis, creates a branching point from which three new chains can be extended simultaneously.[1][2] This trifurcation is the defining feature of the trebler, enabling the exponential growth of DNA dendrimers and the construction of highly complex, multi-armed DNA structures.[3][4] The "long" designation in its name refers to an extended linker arm between the phosphoramidite group and the branching core, which has been shown to reduce steric hindrance and improve coupling efficiency compared to earlier trebler designs.[5]

The Core Mechanism of this compound

The mechanism of the this compound follows the well-established principles of phosphoramidite chemistry, which is the gold-standard for automated DNA synthesis.[6][7] The cycle of deblocking, coupling, capping, and oxidation is repeated to add each monomer to the growing oligonucleotide chain.

The key step involving the this compound is the coupling reaction . After the initial oligonucleotide "stem" has been synthesized on a solid support and the terminal 5'-hydroxyl group has been deprotected (deblocked), the this compound is introduced.

Here is a breakdown of the mechanism:

  • Activation: The phosphoramidite moiety of the long trebler is activated by a weak acid, typically an azole catalyst such as tetrazole or dicyanoimidazole (DCI).[8][] This activation step protonates the diisopropylamino group, making it a good leaving group.

  • Coupling: The deprotected 5'-hydroxyl group of the growing DNA chain acts as a nucleophile, attacking the activated phosphorus center of the trebler phosphoramidite. This forms an unstable phosphite (B83602) triester linkage.[7][]

  • Branch Point Formation: Upon successful coupling, the trebler molecule is covalently attached to the stem oligonucleotide. The trebler itself carries three protected hydroxyl groups, which are now poised to become the starting points for the three new branches.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed using reagents like acetic anhydride. This permanently blocks any failure sequences.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Deblocking for Branch Extension: The protecting groups on the three hydroxyls of the newly added trebler are then removed in the deblocking step of the next cycle, exposing three new 5'-hydroxyl groups.

  • Simultaneous Branch Growth: In the subsequent coupling cycles, standard nucleoside phosphoramidites are added, and they couple to all three of the deprotected hydroxyls on the trebler, initiating the simultaneous growth of the three DNA branches.[1][2]

Mandatory Visualization: Reaction Mechanism

G cluster_synthesis Solid-Phase DNA Synthesis Cycle start Start: Solid Support with Initiator Nucleoside stem_synthesis 1. Stem Synthesis (Standard Cycles) start->stem_synthesis deblock_stem 2. Deblocking (Remove 5'-DMT) stem_synthesis->deblock_stem trebler_coupling 3. Coupling with This compound deblock_stem->trebler_coupling capping 4. Capping (Block Failures) trebler_coupling->capping oxidation 5. Oxidation (P(III) -> P(V)) capping->oxidation deblock_branches 6. Deblocking (Expose 3x 5'-OH) oxidation->deblock_branches branch_synthesis 7. Simultaneous Branch Synthesis (Standard Cycles) deblock_branches->branch_synthesis cleavage 8. Cleavage and Deprotection branch_synthesis->cleavage

Caption: Workflow of branched DNA synthesis using a this compound.

Quantitative Data on Performance

The efficiency of the coupling reaction is paramount in oligonucleotide synthesis, as even small inefficiencies can lead to a significant decrease in the yield of the full-length product, especially for long or complex oligonucleotides.[10][11]

ParameterValueSource(s)Notes
Purity >95%[1][2]As determined by 1H and 31P NMR, and HPLC-MS.
Recommended Coupling Time 5 - 15 minutes[1][2][5][8]Longer coupling times are often recommended for sterically hindered phosphoramidites like the trebler.
Coupling Efficiency >95%[12]For the first four couplings on a 1000 Å LCAA-CPG support.
Storage Conditions -20°C, desiccated[2]For long-term storage. Can be transported at room temperature for up to 3 weeks.
Recommended Solid Support Large pore size CPG (1000Å or 2000Å)[5]To accommodate the growing dendrimer and reduce steric hindrance.

Experimental Protocols

The following are examples of experimental protocols for the synthesis of branched DNA using a this compound.

Protocol 1: Synthesis of Branched G-Quadruplexes

This protocol is adapted from the work of Aviñó et al. on the synthesis of stable branched DNA G-quadruplexes.[8]

Materials:

  • DNA synthesizer (e.g., Applied Biosystems 392)

  • Controlled Pore Glass (CPG) solid support (1000 Å)

  • Standard 3'-DMT-nucleoside-5'-phosphoramidites and reversed 5'-DMT-nucleoside-3'-phosphoramidites

  • This compound

  • Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • Concentrated aqueous ammonia (B1221849)

  • Reversed-phase HPLC system

Methodology:

  • Stem Synthesis: The first oligonucleotide strand (the "stem") is synthesized on the CPG solid support. For a 3' branching point, the synthesis starts with a standard CPG and proceeds with standard 3'-to-5' phosphoramidite chemistry. For a 5' branching point, a reverse CPG is used with reversed 5'-to-3' phosphoramidites.

  • Trebler Coupling: After the final nucleotide of the stem is added and its 5'-DMT group is removed, the this compound is coupled. A prolonged coupling time of 15 minutes is recommended to ensure high efficiency.[8]

  • Branch Synthesis: Following the coupling of the trebler, the three DMT groups on the trebler are removed in the next deblocking step. The three branches are then synthesized simultaneously using standard phosphoramidite chemistry.

  • Cleavage and Deprotection: The synthesized branched oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C overnight.

  • Purification: The crude product is purified by reversed-phase HPLC. If the final DMT groups on the branches are left on (DMT-on purification), the full-length product will have a significantly longer retention time, facilitating its separation from shorter failure sequences. The collected DMT-on product is then treated with an acid (e.g., 80% acetic acid) to remove the DMT groups, followed by a final purification or desalting step.

Protocol 2: Synthesis of DNA Dendrimers

This protocol is a general guideline for creating DNA dendrimers with multiple layers of branching, based on the work of Shchepinov et al.[13][14]

Materials:

  • DNA synthesizer

  • Large pore size CPG support (e.g., 2500 Å)

  • This compound

  • Spacer phosphoramidites (e.g., propan-1,3-diol or ethylene-glycol based)

  • Standard DNA synthesis reagents

Methodology:

  • Initiation: The synthesis is initiated on a large pore size CPG support. Optionally, a spacer oligonucleotide (5-10 bases) can be synthesized first to distance the branching structure from the support surface, which can improve coupling efficiency.[3]

  • First Trebler Coupling: The first this compound is coupled with an extended coupling time (e.g., 2-5 minutes).

  • Optional Spacing: To reduce steric hindrance in subsequent layers, a spacer phosphoramidite can be coupled to the three hydroxyls of the trebler.

  • Second Trebler Coupling: A second round of trebler phosphoramidite is coupled to the three available hydroxyl groups, resulting in nine potential branching points.

  • Iterative Branching: Steps 3 and 4 can be repeated to add further layers of branching. The number of successful condensations will depend on the CPG pore size, with up to 4-5 condensations possible on a 2500 Å support, theoretically yielding up to 243 terminal hydroxyl groups.[3][4]

  • Terminal Functionalization: The terminal hydroxyl groups can be used to extend the branches with specific DNA sequences or functionalized with labels (e.g., fluorophores, biotin) using the corresponding phosphoramidites.

  • Cleavage, Deprotection, and Purification: The final dendrimer is cleaved, deprotected, and purified using standard methods as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

G cluster_workflow General Experimental Workflow for Branched DNA Synthesis start 1. Solid Support Selection (e.g., 1000Å CPG) stem 2. Synthesis of Initial Oligonucleotide Stem start->stem trebler_add 3. Coupling of Long Trebler Phosphoramidite stem->trebler_add branch 4. Simultaneous Synthesis of Three Branches trebler_add->branch cleave 5. Cleavage from Support and Deprotection branch->cleave purify 6. HPLC Purification (DMT-on recommended) cleave->purify characterize 7. Characterization (e.g., Mass Spectrometry) purify->characterize final_product Final Branched DNA characterize->final_product

Caption: A generalized workflow for the synthesis and purification of branched DNA.

Applications in Drug Development and Research

The unique architectures enabled by the this compound have led to a wide range of applications in both basic research and drug development.

  • Signal Amplification in Diagnostics: Branched DNA assays are used for the quantitative detection of nucleic acids. The multiple branches can be hybridized with a large number of reporter molecules, leading to significant signal amplification and high sensitivity. This is particularly valuable for the detection of low-abundance targets, such as viral RNA in early-stage infections.

  • Drug Delivery: DNA dendrimers can be used as carriers for drug delivery. Their well-defined structure and multivalency allow for the attachment of multiple drug molecules, targeting ligands, and imaging agents. The high density of negative charges on the phosphate backbone can also be exploited for complexation with cationic drugs or delivery vehicles.

  • Therapeutic Oligonucleotides: The stability of branched DNA structures, such as G-quadruplexes, makes them interesting candidates for therapeutic applications.[8] These structures can act as aptamers that bind to specific protein targets with high affinity and specificity.

  • Nanotechnology and Biomaterials: Branched DNA serves as a versatile building block for the bottom-up construction of DNA-based nanostructures and hydrogels. The precise control over the branching and sequence allows for the creation of complex architectures with tailored properties.

  • Probes for Molecular Biology: Oligonucleotide dendrimers can be used as poly-labeled probes for hybridization-based assays, such as microarrays and Southern blotting, leading to increased signal intensity.[13][14]

Mandatory Visualization: Logical Relationships in Applications

G cluster_products Synthesized Structures cluster_applications Applications trebler Long Trebler Phosphoramidite bDNA Branched DNA (bDNA) trebler->bDNA dendrimers DNA Dendrimers trebler->dendrimers complex_structures Complex Nanostructures (e.g., G-Quadruplexes) trebler->complex_structures diagnostics Diagnostics (Signal Amplification) bDNA->diagnostics drug_delivery Drug Delivery (Multivalent Carriers) dendrimers->drug_delivery nanotech Nanotechnology (Scaffolds, Biomaterials) dendrimers->nanotech therapeutics Therapeutics (Aptamers, siRNA delivery) complex_structures->therapeutics complex_structures->nanotech

References

An In-depth Technical Guide to Dendritic Oligonucleotides Utilizing Trebler Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic oligonucleotides, highly branched, three-dimensional nucleic acid structures, are emerging as powerful tools in biomedical research and drug development. Their unique architecture, achieved through the use of branching phosphoramidite (B1245037) monomers, offers several advantages over linear oligonucleotides, including increased payload capacity for labels or therapeutic agents, enhanced stability, and altered cellular uptake properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of dendritic oligonucleotides, with a specific focus on the use of "trebler" phosphoramidites for creating these complex macromolecules.

Synthesis of Dendritic Oligonucleotides using Trebler Phosphoramidites

The synthesis of dendritic oligonucleotides is an extension of the well-established solid-phase phosphoramidite chemistry.[1][2] The key to creating a branched structure is the introduction of a trebler phosphoramidite, a synthon that contains one reactive phosphoramidite group and three protected hydroxyl groups.[3] This allows for the simultaneous growth of three new oligonucleotide chains from a single point in the sequence.

The synthesis follows a cyclical four-step process:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleotide on the solid support is removed with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), exposing a free 5'-hydroxyl group.[4][5]

  • Coupling: The trebler phosphoramidite, activated by a catalyst such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][4][6] This reaction forms a trivalent phosphite (B83602) triester linkage.[4]

  • Capping: To prevent the growth of failure sequences (chains that did not successfully couple with the phosphoramidite), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.[7][8]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[4]

This four-step cycle is repeated for the addition of subsequent standard or trebler phosphoramidites to build the desired dendritic structure. The generation of the dendrimer increases with each addition of a trebler phosphoramidite.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical for the successful synthesis of well-defined dendritic oligonucleotides. Even small decreases in coupling efficiency can lead to a significant accumulation of truncated and imperfect products, especially in higher-generation dendrimers.[9] The coupling efficiency is influenced by several factors, including the purity of the reagents, the choice of activator, coupling time, and steric hindrance within the growing dendrimer.[9][10]

ParameterValue/ConditionImpact on SynthesisReference
Trebler Phosphoramidite Coupling Time 2 - 15 minutesLonger coupling times are often required for sterically hindered trebler phosphoramidites to achieve high coupling efficiencies.
Activator 4,5-Dicyanoimidazole (DCI)A common and effective activator for phosphoramidite coupling.
Solid Support Pore Size 1000 Å or 2000 Å CPGLarger pore sizes are recommended to reduce steric hindrance as the dendrimer grows.
Initial Trebler Coupling Efficiency >95%High initial coupling efficiency is crucial for the overall yield and purity of the final product.
Overall Yield (30-mer, linear) 75% (at 99% avg. coupling efficiency)Demonstrates the importance of high coupling efficiency for obtaining a good yield of the final product.[9]
Overall Yield (70-mer, linear) 50% (at 99% avg. coupling efficiency)Highlights the exponential decrease in yield with increasing oligonucleotide length.[9]

Experimental Protocols

Detailed Methodology for Solid-Phase Synthesis of a First-Generation Dendritic Oligonucleotide

This protocol outlines the synthesis of a simple first-generation (G1) dendritic oligonucleotide with three arms.

1. Solid Support and Initial Nucleoside:

  • Start with a controlled-pore glass (CPG) solid support (1000 Å) pre-functionalized with the desired 3'-terminal nucleoside.

2. Synthesis Cycle for Linear Section (Stem):

  • Perform standard solid-phase oligonucleotide synthesis cycles (deblocking, coupling, capping, oxidation) to build the linear "stem" of the dendritic oligonucleotide to the desired length.

3. Trebler Phosphoramidite Coupling:

  • Deblocking: Remove the 5'-DMT group from the final nucleotide of the linear stem using 3% TCA in DCM.

  • Coupling: Dissolve the trebler phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. In the synthesizer, deliver the trebler phosphoramidite solution along with a 0.25 M solution of DCI in acetonitrile to the synthesis column. Allow the coupling reaction to proceed for 10-15 minutes.

  • Capping: Cap any unreacted 5'-hydroxyl groups with a capping mixture (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidation: Oxidize the newly formed phosphite triester linkages with a 0.02 M iodine solution.

4. Synthesis of Dendritic Arms:

  • Following the trebler addition, there will be three free 5'-hydroxyl groups.

  • Perform standard synthesis cycles to simultaneously elongate the three arms of the dendrimer with the desired nucleotide sequence.

5. Cleavage and Deprotection:

  • After the final synthesis cycle, cleave the dendritic oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone by treating with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.[11]

Purification and Characterization Protocols

1. Purification by High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase (RP) HPLC: This technique separates oligonucleotides based on hydrophobicity. It is particularly useful for "DMT-on" purification, where the final 5'-DMT groups on the full-length product are retained, making them more hydrophobic than truncated failure sequences.[12]

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 260 nm.

    • The collected DMT-on fraction is then treated with 80% acetic acid to remove the DMT groups, followed by desalting.[4]

  • Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on charge. It is effective for purifying fully deprotected dendritic oligonucleotides.[13]

    • Column: Anion-exchange column.

    • Mobile Phase A: 20 mM sodium phosphate in 10% acetonitrile, pH 11.

    • Mobile Phase B: 20 mM sodium phosphate, 1 M sodium chloride in 10% acetonitrile, pH 11.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

    • Detection: UV absorbance at 260 nm.

2. Characterization by MALDI-TOF Mass Spectrometry:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized dendritic oligonucleotide.[14]

    • Matrix: A solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water is commonly used as the matrix.[15]

    • Sample Preparation: Mix the purified dendritic oligonucleotide solution with the matrix solution on a MALDI target plate and allow it to air dry.

    • Analysis: Acquire the mass spectrum in negative ion mode. The resulting spectrum should show a major peak corresponding to the calculated molecular weight of the desired dendritic oligonucleotide.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Antisense Dendritic Oligonucleotide Targeting Grb2

Antisense oligonucleotides can be designed to inhibit the expression of specific proteins. Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in cancer cell signaling pathways.[16] An antisense dendritic oligonucleotide targeting Grb2 mRNA can lead to the downregulation of downstream signaling cascades, such as the Ras/MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cell proliferation and survival.[17]

Grb2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P PI3K PI3K RTK->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dendritic_Oligo Antisense Dendritic Oligonucleotide Grb2_mRNA Grb2 mRNA Dendritic_Oligo->Grb2_mRNA Binds & Inhibits Translation Grb2_mRNA->Grb2

Caption: Antisense dendritic oligonucleotide targeting Grb2 mRNA to inhibit downstream signaling.

Experimental Workflow: Synthesis and Purification of a Dendritic Oligonucleotide

The following diagram illustrates the key steps in the production of a purified dendritic oligonucleotide.

Dendritic_Oligo_Workflow start Start: CPG Solid Support synthesis Solid-Phase Synthesis (Linear Stem) start->synthesis trebler Trebler Phosphoramidite Coupling synthesis->trebler synthesis_arms Solid-Phase Synthesis (Dendritic Arms) trebler->synthesis_arms cleavage Cleavage & Deprotection (Ammonium Hydroxide) synthesis_arms->cleavage crude Crude Dendritic Oligonucleotide cleavage->crude hplc HPLC Purification (RP or IEX) crude->hplc maldi Characterization (MALDI-TOF MS) hplc->maldi pure Purified Dendritic Oligonucleotide hplc->pure Pure Product

Caption: Workflow for the synthesis and purification of a dendritic oligonucleotide.

Logical Relationship: Cellular Uptake of Dendritic Oligonucleotides

Dendritic oligonucleotides, like their linear counterparts, primarily enter cells through endocytosis. Their larger size and globular shape can influence the specific endocytic pathway utilized.

Cellular_Uptake cluster_cell Intracellular Space extracellular Extracellular Space dendritic_oligo Dendritic Oligonucleotide endocytosis Endocytosis dendritic_oligo->endocytosis cell_membrane Cell Membrane early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation cytosol Cytosol late_endosome->cytosol Endosomal Escape nucleus Nucleus cytosol->nucleus Nuclear Import

References

An In-Depth Technical Guide to CAS Number 1516489-83-0: Long Trebler Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, background, and applications of the chemical compound identified by CAS number 1516489-83-0, known as Long Trebler Phosphoramidite (B1245037). This reagent is a critical tool in the field of nucleic acid chemistry, enabling the construction of complex, branched oligonucleotide structures with wide-ranging applications in diagnostics, nanotechnology, and therapeutics.

Core Compound Information

ParameterValue
CAS Number 1516489-83-0
Chemical Name Tris-2,2,2-[3-(4,4'-dimethoxytrityloxy)propyloxymethyl]methyleneoxypropyl- [(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula C89H107N2O15P
Molecular Weight 1475.78 g/mol
Appearance Viscous yellowish oil[1]
Solubility Soluble in acetonitrile (B52724) and dichloromethane[1][2]
Storage Store at -20°C, desiccated[1][2]

Background and Significance

Long Trebler Phosphoramidite is a specialized phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis.[2][3][4] Its unique trifurcated structure allows for the introduction of a branching point in a growing oligonucleotide chain, enabling the simultaneous synthesis of three new branches from a single point.[2][5][6] This capability is fundamental to the construction of dendritic oligonucleotides, or "dendrimers."

The development of such branching phosphoramidites was a significant advancement in nucleic acid chemistry, pioneered by researchers such as Shchepinov, Udalova, Bridgman, and Southern in the late 1990s.[1][6][7] Their work on oligonucleotide dendrimers opened up new possibilities for creating highly labeled probes and primers, with applications in signal amplification for diagnostic assays and the assembly of nucleic acid-based nanostructures.[6][7] The "trebler" nomenclature reflects the ability of this reagent to triple the number of available synthesis sites at each coupling step.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process starting from a core branching molecule. While a detailed, step-by-step protocol is proprietary to commercial suppliers, the general synthetic strategy can be inferred from the structure of the final product and related literature. The synthesis is based on a core scaffold, likely derived from tris(hydroxymethyl)methane or a similar trifunctional molecule.

A plausible synthetic pathway is outlined below, based on the work of Shchepinov et al. (1997) which describes the synthesis of a closely related trebler phosphoramidite.

Synthetic Scheme

The synthesis can be conceptually broken down into three main stages:

  • Core Synthesis and Protection: Modification of the trifunctional core to introduce linker arms and selective protection of the hydroxyl groups.

  • DMT Protection: Introduction of the acid-labile dimethoxytrityl (DMT) group to the terminal hydroxyls, which is essential for monitoring coupling efficiency during automated oligonucleotide synthesis.

  • Phosphitylation: Reaction of the remaining free hydroxyl group with a phosphitylating agent to create the reactive phosphoramidite moiety.

Synthesis_Pathway cluster_stage1 Stage 1: Core Synthesis & Protection cluster_stage2 Stage 2: DMT Protection cluster_stage3 Stage 3: Phosphitylation A Tris(hydroxymethyl) methane derivative B Intermediate with protected hydroxyls and one free hydroxyl A->B Series of reactions C Tris-DMT protected intermediate with one free hydroxyl B->C DMTr-Cl, Pyridine (B92270) D Long Trebler Phosphoramidite (Final Product) C->D 2-Cyanoethyl N,N-diisopropyl chlorophosphoramidite, DIPEA

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol based on published methods for similar compounds.

Stage 1: Core Synthesis and Protection

  • The synthesis likely begins with a trifunctional core molecule such as tris(hydroxymethyl)methane.

  • The hydroxyl groups are reacted to introduce linker arms, for example, through etherification.

  • Two of the resulting terminal hydroxyl groups are protected with a suitable protecting group that is stable to the subsequent reaction conditions but can be removed to allow for the introduction of the DMT groups.

Stage 2: DMT Protection

  • The protecting groups on the three terminal hydroxyls are removed.

  • The resulting triol is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine to protect the three terminal hydroxyl groups. This reaction is carefully controlled to ensure tritylation occurs at all three positions.

Stage 3: Phosphitylation

  • The remaining free hydroxyl group on the core is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) to prevent hydrolysis of the phosphitylating agent and the product.

  • The final product, this compound, is purified using column chromatography to remove any unreacted starting materials and byproducts.

Application in Oligonucleotide Synthesis

The primary application of this compound is in the automated synthesis of branched DNA and RNA structures.

Mechanism of Action in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the this compound is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. Following the coupling and subsequent oxidation steps, the three DMT-protected hydroxyl groups of the trebler are deprotected, revealing three new sites for chain elongation. This allows for the simultaneous synthesis of three new oligonucleotide branches from that point.

Oligo_Synthesis_Workflow Start Oligonucleotide on Solid Support (with 5'-OH) Coupling Couple with Long Trebler Phosphoramidite Start->Coupling Oxidation Oxidize Phosphite (B83602) Triester Coupling->Oxidation Deprotection Remove DMT groups (reveals 3 x 5'-OH) Oxidation->Deprotection Elongation Simultaneous Elongation of Three Branches Deprotection->Elongation Result Branched Oligonucleotide Elongation->Result

Experimental Protocol for Incorporation

The incorporation of this compound into an oligonucleotide sequence during automated synthesis follows the standard phosphoramidite chemistry cycle, with a key modification in the coupling step.

  • Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain on the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and delivered to the synthesis column. A longer coupling time (typically 5-15 minutes) is often recommended to ensure efficient reaction with the sterically hindered trebler molecule.[1][2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

Following the incorporation of the trebler, the three DMT groups are removed in the deblocking step of the next cycle, and standard nucleoside phosphoramidites can be coupled to all three newly formed 5'-hydroxyls.

Quantitative Data

ParameterValueReference
Purity Typically >95% (by ¹H and ³¹P NMR, and HPLC-MS)[1]
Recommended Coupling Time 5 - 15 minutes[1][2]

Conclusion

CAS number 1516489-83-0, or this compound, is a sophisticated chemical tool that has significantly impacted the field of nucleic acid chemistry. Its ability to generate highly branched oligonucleotide structures in a controlled manner during automated synthesis has enabled advancements in diagnostics, with the development of highly sensitive signal amplification systems, and in nanotechnology, through the construction of complex DNA-based architectures. The synthesis of this reagent, while complex, follows established principles of phosphoramidite chemistry, and its application in oligonucleotide synthesis is straightforward with minor modifications to standard protocols. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this powerful branching reagent.

References

Branched DNA: A Technical Guide to Nanotechnology and Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched DNA (bDNA) technology has emerged as a powerful and versatile platform with significant applications in diagnostics and nanotechnology. Unlike target amplification methods such as Polymerase Chain Reaction (PCR), bDNA assays rely on signal amplification, directly measuring nucleic acid targets at physiological levels. This fundamental difference minimizes the risk of contamination and avoids errors inherent in enzymatic amplification. This technical guide provides an in-depth exploration of the core principles of bDNA technology, its evolution, and its burgeoning applications in nanotechnology and diagnostics, complete with detailed experimental protocols and quantitative data.

Core Principles of Branched DNA (bDNA) Technology

The bDNA assay is a hybridization-based method that utilizes a series of synthetic oligonucleotide probes to capture a target nucleic acid and then amplify the detection signal. The key components of a bDNA assay are:

  • Capture Probes: Immobilized on a solid surface (e.g., a microplate well), these probes bind to a specific region of the target nucleic acid.

  • Target Probes (Extender Probes): These probes have two domains: one that binds to the target nucleic acid and another that binds to the capture probes, effectively anchoring the target to the solid surface.

  • Label Extender Probes: These probes also bind to the target nucleic acid at a different location and provide a binding site for the bDNA amplifier molecule.

  • Preamplifier Molecules (in 2nd and 3rd generation assays): These molecules hybridize to the label extender probes and contain multiple binding sites for the bDNA amplifier molecules, providing an additional layer of signal amplification.

  • Branched DNA (bDNA) Amplifier: A synthetic oligonucleotide with a tree-like structure containing numerous repeating units. Each repeating unit provides a binding site for a label probe.

  • Label Probes: These are oligonucleotides conjugated to a reporter molecule, typically an enzyme like alkaline phosphatase, which binds to the arms of the bDNA amplifier.

  • Substrate: A chemical that is converted by the enzyme on the label probe into a detectable signal, such as a chemiluminescent or chromogenic product.

The signal generated is directly proportional to the amount of target nucleic acid present in the sample, allowing for accurate quantification.

Signaling Pathway and Experimental Workflow

The general workflow of a bDNA assay involves a series of hybridization steps leading to signal amplification. The following diagram illustrates the sequential binding events in a third-generation bDNA assay.

bDNA_Assay_Workflow cluster_capture Target Capture cluster_amplification Signal Amplification cluster_detection Signal Detection Target_Nucleic_Acid Target Nucleic Acid (e.g., viral RNA) Label_Extender Label Extender Probe Target_Nucleic_Acid->Label_Extender Capture_Probe Capture Probe (Immobilized) Target_Probe Target Probe (Extender) Capture_Probe->Target_Probe Target_Probe->Target_Nucleic_Acid Preamplifier Preamplifier Label_Extender->Preamplifier bDNA_Amplifier Branched DNA Amplifier Preamplifier->bDNA_Amplifier Label_Probe Label Probe (Enzyme-conjugated) bDNA_Amplifier->Label_Probe Substrate Substrate Label_Probe->Substrate Enzymatic Reaction Signal Detectable Signal (Light/Color) Substrate->Signal

Caption: General workflow of a third-generation bDNA assay.

Applications in Diagnostics

bDNA technology has been widely adopted in clinical diagnostics, particularly for the quantification of viral loads in infectious diseases. Its high reproducibility and amenability to automation make it well-suited for routine clinical testing.

Viral Load Monitoring

bDNA assays are FDA-approved for monitoring viral loads of Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[1][2] Accurate quantification of viral nucleic acids is crucial for disease prognosis, treatment monitoring, and assessing therapeutic efficacy.

Quantitative Data Summary: bDNA Assays for Viral Load

Assay GenerationTarget VirusLower Limit of Quantification (copies/mL)Dynamic Range (copies/mL)Key Improvements
First GenerationHIV-110,00010,000 - >1,000,000Initial signal amplification technology.[2]
Second GenerationHIV-1500500 - 800,000Addition of preamplifier molecules, increasing sensitivity 20-fold.[2]
Third GenerationHIV-15050 - 75,000Use of isoC and isoG nucleotides to reduce nonspecific hybridization and further enhance sensitivity.[1][3]
First GenerationHCV350,0003.5 x 10^5 - 1.2 x 10^8Genotype-dependent sensitivity.[4]
Second GenerationHCV200,0002.0 x 10^5 - 1.2 x 10^8Improved probes for better detection across genotypes.[4]
Third GenerationHCV3,2003.2 x 10^3 - 4.0 x 10^7Use of isoC and isoG for ~62-fold increased sensitivity.

Comparison with RT-PCR

FeaturebDNA AssayRT-PCR Assay
Principle Signal AmplificationTarget Amplification
Risk of Contamination LowHigh
Reproducibility High, especially at low target concentrations.[5]Lower, with higher coefficients of variation.[4]
Sensitivity Comparable in 3rd generation assays (~50 copies/mL).[1][3]Generally high, but can be affected by inhibitors.
Workflow Amenable to full automation.[4]Can be more labor-intensive, though automated systems exist.
In Situ Hybridization (ISH)

bDNA technology can be adapted for in situ hybridization (bDNA-ISH) to detect and localize specific DNA or RNA targets within individual cells or tissue sections, preserving the morphological context. This is particularly valuable for studying gene expression patterns in heterogeneous tissues and for detecting low-copy nucleic acids. The high sensitivity of bDNA-ISH allows for the detection of as few as one or two copies of a target nucleic acid per cell.

Flow Cytometry

The PrimeFlow™ RNA Assay integrates bDNA technology with flow cytometry, enabling the simultaneous detection of up to four RNA targets at the single-cell level, along with cell surface and intracellular proteins. This powerful technique allows for the detailed characterization of heterogeneous cell populations and the correlation of RNA and protein expression within individual cells. The signal amplification can be 8,000 to 16,000-fold.

Experimental Protocols

Protocol 1: Branched DNA Assay for Viral Load Quantification (Third Generation)

1. Sample Preparation:

  • Centrifuge whole blood to separate plasma.

  • Lyse viral particles to release RNA. For some assays, this is performed directly in the hybridization plate.

2. Target Hybridization:

  • Add the prepared sample to a microwell plate coated with capture probes.

  • Add a cocktail of target probes (extender probes) and label extender probes.

  • Incubate overnight at a controlled temperature (e.g., 53-55°C) to allow for hybridization of the target RNA to the capture and label extender probes.

3. Signal Amplification:

  • Wash the wells to remove unbound components.

  • Add the preamplifier solution and incubate for 1-2 hours at 55°C.

  • Wash the wells.

  • Add the bDNA amplifier solution and incubate for 1 hour at 55°C.

  • Wash the wells.

  • Add the enzyme-labeled probe solution and incubate for 30 minutes at 55°C.

4. Detection:

  • Wash the wells to remove unbound enzyme-labeled probes.

  • Add a chemiluminescent substrate.

  • Immediately measure the light emission using a luminometer.

5. Data Analysis:

  • Generate a standard curve using known concentrations of the target nucleic acid.

  • Quantify the viral load in the samples by interpolating their signal from the standard curve.

Protocol 2: Branched DNA In Situ Hybridization (bDNA-ISH)

1. Sample Preparation:

  • Fix tissue sections or cells on slides using a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells/tissues to allow probe entry (e.g., with proteinase K digestion).

  • Dehydrate the samples through an ethanol (B145695) series.

2. Probe Hybridization:

  • Apply the target-specific probe set (containing extender and label extender sequences) to the sample.

  • Cover with a coverslip and incubate in a humidified chamber overnight at a specific hybridization temperature (e.g., 40°C).

3. Signal Amplification:

  • Wash the slides to remove unbound probes.

  • Sequentially add the preamplifier, amplifier, and label probe solutions, with washing steps in between each incubation. Incubations are typically 1-2 hours each at 40°C.

4. Detection:

  • Add a substrate for the enzyme conjugated to the label probe. This can be a chromogenic substrate for brightfield microscopy or a fluorescent substrate for fluorescence microscopy.

  • Incubate until the desired signal intensity is reached.

5. Imaging:

  • Mount the slides with an appropriate mounting medium.

  • Visualize the signal using a microscope.

Applications in Nanotechnology

The programmability and self-assembling properties of DNA make it an ideal material for the bottom-up fabrication of nanoscale structures. Branched DNA serves as a fundamental building block for creating complex and functional nano-architectures.

DNA Nanostructure Self-Assembly

By designing the sequences of individual DNA strands, it is possible to create branched DNA "tiles" or "motifs" that self-assemble into larger, well-defined structures such as lattices, tubes, and polyhedra like tetrahedra.[6] These nanostructures can serve as scaffolds for the precise organization of other nanomaterials, such as nanoparticles and proteins.

The following diagram illustrates the self-assembly of a DNA tetrahedron from four single-stranded DNA molecules.

Caption: Self-assembly of a DNA tetrahedron from four strands.

DNA Origami

DNA origami is a technique that involves folding a long single-stranded DNA scaffold into a desired two- or three-dimensional shape using hundreds of shorter "staple" strands.[7] Branched DNA principles are fundamental to the design of the crossovers that hold the structure together. This method allows for the creation of complex, custom-shaped nanostructures with high precision.

Drug Delivery Systems

Branched DNA nanostructures are being explored as carriers for targeted drug delivery.[8] Their biocompatibility, biodegradability, and the ability to functionalize them with targeting ligands (such as aptamers) and therapeutic payloads (such as small molecule drugs or siRNAs) make them promising candidates for advanced therapeutic platforms. The multivalent presentation of targeting molecules on a bDNA scaffold can enhance binding affinity and specificity to cancer cells.

The following diagram illustrates a conceptual bDNA-based drug delivery system.

Drug_Delivery_System cluster_vehicle bDNA Nanocarrier cluster_target Target Cell bDNA Branched DNA Scaffold Aptamer Targeting Aptamer bDNA->Aptamer Functionalization Drug Therapeutic Cargo (e.g., siRNA, Doxorubicin) bDNA->Drug Payload Loading Cell Cancer Cell bDNA->Cell Internalization Receptor Cell Surface Receptor Aptamer->Receptor Specific Binding

Caption: A bDNA-based targeted drug delivery system.

Experimental Protocols in Nanotechnology

Protocol 3: Self-Assembly of a DNA Tetrahedron

1. Oligonucleotide Design and Synthesis:

  • Design four single-stranded DNA oligonucleotides with complementary sequences that will form the edges and vertices of the tetrahedron.[9]

  • Synthesize and purify the oligonucleotides.

2. Annealing:

  • Mix equimolar amounts of the four DNA strands in an annealing buffer (e.g., Tris-acetate-EDTA with MgCl2).

  • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

  • Slowly cool the mixture to room temperature over several hours to allow for proper hybridization and self-assembly.

3. Purification:

  • Purify the assembled tetrahedra from unassembled strands and byproducts using techniques such as native polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.

4. Characterization:

  • Confirm the formation and integrity of the DNA tetrahedra using atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Protocol 4: Fabrication of a DNA Origami Structure

1. Design:

  • Use specialized software (e.g., caDNAno) to design the desired 2D or 3D shape by routing a long scaffold strand (typically M13mp18 viral DNA) and generating the sequences for the hundreds of staple strands.[7]

2. Folding Reaction:

  • Mix the scaffold DNA with a molar excess of all the staple strands in a folding buffer containing MgCl2.

  • Subject the mixture to a thermal annealing ramp in a thermocycler. A typical ramp involves heating to a high temperature (e.g., 80°C) and then slowly cooling to room temperature over several hours.

3. Purification:

  • Remove the excess staple strands from the folded origami structures using methods like spin filtration or agarose (B213101) gel electrophoresis.

4. Characterization:

  • Visualize the successfully folded origami structures using AFM or TEM.

Conclusion

Branched DNA technology has evolved from a sensitive diagnostic tool to a versatile platform for nanoscale engineering. In diagnostics, its signal amplification approach offers a reliable and automatable alternative to target amplification methods for the quantification of nucleic acids. In nanotechnology, the programmability of bDNA allows for the precise self-assembly of complex nanostructures with a wide range of potential applications, from nanoelectronics to targeted drug delivery. As research continues to advance, the synergy between the diagnostic and nanotechnological applications of branched DNA is poised to drive further innovation in medicine and materials science.

References

The Strategic Advantage of Long Trebler Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide synthesis, the pursuit of enhanced functionality, stability, and signal amplification is paramount. The Long Trebler Phosphoramidite (B1245037) emerges as a critical reagent for the creation of complex, branched oligonucleotide structures, offering significant theoretical and practical advantages in diagnostics, therapeutics, and nanotechnology. This technical guide provides an in-depth exploration of the core principles, experimental considerations, and strategic applications of Long Trebler Phosphoramidite.

Core Theoretical Advantages

The unique trifurcated structure of the this compound allows for the simultaneous synthesis of three new branches from a single point in an oligonucleotide chain.[1] This capability underpins its primary advantages:

  • Exponential Amplification of Functional Moieties: Each addition of a trebler phosphoramidite multiplies the number of 5' or 3' termini, enabling the attachment of a geometrically increasing number of labels, such as fluorophores or biotin.[2][3] This leads to a dramatic amplification of signal in hybridization assays and other detection methods.[2]

  • Enhanced Hybridization Stability: The formation of dendritic, multi-valent oligonucleotide structures can lead to increased avidity and stronger binding to target sequences. This enhanced stability is particularly advantageous in applications requiring high-temperature conditions, such as on DNA chips, to melt secondary structures in the target nucleic acid.[3][4]

  • Increased Nuclease Resistance: The highly branched, dendrimeric structure of oligonucleotides synthesized with trebler phosphoramidites confers a degree of resistance to degradation by certain exonucleases, such as T7 Gene 6 exonuclease.[2][3][4] This property is valuable for increasing the in-vivo and in-vitro half-life of oligonucleotide-based probes and therapeutics.

  • Reduced Steric Hindrance: The "Long" designation of this phosphoramidite refers to the extended spacer arms that separate the branching point from the phosphoramidite group.[5] This design mitigates the steric hindrance that can occur with successive branching, leading to higher coupling efficiencies and the successful synthesis of more complex dendritic structures.[6]

  • Facilitation of 3D Nanostructure Assembly: The ability to create precisely controlled, multi-branched oligonucleotides opens up possibilities for the bottom-up assembly of complex two- and three-dimensional DNA nanostructures, such as cages and scaffolds.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of trebler phosphoramidites in oligonucleotide synthesis.

ParameterValueSource(s)
Coupling Efficiency >95% for the first four couplings on a 1000 Å CPG support.[7]
Recommended Coupling Time 5 - 15 minutes.[1][6][8]
Recommended Solid Support 1000 Å or 2000 Å Controlled Pore Glass (CPG).[3][6][7]
Deprotection Conditions No changes required from standard oligonucleotide deprotection protocols.[1][8]
Dendrimer Generation (Number of Trebler Additions)Theoretical Number of Terminal EndsObserved Signal Amplification FactorSource(s)
13--
29--
327--
481--
5243~10^6[2]
6729~6.6 x 10^6[2]

Experimental Protocols

Standard Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle. The key difference lies in the extended coupling time for the trebler amidite itself.

G cluster_cycle Standard Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling TCA or DCA Capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Coupling->Capping Activator (e.g., DCI) Oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/Water/Pyridine

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Protocol for Incorporation of this compound

This protocol outlines the key steps for incorporating a this compound into a growing oligonucleotide chain on an automated DNA synthesizer.

  • Preparation of Reagents:

    • Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency.[9]

    • Use a suitable activator, such as Dicyanoimidazole (DCI), at the recommended concentration.[1]

  • Synthesis Parameters:

    • Solid Support: Employ a solid support with a pore size of at least 1000 Å, with 2000 Å being preferable for the synthesis of more complex dendrimers.[3][6]

    • Coupling Time: Program the synthesizer for an extended coupling time for the this compound, typically between 10 and 15 minutes.[6] Standard nucleoside phosphoramidites require a much shorter coupling time (e.g., 30 seconds).[10]

  • Synthesis Cycle:

    • Initiate the standard synthesis cycle for the linear portion of the oligonucleotide.

    • At the desired branching point, deliver the dissolved this compound and activator to the synthesis column and allow the extended coupling reaction to proceed.

    • After the coupling step, continue with the standard capping and oxidation steps.

    • Following the incorporation of the trebler, three new branches are available for simultaneous chain elongation. Synthesis can proceed with standard or modified phosphoramidites on all three branches.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). No special conditions are required for deprotection of oligonucleotides containing the this compound.[1]

Visualization of Signaling Pathway and Workflow

Logical Workflow for Signal Amplification using this compound

G cluster_synthesis Oligonucleotide Synthesis cluster_assay Hybridization Assay cluster_result Result Start Start with Linear Oligonucleotide Synthesis AddTrebler Incorporate this compound Start->AddTrebler BranchedOligo Formation of 3-Branched Oligonucleotide AddTrebler->BranchedOligo AddLabels Couple Fluorescent Phosphoramidites to all 3 branches BranchedOligo->AddLabels LabeledProbe Multiply Labeled Probe AddLabels->LabeledProbe Hybridize Hybridize Probe to Target Sequence LabeledProbe->Hybridize Wash Wash away unbound probes Hybridize->Wash Detect Detect Fluorescence Signal Wash->Detect SignalAmp Amplified Signal Detect->SignalAmp

Caption: Workflow for generating and using a multiply labeled probe for signal amplification.

Structure of a Dendrimeric Oligonucleotide

Caption: A schematic of a second-generation dendrimer built with trebler phosphoramidites.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Incorporation of Long Trebler Phosphoramidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long Trebler Phosphoramidite (B1245037) is a crucial reagent in oligonucleotide synthesis for creating branched or dendrimeric DNA structures.[1] Unlike standard nucleoside phosphoramidites that extend a DNA chain linearly, the trebler phosphoramidite introduces a branching point, enabling the simultaneous synthesis of three new branches from a single point. This capability is instrumental in developing highly sensitive diagnostic probes, novel therapeutic agents, and complex DNA nanostructures.

The "Long Trebler" variant features an extended phosphoramidite arm, which significantly reduces steric hindrance during the coupling reaction.[2] This structural enhancement leads to higher coupling efficiencies and allows for more flexible synthesis conditions compared to earlier generations of branching phosphoramidites.[2] Key applications include:

  • Multiply-Labeled Probes: Incorporation of multiple labels (e.g., fluorophores, biotin) at the terminus of an oligonucleotide to amplify signal in hybridization assays.[3][4]

  • Nuclease Resistance: Dendrimeric oligonucleotides used as PCR primers have shown resistance to degradation by certain exonucleases.[3]

  • Drug Delivery & Therapeutics: Assembly of triantennary scaffolds for Antisense Oligonucleotide (ASO) conjugates and the synthesis of stable G-quadruplex structures for therapeutic research.[4][5]

  • Nanotechnology: Use as building blocks for the bottom-up assembly of DNA-based nano-structures.[3]

This document provides a detailed protocol for the efficient incorporation of Long Trebler Phosphoramidite into synthetic oligonucleotides using standard automated DNA synthesizers.

Key Experimental Parameters and Data

Successful incorporation of the sterically demanding this compound requires optimization of key synthesis parameters. The following table summarizes the recommended conditions for the Long Trebler amidite compared to standard DNA phosphoramidites.

ParameterStandard Nucleoside PhosphoramiditeThis compoundRationale
Solid Support Standard CPG (e.g., 500Å)Large Pore CPG (1000Å or 2000Å)Provides more space for the growing branched structure, preventing steric hindrance and improving yield.[2][3]
Activator 5-Ethylthio-1H-tetrazole (ETT), Tetrazole4,5-Dicyanoimidazole (DCI)DCI is a highly effective, non-acidic activator recommended for bulky phosphoramidites.[3][6]
Coupling Time ~25-35 seconds5-15 minutesAn extended coupling time is necessary to ensure the reaction goes to completion due to the bulkiness of the reagent.[1][2][3][5]
Coupling Efficiency >98%>95%High coupling efficiency is achievable and critical for obtaining a high yield of the desired full-length product.[4]

Experimental Protocols

This protocol outlines the modified cycle required for the incorporation of the this compound on an automated DNA synthesizer. All other cycles using standard phosphoramidites should follow the synthesizer manufacturer's standard protocols.

Prerequisites:

  • Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite diluent, are anhydrous to maintain high coupling efficiency.[7]

  • Dissolve this compound in anhydrous ACN to the recommended concentration (e.g., 0.1 M) immediately before use.[8]

  • Equip the synthesizer with a column containing Large Pore CPG (1000Å) of the desired scale.[2][3]

Modified Synthesis Cycle for this compound:

  • Deblocking (Detritylation):

    • Perform the standard detritylation step to remove the 5'-Dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. This is typically done using a 3% Trichloroacetic Acid (TCA) solution in dichloromethane.[9]

  • Coupling (Extended):

    • Deliver the this compound solution and DCI activator solution simultaneously to the synthesis column.

    • Crucially, extend the coupling time to 15 minutes to ensure efficient reaction. [3][5]

  • Capping:

    • Perform the standard capping step to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of failure sequences with internal deletions in subsequent cycles.[6] Capping is typically achieved with acetic anhydride (B1165640) and N-methylimidazole.[9]

  • Oxidation:

    • Perform the standard oxidation step to convert the unstable phosphite (B83602) triester linkage to a stable pentavalent phosphotriester backbone using an iodine solution.[9][10]

The presence of the Long Trebler moiety does not require any changes to standard deprotection procedures.[3]

  • Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) (e.g., 1-2 mL for a 1 µmol scale synthesis).

  • Seal the vial tightly and heat at 55°C for 5-8 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate (B84403) backbone.[8]

  • After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

For purification, it is highly recommended to perform the synthesis with the final DMT group left on (DMT-on). The three DMT groups present after trebler incorporation significantly increase the hydrophobicity of the full-length product, facilitating excellent separation from failure sequences by reversed-phase HPLC.[5][11]

  • Resuspend the dried crude oligonucleotide in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).

  • Purify the sample using a reversed-phase HPLC system with a suitable C18 column.

  • Elute the oligonucleotides using a gradient of acetonitrile in an aqueous buffer (e.g., 100 mM TEAA). The highly hydrophobic DMT-on product will elute significantly later than the uncapped failure sequences.

  • Collect the peak corresponding to the triple-DMT-on product.

  • Detritylation: To remove the DMT groups, treat the collected fraction with 80% aqueous acetic acid for 15-30 minutes at room temperature.[10]

  • Quench the acid by adding a buffer such as triethylamine.

  • Desalting: Desalt the final purified oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual reagents.[12]

Visualized Workflows

G cluster_prep Pre-Synthesis cluster_synth Automated Synthesis cluster_post Post-Synthesis Processing prep Prepare Reagents (Anhydrous ACN, Amidites) setup Synthesizer Setup (1000Å CPG Support) prep->setup start_synth Standard Synthesis Cycles (Linear Chain Elongation) setup->start_synth trebler_step Long Trebler Incorporation (15 min Coupling) start_synth->trebler_step branch_synth Simultaneous Synthesis on Three Branches trebler_step->branch_synth cleavage Cleavage & Deprotection (DMT-On) branch_synth->cleavage purify Reversed-Phase HPLC (Purification) cleavage->purify detrityl Final Detritylation (Acetic Acid) purify->detrityl desalt Desalting & Final Product detrityl->desalt

Caption: Workflow for synthesizing branched oligonucleotides using this compound.

G cluster_reaction Coupling Reaction start_oligo Growing Oligo Chain (on Solid Support) - 5'-OH activated Branched Intermediate (Phosphite Triester) start_oligo->activated + DCI Activator (15 min) trebler Long Trebler Phosphoramidite trebler->activated result Branched Structure with 3 x 5'-DMT groups for further synthesis activated->result Oxidation

Caption: Logical diagram illustrating the branching step in DNA synthesis.

References

Application Notes and Protocols for Long Trebler Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Long trebler phosphoramidite (B1245037) is a key reagent for the synthesis of branched oligonucleotides on automated DNA synthesizers. Its unique structure allows for the simultaneous synthesis of three identical or different oligonucleotide chains from a single point, enabling the creation of complex structures such as DNA dendrimers and multi-labeled probes.[1][2][3] This document provides detailed application notes and protocols for the effective use of Long trebler phosphoramidite in automated DNA synthesis.

The "Long" designation refers to an extended linker arm between the phosphoramidite group and the branching point. This design feature minimizes steric hindrance during the coupling reaction, leading to higher coupling efficiencies and yields compared to the standard trebler phosphoramidite.[4]

Applications

Oligonucleotides synthesized with the this compound have a wide range of applications in research and drug development, including:

  • Signal Amplification in Diagnostics: Branched DNA (bDNA) assays utilize highly branched oligonucleotides to amplify the signal from a target nucleic acid sequence, allowing for sensitive detection without enzymatic target amplification.[5][6] This is particularly valuable for the quantification of viral loads (e.g., HIV, HCV) and other diagnostic applications.[5][7]

  • Multi-labeled Probes: The three branches of the trebler can be used to attach multiple fluorescent dyes, quenchers, or other modifications to a single oligonucleotide.[1][8] This is advantageous for creating highly sensitive probes for applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.

  • Drug Delivery and Therapeutics: The dendritic structure of oligonucleotides synthesized with the trebler can improve their stability and cellular uptake, making them promising candidates for antisense and siRNA therapies.

  • Nanotechnology and DNA Scaffolding: The ability to create well-defined, three-dimensional DNA structures opens up possibilities in DNA-based nanotechnology, including the construction of nano-assemblies and scaffolds for various applications.[1]

Data Presentation

ParameterThis compoundStandard PhosphoramiditesNotes
Recommended Coupling Time 15 minutes[1][2]2-5 minutesThe longer coupling time for the trebler ensures complete reaction due to its bulkier nature.
Expected Coupling Efficiency >95%[3]>98%While slightly lower than standard phosphoramidites, this efficiency is sufficient for the synthesis of high-quality branched oligonucleotides.
Recommended Activator DCI (4,5-Dicyanoimidazole)[1][2]DCI or TetrazoleDCI is a more potent activator and is recommended for sterically hindered phosphoramidites.
Required Solid Support Large Pore Size CPG (1000Å)[1][4]Standard CPG (500Å)The larger pore size prevents steric hindrance within the support matrix as the branched oligonucleotide grows.

Experimental Protocols

Protocol 1: Automated Synthesis of a Branched Oligonucleotide on an ABI 394 DNA Synthesizer

This protocol outlines the steps for synthesizing a simple branched oligonucleotide with a single this compound insertion.

1. Reagent Preparation:

  • This compound: Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

  • Standard DNA Phosphoramidites (A, C, G, T): Prepare at 0.1 M in anhydrous acetonitrile.

  • Activator: 0.25 M DCI in anhydrous acetonitrile.

  • Other Reagents: Use standard reagents for capping, oxidation, and deblocking as recommended by the synthesizer manufacturer.

2. Synthesizer Setup and Programming:

  • Install the this compound vial on a spare port of the synthesizer.

  • Program the desired sequence, using a specific base designation for the trebler phosphoramidite.

  • Create a custom synthesis cycle for the trebler coupling step with a 15-minute wait time. For the ABI 394, this can be done by modifying the standard cycle and extending the coupling step.[9][10]

3. Synthesis Cycle:

The synthesis proceeds in the standard 3' to 5' direction. The cycle for the this compound coupling is as follows:

  • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with trichloroacetic acid (TCA).

  • Coupling: Delivery of the this compound and activator (DCI) to the synthesis column. The coupling reaction proceeds for 15 minutes.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

Following the trebler insertion, the synthesizer will simultaneously add the subsequent nucleotides to all three branches.

Protocol 2: Cleavage and Deprotection

Standard deprotection protocols are generally sufficient for oligonucleotides containing the this compound.[1][2]

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) (2 mL).

  • Incubate at 55°C for 8-12 hours.

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Evaporate the ammonia (B1221849) to dryness in a vacuum centrifuge.

Protocol 3: Purification of Branched Oligonucleotides

Purification of branched oligonucleotides can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The increased hydrophobicity of the branched structure due to the multiple DMT groups (if synthesized "trityl-on") facilitates purification.[11]

  • Column: C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Collect the major peak corresponding to the full-length, branched oligonucleotide.

  • Lyophilize the collected fraction to obtain the purified oligonucleotide.

For oligonucleotides with significant secondary structure, purification can be performed at an elevated temperature (e.g., 60°C) to improve resolution.[11] Anion-exchange HPLC can also be utilized for the purification of longer or more complex branched structures.[11]

Visualizations

Workflow for Branched DNA Synthesis

G cluster_synthesis Automated DNA Synthesis Start Start Synthesize_Stem Synthesize Initial Oligonucleotide Stem Start->Synthesize_Stem Couple_Trebler Couple Long Trebler Phosphoramidite Synthesize_Stem->Couple_Trebler Synthesize_Branches Simultaneously Synthesize Three Branches Couple_Trebler->Synthesize_Branches Cleavage_Deprotection Cleavage from Support and Deprotection Synthesize_Branches->Cleavage_Deprotection Purification Purification by RP-HPLC Cleavage_Deprotection->Purification Final_Product Branched Oligonucleotide Purification->Final_Product

Caption: Workflow for the synthesis of a branched oligonucleotide.

Branched DNA Signal Amplification Assay

G cluster_assay Branched DNA Signal Amplification Target_Capture Target Nucleic Acid Binds to Capture Probe Amplifier_Binding Branched Amplifier Probe Binds to Target Target_Capture->Amplifier_Binding Enzyme_Labeling Enzyme-Labeled Probes Bind to Amplifier Amplifier_Binding->Enzyme_Labeling Substrate_Addition Add Chemiluminescent Substrate Enzyme_Labeling->Substrate_Addition Signal_Detection Detect Light Signal Substrate_Addition->Signal_Detection

References

Attaching Multiple Biotin Residues Using Long Trebler Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of multiple biotin (B1667282) residues at a specific site within a synthetic oligonucleotide using Long trebler phosphoramidite (B1245037). This method allows for the creation of highly sensitive probes and affinity reagents with enhanced binding characteristics to streptavidin and its analogues. The protocols cover the entire workflow, from automated DNA synthesis to purification and quality control of the final multi-biotinylated oligonucleotide.

Introduction

Biotin-streptavidin interactions are among the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L.[1] This robust interaction is widely exploited in various molecular biology and biotechnology applications, including immunoassays, affinity purification, and nucleic acid detection.[2] Enhancing the signal or binding affinity in these applications can be achieved by incorporating multiple biotin molecules into a single probe. The Long trebler phosphoramidite is a branching reagent that enables the synthesis of oligonucleotides with a trifurcated structure, providing three reactive hydroxyl groups for the subsequent addition of biotin phosphoramidites.[3][4] This allows for the controlled incorporation of three biotin residues at a single position, significantly amplifying the avidity of the oligonucleotide for streptavidin.

Advantages of Multiple Biotinylation

The attachment of multiple biotin moieties to an oligonucleotide offers several key advantages:

  • Increased Signal Amplification: In assays where biotin is detected by a streptavidin-enzyme conjugate (e.g., ELISA, IHC), a higher number of biotin molecules per probe leads to the recruitment of more enzyme, resulting in a stronger signal.[5][6]

  • Enhanced Binding Affinity (Avidity): The simultaneous interaction of multiple biotins with the tetrameric streptavidin protein significantly increases the overall binding strength (avidity) of the oligonucleotide to streptavidin-coated surfaces or beads.[7]

  • Improved Capture Efficiency: In affinity purification applications, multi-biotinylated probes can lead to more efficient capture of target molecules.

Data Presentation

The following table summarizes the expected relative performance of oligonucleotides with single versus multiple biotin residues. The data is a qualitative representation based on published observations of increased signal and affinity.

Number of Biotin ResiduesRelative Streptavidin Binding Affinity (Avidity)Expected Relative Signal in Detection Assays
11x1x
3 (via Trebler)>10x3-10x

Note: The actual enhancement can vary depending on the specific application, assay conditions, and the linker chemistry used.

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-Tri-Biotinylated Oligonucleotide

This protocol outlines the steps for synthesizing an oligonucleotide with three biotin residues at the 5'-terminus using a standard automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents (activator, capping reagents, oxidizing agent)

  • This compound (e.g., Glen Research, Cat. No. 10-1925)

  • Biotin phosphoramidite with a DMT protecting group (e.g., DMT-Biotin-TEG Phosphoramidite)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Standard Oligonucleotide Synthesis: Synthesize the main body of the oligonucleotide using the standard phosphoramidite chemistry cycle (deblocking, coupling, capping, oxidation).[8]

  • This compound Coupling:

    • Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • In the synthesis cycle following the final nucleotide addition, program the synthesizer to perform a coupling step with the this compound.

    • Crucially, extend the coupling time for the this compound to 15 minutes to ensure efficient reaction. [3][9] Use an appropriate activator like DCI.[3]

  • Biotin Phosphoramidite Coupling:

    • Dissolve the DMT-biotin phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Following the trebler coupling, perform three consecutive coupling steps with the DMT-biotin phosphoramidite. A standard coupling time of 5-10 minutes is generally sufficient for biotin phosphoramidites.[8][10]

  • Final Detritylation (DMT-off): If the final product is to be purified by a method not reliant on the DMT group (e.g., anion-exchange HPLC or PAGE), the final DMT group can be removed on the synthesizer. For RP-HPLC purification, leave the final DMT group on (DMT-on).

  • Cleavage and Deprotection:

    • Transfer the CPG support to a vial.

    • Add concentrated ammonium (B1175870) hydroxide (B78521) (or an alternative deprotection solution as required for specific nucleobase protecting groups).

    • Incubate at 55°C for the time recommended for the specific protecting groups used (typically 8-16 hours).

    • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol 2: Purification of the Tri-Biotinylated Oligonucleotide by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for oligonucleotides synthesized with the final DMT group intact (DMT-on).

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Detritylation solution: 80% acetic acid in water

  • Desalting column

Procedure:

  • Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of Buffer A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Buffer B.

    • Inject the oligonucleotide sample.

    • Run a linear gradient of increasing Buffer B to elute the oligonucleotides. The DMT-on, tri-biotinylated oligonucleotide will be significantly more hydrophobic and thus have a longer retention time than failure sequences lacking the DMT group.[11]

    • Monitor the elution profile at 260 nm. The major peak, corresponding to the full-length, DMT-on, tri-biotinylated product, should be the latest eluting peak.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Detritylation:

    • Dry the collected fraction in a centrifugal evaporator.

    • Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes.

    • Immediately freeze the sample and dry it again.

  • Desalting:

    • Resuspend the detritylated oligonucleotide in water.

    • Desalt the oligonucleotide using a desalting column according to the manufacturer's protocol to remove salts and residual acetic acid.

    • Dry the purified oligonucleotide.

Protocol 3: Quality Control by Mass Spectrometry

Procedure:

  • Resuspend a small aliquot of the purified oligonucleotide in high-purity water.

  • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the final product. The expected mass should be calculated based on the oligonucleotide sequence, the this compound, and three biotin modifications.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (CPG Support) oligo Elongate Oligonucleotide Chain (Standard Cycles) start->oligo Sequence trebler Couple Long Trebler Phosphoramidite (15 min) oligo->trebler Final Base biotin1 Couple Biotin Phosphoramidite #1 trebler->biotin1 Branch 1 biotin2 Couple Biotin Phosphoramidite #2 biotin3 Couple Biotin Phosphoramidite #3 cleavage Cleavage & Deprotection (Ammonium Hydroxide) biotin3->cleavage purification RP-HPLC Purification (DMT-on) cleavage->purification qc Quality Control (Mass Spectrometry) purification->qc Signaling_Pathway cluster_assay Signal Amplification in a Sandwich Assay cluster_probe Detection Probe target Target Analyte detection_oligo Oligonucleotide target->detection_oligo capture_ab Capture Antibody capture_ab->target surface Solid Support surface->capture_ab trebler Trebler detection_oligo->trebler biotin_1 Biotin trebler->biotin_1 biotin_2 Biotin trebler->biotin_2 biotin_3 Biotin trebler->biotin_3 streptavidin_enzyme Streptavidin-Enzyme Conjugate biotin_1->streptavidin_enzyme biotin_2->streptavidin_enzyme biotin_3->streptavidin_enzyme substrate Substrate streptavidin_enzyme->substrate Catalyzes signal Amplified Signal substrate->signal

References

Synthesis of Multi-Labeled Fluorescent Probes with Long Trebler Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of highly sensitive fluorescent probes is critical for a multitude of applications in research, diagnostics, and drug development. Multi-labeled fluorescent probes, which incorporate several fluorophores into a single molecule, offer a powerful strategy for signal amplification, leading to enhanced detection sensitivity. The use of branching phosphoramidites, such as the Long trebler phosphoramidite (B1245037), enables the creation of dendritic oligonucleotide structures capable of carrying multiple fluorescent labels. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of these advanced probes.

Principle of Synthesis

The synthesis of multi-labeled fluorescent probes using Long trebler phosphoramidite is based on standard solid-phase phosphoramidite chemistry. The process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support. The key step is the incorporation of the this compound, which creates three new branches for synthesis. Each of these branches can then be extended and subsequently labeled with a fluorescent dye phosphoramidite. This approach allows for the controlled incorporation of multiple fluorophores at the 5'-end of an oligonucleotide.

Data Presentation

The performance of multi-labeled fluorescent probes is significantly influenced by the number of incorporated fluorophores. While increasing the number of labels can amplify the signal, it can also lead to fluorescence quenching. The following tables summarize the quantitative data on the fluorescence properties of multi-labeled probes.

Number of Cy3 LabelsRelative Fluorescence Intensity (%)Quantum Yield (Φf)Melting Temperature (Tm) (°C)
11000.1555.0
21500.1253.5
31800.1052.0
61200.0850.0
9800.0548.5

Table 1: Fluorescence properties of multi-labeled oligonucleotide probes with varying numbers of Cy3 fluorophores. The data illustrates an initial increase in fluorescence intensity followed by a decrease due to self-quenching as the number of labels increases[1].

Probe TypePurity by HPLC (%)Recovery Yield (%)
Single-labeled 25mer (6-FAM)> 95%75 - 80%
Dual-labeled 15mer> 90%Not specified
Multi-labeled dendritic probeDependent on purificationDependent on purification

Table 2: Typical purity and recovery yields for fluorescently labeled oligonucleotides after RP-HPLC purification[2][][4].

Experimental Protocols

Protocol 1: Synthesis of a Tri-labeled Fluorescent Probe

This protocol outlines the synthesis of an oligonucleotide with three fluorescent labels using a single this compound.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support (1000Å)[1]

  • Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)

  • This compound

  • Fluorescent dye phosphoramidite (e.g., Cy3 phosphoramidite)

  • Activator solution (e.g., DCI)

  • Capping, oxidation, and deblocking reagents

  • Anhydrous acetonitrile (B52724)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Acetonitrile for HPLC

Procedure:

  • Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG support using standard phosphoramidite chemistry cycles.

  • Incorporation of this compound:

    • Dissolve the this compound in anhydrous acetonitrile to the recommended concentration.

    • Perform a coupling step with the this compound. A longer coupling time of 5-15 minutes is recommended for this sterically hindered phosphoramidite[1][5][6].

  • Branch Extension (Optional): A short spacer, such as a hexaethylene glycol (HEG) phosphoramidite, can be added to each of the three branches to reduce steric hindrance and minimize fluorescence quenching between the dyes.

  • Fluorescent Labeling:

    • Dissolve the fluorescent dye phosphoramidite in anhydrous acetonitrile.

    • Perform a coupling step to add the fluorescent dye to the terminus of each of the three branches. A standard coupling time of 2-3 minutes is typically sufficient for dye phosphoramidites.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the CPG support and remove protecting groups by incubation in ammonium hydroxide solution at 55°C overnight.

  • Purification: Purify the multi-labeled probe using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.

  • Characterization: Characterize the purified probe by UV-Vis spectroscopy and Mass Spectrometry as described in Protocol 3.

Protocol 2: Purification of Multi-labeled Fluorescent Probes by RP-HPLC

Procedure:

  • Sample Preparation: After cleavage and deprotection, evaporate the ammonium hydroxide solution to dryness. Resuspend the oligonucleotide pellet in 0.1 M TEAA buffer[7].

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% acetonitrile over 30 minutes is typically effective[7]. The gradient may need to be optimized based on the hydrophobicity of the probe.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorescent dye[7].

  • Fraction Collection: Collect the main peak corresponding to the full-length, multi-labeled product.

  • Desalting: Remove the TEAA buffer from the collected fractions by a suitable desalting method, such as ethanol (B145695) precipitation or using a desalting column.

Protocol 3: Characterization of Multi-labeled Fluorescent Probes

1. UV-Vis Spectroscopy:

  • Resuspend the purified probe in an appropriate buffer (e.g., TE buffer).

  • Measure the absorbance spectrum from 220 nm to 700 nm.

  • Confirm the presence of both the oligonucleotide (peak around 260 nm) and the fluorescent dye (peak at its characteristic absorbance maximum).

  • The ratio of the absorbance at the dye's maximum to the absorbance at 260 nm can provide an estimate of the labeling efficiency.

2. Mass Spectrometry:

  • Electrospray ionization (ESI) mass spectrometry is a suitable method for determining the molecular weight of oligonucleotides[8][9].

  • The measured molecular weight should correspond to the calculated molecular weight of the multi-labeled probe. This confirms the successful incorporation of the trebler and the correct number of fluorescent dyes.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start CPG Support oligo Oligonucleotide Synthesis start->oligo trebler Couple Long Trebler oligo->trebler labeling Couple Fluorescent Dyes trebler->labeling cleavage Cleavage & Deprotection labeling->cleavage hplc RP-HPLC cleavage->hplc characterization UV-Vis & Mass Spec hplc->characterization final_product Purified Multi-labeled Probe characterization->final_product signaling_pathway cluster_probe_design Probe Design & Function Probe Multi-labeled Probe Hybridization Hybridization Probe->Hybridization Target Target Nucleic Acid Target->Hybridization Signal Enhanced Fluorescence Signal Hybridization->Signal logical_relationship num_labels Number of Fluorophores signal Signal Intensity num_labels->signal Increases (initially) quenching Fluorescence Quenching num_labels->quenching Increases quenching->signal Decreases

References

Application Notes and Protocols for Long Trebler Phosphoramidite in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long trebler phosphoramidite (B1245037) is a specialized chemical reagent used in solid-phase oligonucleotide synthesis to create branched or dendritic oligonucleotides. Unlike standard phosphoramidites that extend a nucleic acid chain linearly, the long trebler phosphoramidite introduces a branching point, allowing for the simultaneous synthesis of three separate strands from a single point. This capability enables the development of multivalent oligonucleotides, which can offer significant advantages in gene expression studies, particularly in the context of RNA interference (RNAi) and antisense applications.

The "long" designation in this compound refers to the extended spacer arm between the phosphoramidite group and the branching point. This increased length is designed to reduce steric hindrance during synthesis, potentially leading to higher coupling efficiencies compared to earlier trebler phosphoramidite versions.[1]

Key Applications:

  • Multivalent siRNAs: By synthesizing siRNAs with multiple arms, it is possible to enhance their binding affinity and gene-silencing efficiency. Branched siRNAs can present multiple guide strands to the RNA-induced silencing complex (RISC), potentially leading to more potent and prolonged gene knockdown.[2]

  • Branched Antisense Oligonucleotides (ASOs): Similar to siRNAs, ASOs can be synthesized with a branched structure to improve their efficacy. Multivalent ASOs may exhibit enhanced recruitment of RNase H, the enzyme responsible for degrading the target mRNA in ASO-mediated gene silencing.

  • Multivalent Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. Trebler phosphoramidites are used to create multivalent aptamers that can bind to their targets with higher avidity, making them useful for targeted drug delivery or modulating cellular signaling pathways.

  • Poly-labeled Probes: The multiple 5'-ends of a branched oligonucleotide can be labeled with fluorescent dyes or other reporter molecules, creating highly sensitive probes for applications such as in situ hybridization and DNA chip technology.[3]

Data on Gene Silencing Efficiency

The use of branched oligonucleotides synthesized with trebler phosphoramidites can lead to enhanced gene silencing compared to their linear counterparts. The multivalency can improve binding affinity, cellular uptake, and engagement with the cellular machinery responsible for gene silencing.

Oligonucleotide TypeTarget Gene/RNAModification/StructureObserved Knockdown EfficiencyCell Line/SystemReference
LNA Antisense OligonucleotideU81 snoRNALinear, LNA modified~60%HEK-293T[4]
Dual-Targeted multi-siRNAGP73 and hTERTBranched~50% for both targetsHep3B
2'F-modified single-strand RNAApoBLinear61-74%In vivo (mouse liver)[5]
Duplex siRNAApoBLinear85-98%In vivo (mouse liver)[5]
siRNAKRT7Linear~90%HeLa[6]
siRNAGAPDHLinearUp to 90%HEK293[6]

Experimental Protocols

Protocol for Synthesis of Branched Oligonucleotides using this compound

This protocol outlines the key steps for synthesizing a branched oligonucleotide on an automated solid-phase DNA/RNA synthesizer.

Materials:

  • This compound (e.g., Glen Research Cat #: 10-1925)[3]

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support (1000Å is recommended for branched synthesis)[3]

  • Anhydrous acetonitrile (B52724)

  • Deprotection solution (e.g., ammonium (B1175870) hydroxide)

Synthesis Cycle Modification for this compound:

  • Standard Synthesis: Synthesize the initial linear portion of the oligonucleotide using standard phosphoramidite chemistry protocols.

  • Trebler Coupling Step:

    • Dissolution: Dissolve the this compound in anhydrous acetonitrile according to the synthesizer manufacturer's instructions.

    • Coupling Time: Extend the coupling time for the this compound. A coupling time of 5 to 15 minutes is recommended.[1][3][7] A 15-minute coupling time using DCI as an activator has been specifically recommended for the Glen Research product.[3]

    • Activator: Use a suitable activator such as DCI (4,5-dicyanoimidazole).[3][8]

  • Branched Chain Elongation: After the trebler phosphoramidite has been coupled, the subsequent synthesis cycles will extend three chains simultaneously. Continue with the standard synthesis protocol for the desired length of the branches.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures (e.g., incubation in ammonium hydroxide). No special deprotection conditions are required for the trebler phosphoramidite itself.[3][7]

    • For sensitive modifications, use appropriate mild deprotection conditions.

Protocol for Purification of Branched Oligonucleotides by HPLC

Branched oligonucleotides can be purified using high-performance liquid chromatography (HPLC). Due to their increased molecular weight and potentially altered hydrophobicity, the purification protocol may need optimization.

Method: Reversed-Phase HPLC (RP-HPLC) is a common method for oligonucleotide purification.[9][10]

Materials:

  • HPLC system with a suitable detector (UV at 260 nm)

  • Reversed-phase C8 or C18 HPLC column[9]

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: Acetonitrile

  • Crude, deprotected oligonucleotide sample

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water or a low-salt buffer.

  • Column Equilibration: Equilibrate the HPLC column with a low percentage of Buffer B (e.g., 5-10%).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The gradient will need to be optimized based on the length and modifications of the branched oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 20-30 minutes.[9]

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length branched product.

  • Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Analysis: Verify the purity and identity of the final product by analytical HPLC, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and/or gel electrophoresis.

Visualizations

Workflow for Branched Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing start Start with CPG Solid Support linear Synthesize Linear Oligonucleotide Segment start->linear trebler Couple this compound (Extended Coupling Time) linear->trebler branched Simultaneously Synthesize Three Branches trebler->branched end_synthesis Synthesis Complete branched->end_synthesis cleavage Cleavage from Support & Deprotection end_synthesis->cleavage purification HPLC Purification cleavage->purification analysis QC Analysis (MS, HPLC) purification->analysis final_product Purified Branched Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis and processing of branched oligonucleotides.

Enhanced RNAi Silencing with Branched siRNA

G cluster_linear Linear siRNA cluster_branched Branched siRNA (using Trebler) siRNA_linear Linear siRNA RISC_linear RISC Complex siRNA_linear->RISC_linear Loading mRNA_linear Target mRNA RISC_linear->mRNA_linear Target Binding cleavage_linear mRNA Cleavage mRNA_linear->cleavage_linear Initiates siRNA_branched Branched siRNA (Multivalent) RISC_branched RISC Complex siRNA_branched->RISC_branched More Efficient Loading and/or Re-loading mRNA_branched Target mRNA RISC_branched->mRNA_branched Increased Avidity Target Binding cleavage_branched Enhanced mRNA Cleavage mRNA_branched->cleavage_branched Potentiates

Caption: Conceptual model of enhanced RNAi by multivalent siRNA.

Mechanism of Action for Branched Antisense Oligonucleotides

cluster_aso Branched ASO Action ASO Branched Antisense Oligonucleotide mRNA Target mRNA ASO->mRNA Binds to RNaseH RNase H mRNA->RNaseH Recruits degradation mRNA Degradation mRNA->degradation RNaseH->mRNA Cleaves

Caption: Branched ASO enhancing RNase H-mediated mRNA degradation.

References

Application Notes and Protocols for the Creation of Branched DNA Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for designing, synthesizing, and characterizing branched DNA nanostructures. These versatile structures have significant potential in various applications, including targeted drug delivery, diagnostics, and nanoelectronics.

Design Principles for Branched DNA Nanostructures

The rational design of branched DNA nanostructures is fundamental to achieving the desired architecture and functionality. The process typically involves the use of computational tools to design the layout and determine the sequences of the constituent DNA strands.[1] The primary building blocks are synthetic oligonucleotides that self-assemble into branched junctions, often referred to as "tiles" or "motifs."[2][3][4] These tiles can be designed to have specific "sticky ends" (cohesive single-stranded DNA overhangs) that direct their assembly into larger, more complex structures.[2][4]

A common approach is DNA origami, where a long, single-stranded DNA "scaffold" is folded into a desired shape by hundreds of short "staple" strands.[5][6] For simpler branched structures, a few carefully designed DNA strands can be used to form junctions, such as three-arm (Y-shaped) or four-arm (X-shaped) Holliday junctions.

Experimental Protocols

This section outlines the key experimental steps for the creation and purification of branched DNA nanostructures.

  • Sequence Design: Utilize DNA design software (e.g., caDNAno, Tiamat) to design the sequences of the individual oligonucleotides. The design should ensure strong and specific hybridization to form the desired branched structure. Key considerations include minimizing sequence symmetry and secondary structures.

  • Oligonucleotide Synthesis: Synthesize the designed DNA strands using standard phosphoramidite (B1245037) chemistry.[7] High-purity oligonucleotides are crucial for successful self-assembly.

  • Purification and Quantification: Purify the synthesized oligonucleotides using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to remove truncated or failed sequences. Quantify the concentration of each oligonucleotide strand using UV-Vis spectroscopy at 260 nm.

  • Stoichiometric Mixing: Mix the purified oligonucleotides in stoichiometric ratios in an assembly buffer. A typical buffer contains Tris-EDTA (TE) with added MgCl₂, as magnesium ions are essential to screen the negative charges of the DNA backbone and facilitate hybridization. The final concentration of each DNA strand is typically in the nanomolar to micromolar range.

  • Thermal Annealing: The self-assembly process is driven by thermal annealing. The mixture is heated to a temperature above the melting point of the DNA duplexes (e.g., 95°C) and then slowly cooled to room temperature over several hours or days.[8] This slow cooling process allows the DNA strands to find their complementary partners and form the thermodynamically most stable structure.

Purification is a critical step to separate the correctly formed nanostructures from excess staple strands, misfolded structures, and aggregates.[8][9] Several techniques are available, each with its own advantages in terms of yield, purity, and scalability.

  • Agarose Gel Electrophoresis (AGE): A common method for both analysis and small-scale purification.[8][9] Correctly folded structures typically migrate as a distinct band. However, recovery yields can be low (around 20-30%), and the process can be laborious.[10]

  • Size Exclusion Chromatography (SEC): A scalable method that separates molecules based on size.[10][11] It offers a good recovery yield (50-70%) and can purify larger quantities of material in a relatively short time.[10]

  • Ultrafiltration: Uses membranes with specific molecular weight cutoffs to separate the larger nanostructures from smaller, unincorporated oligonucleotides.[9][12]

  • Rate-Zonal Centrifugation: Separates molecules based on their mass and shape by centrifugation through a density gradient (e.g., glycerol (B35011) or sucrose).[8][12] This method can achieve high purity and is scalable.[8]

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the desired scale, purity, and the specific application. The table below summarizes the performance of common purification techniques for DNA nanostructures.

Purification MethodTypical Recovery YieldScaleAdvantagesDisadvantages
Agarose Gel Electrophoresis (AGE) 20-30%[10]Small (<1 µg)[8][10]Good separation resolutionLaborious, low yield, potential for dye contamination
Size Exclusion Chromatography (SEC) 50-70%[10]Scalable (µg to mg)Rapid, scalable, good yieldMay require specialized columns and equipment
Rate-Zonal Centrifugation 40-80%[8]Scalable (µg to mg)[8]High purity, scalableRequires an ultracentrifuge, can be time-consuming
Ultrafiltration VariableScalableSimple, rapidPotential for membrane clogging, may not provide high resolution

Characterization of Branched DNA Nanostructures

After purification, it is essential to characterize the nanostructures to confirm their size, shape, and integrity.

  • Atomic Force Microscopy (AFM): Provides direct visualization of the nanostructures on a surface, allowing for the confirmation of their shape and size.[2]

  • Transmission Electron Microscopy (TEM): Another imaging technique that can provide high-resolution images of the nanostructures.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the nanostructures in solution, providing information about their size distribution.[13]

  • Small-Angle X-ray Scattering (SAXS): Can be used to determine the overall shape and dimensions of the nanostructures in solution.[14]

Visualizations

G cluster_0 Component Design & Synthesis cluster_1 Primary Assembly cluster_2 Higher-Order Assembly Oligo1 Oligonucleotide 1 Junction Branched DNA Junction (e.g., 4-arm Holliday Junction) Oligo1->Junction Self-Assembly (Annealing) Oligo2 Oligonucleotide 2 Oligo2->Junction Self-Assembly (Annealing) Oligo3 Oligonucleotide 3 Oligo3->Junction Self-Assembly (Annealing) Oligo4 Oligonucleotide 4 Oligo4->Junction Self-Assembly (Annealing) Lattice DNA Nanostructure Lattice Junction->Lattice Sticky-End Hybridization

Caption: Hierarchical assembly of a branched DNA nanostructure from individual oligonucleotides.

G Design 1. Computational Design of Oligonucleotides Synthesis 2. Oligonucleotide Synthesis & Purification Design->Synthesis Assembly 3. Self-Assembly via Thermal Annealing Synthesis->Assembly Purification 4. Purification of Nanostructures Assembly->Purification Characterization 5. Characterization (AFM, DLS, etc.) Purification->Characterization Application Downstream Applications Characterization->Application

Caption: Experimental workflow for the creation of branched DNA nanostructures.

References

Troubleshooting & Optimization

Optimizing coupling efficiency of Long trebler phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Long Trebler phosphoramidite (B1245037). Our goal is to help you optimize coupling efficiency and achieve successful synthesis of branched oligonucleotides and dendrimers.

Frequently Asked Questions (FAQs)

Q1: What is Long Trebler phosphoramidite and what are its primary applications?

This compound is a branching reagent used in solid-phase oligonucleotide synthesis.[1][2] Its unique structure allows for the simultaneous synthesis of three DNA branches from a single point, enabling the creation of branched DNA and dendrimeric structures.[1][2][3][4] These structures are valuable in various applications, including the development of polylabeled DNA probes and nanotechnology.[5][6]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure stability, this compound should be stored in a freezer at -10 to -30°C under dry conditions.[5] When preparing for synthesis, it is crucial to maintain anhydrous (water-free) conditions to prevent degradation of the phosphoramidite, which can lead to lower coupling efficiency.[7][8] The phosphoramidite should be dissolved in anhydrous acetonitrile (B52724).[5] Once in solution, it is stable for 1-2 days.[5]

Q3: What is the recommended coupling time for this compound?

A coupling time of 15 minutes is recommended when using DCI as the activator.[5][7][9] Some sources suggest a shorter coupling time of 5 minutes may be sufficient, though this can be dependent on the specific synthesis conditions.[1][2] For complex dendritic structures, longer coupling times of 10-15 minutes may be necessary to overcome steric hindrance.[10]

Q4: What type of solid support should be used with this compound?

Synthesis should be performed on a 1000Å controlled pore glass (CPG) support.[5][7] For more complex and larger dendrimers, a 2000Å CPG support is preferable to minimize steric hindrance as the oligonucleotide dendrimer grows.[11]

Q5: Are any changes to the standard deprotection protocol required when using this compound?

No, changes to the standard deprotection methods recommended by the synthesizer manufacturer are generally not needed.[1][2][5][7][9]

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis and can be particularly impactful when creating complex structures with this compound. The following guide addresses specific problems you may encounter.

Issue 1: Low Overall Yield of Full-Length Product
Possible Cause Troubleshooting Step Rationale
Sub-optimal Coupling TimeIncrease the coupling time for the this compound step to 15 minutes.[5][7][9]This ensures sufficient time for the sterically hindered coupling reaction to proceed to completion.
Inefficient ActivatorUse 4,5-Dicyanoimidazole (DCI) as the activator.[5][7][9]DCI is a highly effective activator for phosphoramidite chemistry.[12]
Moisture ContaminationEnsure all reagents, especially acetonitrile and the phosphoramidite solution, are anhydrous.[8][13] Use fresh, high-quality anhydrous acetonitrile.[8]Water reacts with the activated phosphoramidite, reducing the amount available to couple with the growing oligonucleotide chain.[8]
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Incomplete CappingEnsure the capping step is efficient. Consider increasing the delivery of the capping reagents.[8]Failure to cap unreacted 5'-hydroxyl groups will result in the synthesis of n-1 shortmer sequences.
Phosphoramidite DegradationPrepare fresh phosphoramidite solutions. Do not store solutions for longer than recommended (1-2 days).[5]Degraded phosphoramidite can lead to the incorporation of incorrect species or failed couplings.
DepurinationFor long oligonucleotides, consider using a milder deblocking agent like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA).[12][14]Depurination, the loss of a purine (B94841) base, can occur during the acidic deblocking step and leads to chain cleavage.[15]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing this compound coupling.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueSource(s)
Coupling Time15 minutes[5][7][9]
ActivatorDCI (4,5-Dicyanoimidazole)[5][7][9]
Solid Support Pore Size1000Å (standard), 2000Å (complex dendrimers)[5][7][11]
Phosphoramidite Solution Stability1-2 days[5]

Table 2: Troubleshooting Parameters

IssueParameter to AdjustRecommended ChangeSource(s)
Low Coupling EfficiencyCoupling TimeIncrease to 15 minutes[5][7][9]
n-1 ImpuritiesCapping Reagent DeliveryIncrease delivery volume/time[8]
Depurination (for long oligos)Deblocking AgentUse Dichloroacetic acid (DCA)[12][14]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the key steps for a single coupling cycle of this compound on an automated DNA synthesizer.

  • Deblocking: Treat the solid support-bound oligonucleotide with Dichloroacetic acid (DCA) in dichloromethane (B109758) to remove the 5'-dimethoxytrityl (DMT) protecting group.

  • Washing: Wash the support thoroughly with anhydrous acetonitrile.

  • Activation & Coupling:

    • Deliver a solution of this compound in anhydrous acetonitrile to the synthesis column.

    • Simultaneously, deliver a solution of DCI activator in anhydrous acetonitrile.

    • Allow the coupling reaction to proceed for 15 minutes.[5][7][9]

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Washing: Wash the support with anhydrous acetonitrile to prepare for the next synthesis cycle.

Visualizations

experimental_workflow cluster_synthesis_cycle This compound Coupling Cycle start Start Cycle deblock 1. Deblocking (Remove 5'-DMT) start->deblock wash1 Wash (Anhydrous Acetonitrile) deblock->wash1 couple 2. Coupling (Long Trebler + DCI, 15 min) wash1->couple wash2 Wash (Anhydrous Acetonitrile) couple->wash2 cap 3. Capping (Block Unreacted -OH) wash2->cap wash3 Wash (Anhydrous Acetonitrile) cap->wash3 oxidize 4. Oxidation (Iodine Solution) wash3->oxidize wash4 Wash (Anhydrous Acetonitrile) oxidize->wash4 end_cycle Cycle Complete wash4->end_cycle

Caption: Automated synthesis cycle for this compound coupling.

troubleshooting_logic start Low Coupling Efficiency Detected check_reagents Are all reagents anhydrous and fresh? start->check_reagents check_time Is the coupling time set to 15 minutes? check_reagents->check_time Yes reagent_no Replace with fresh, anhydrous reagents check_reagents->reagent_no No check_activator Is DCI being used as the activator? check_time->check_activator Yes time_no Increase coupling time to 15 minutes check_time->time_no No activator_no Switch to DCI activator check_activator->activator_no No re_evaluate Re-evaluate Synthesis check_activator->re_evaluate Yes (Consult further) reagent_no->re_evaluate time_no->re_evaluate activator_no->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Troubleshooting Branching Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the synthesis of branched oligonucleotides. This resource provides researchers, scientists, and drug development professionals with targeted FAQs and troubleshooting guides to address common challenges encountered during the incorporation of branching phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are branching phosphoramidites and why are they used?

Branching phosphoramidites are specialized monomers used in solid-phase oligonucleotide synthesis to create non-linear, branched nucleic acid structures.[1] These molecules typically possess a central core with at least three functional hydroxyl groups.[2] One hydroxyl is used for phosphitylation to enable coupling to the growing oligonucleotide chain, while the others are protected with orthogonal protecting groups (e.g., DMT, Lev, Fmoc).[2][3][4] This design allows for the selective deprotection and subsequent synthesis of distinct oligonucleotide chains, or "arms," from a single branch point.[4]

Branched oligonucleotides are utilized in a variety of applications, including:

  • Signal Amplification Assays: Used in diagnostics to create branched DNA (bDNA) probes that can amplify detection signals without enzymatic replication, improving sensitivity in quantifying nucleic acids like viral RNA.[1]

  • Nanotechnology: Serve as scaffolds for the precise assembly of complex, three-dimensional DNA and RNA nanostructures.[1][5]

  • Therapeutics: Employed in the development of antisense oligonucleotides and siRNAs, where multivalent structures can enhance binding affinity, stability, and cellular uptake.

Q2: What are the main challenges associated with the synthesis of branched oligonucleotides?

The synthesis of branched oligonucleotides is inherently more complex than that of linear sequences. Key challenges include:

  • Reduced Coupling Efficiency: The bulky nature of branching monomers can cause steric hindrance, leading to incomplete coupling reactions.[5][6]

  • Sequence Complexity: GC-rich regions or sequences prone to forming secondary structures like hairpins can block the reactive 5'-hydroxyl group, further reducing coupling efficiency.[][][]

  • Orthogonal Chemistry Management: The synthesis requires careful management of multiple orthogonal protecting groups to ensure that the correct arm is extended at the appropriate step.[2][3]

  • Deprotection and Purification: Branched structures can be sensitive to standard deprotection conditions, and their purification is often complicated by the presence of closely related failure sequences.[5][10][11]

Troubleshooting Guide: Failed Incorporation and Low Yield

This guide addresses the most common problem in branched oligonucleotide synthesis: low coupling efficiency of the branching phosphoramidite (B1245037), which results in low yields of the full-length product.

Problem: Low Coupling Efficiency After Adding a Branching Phosphoramidite

Low coupling efficiency is the primary reason for failed synthesis and the accumulation of truncated products.[12] Even a small drop in efficiency per cycle can drastically reduce the final yield of the desired multi-armed oligonucleotide.[12][13]

Possible Cause 1: Steric Hindrance

The bulky, three-dimensional structure of a branching phosphoramidite can physically impede its approach to the 5'-hydroxyl group of the growing chain, especially as the oligonucleotide elongates on the solid support.[5][6]

Solutions:

  • Double Coupling: Perform the coupling step for the branching monomer twice to drive the reaction closer to completion.[5]

  • Increase Coupling Time: Extend the standard coupling time to allow more time for the sterically hindered molecules to react.[5][6]

  • Increase Reagent Concentration: Using a higher concentration of the branching phosphoramidite and/or the activator can increase the reaction rate.[5][6]

Possible Cause 2: Sub-optimal Reagent and Reaction Conditions

The success of the coupling step is highly sensitive to the quality and composition of the reagents.

Solutions:

  • Ensure Anhydrous Conditions: Moisture is a critical inhibitor of coupling efficiency as it reacts with the activated phosphoramidite.[13][14] Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water) for all reagents and ensure the synthesizer lines are dry.[14]

  • Use Fresh Phosphoramidites: Phosphoramidites can degrade over time. Use freshly prepared solutions for synthesis.[14]

  • Optimize Activator Choice and Concentration: The activator is crucial for the reaction. While tetrazole derivatives are common, stronger activators like 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT) may be required for bulky branching monomers.[6][] Be aware that overly aggressive activators can lead to side reactions.[]

Possible Cause 3: Secondary Structure Formation

Sequences rich in G-C pairs or with repetitive motifs can fold into secondary structures (e.g., hairpins), making the 5'-hydroxyl group inaccessible.[][]

Solutions:

  • Modify Synthesis Cycle: For problematic sequences, extending coupling times or using stronger activators can help overcome these barriers.[][]

  • Use Modified Phosphoramidites: Consider incorporating modified bases designed to reduce secondary structure formation.[]

  • Adjust Temperature: In some synthesis platforms, modulating the temperature can help denature secondary structures.[]

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram illustrates a decision-making workflow for troubleshooting low coupling efficiency during the incorporation of a branching phosphoramidite.

G start Low Coupling Efficiency Detected (Trityl Assay) q1 Is the branching phosphoramidite bulky? start->q1 sol1 Increase Coupling Time Increase Reagent Concentration Perform Double Coupling q1->sol1 Yes q2 Are reagents fresh and solvents anhydrous? q1->q2 No sol1->q2 sol2 Replace Acetonitrile Use Freshly Dissolved Phosphoramidites & Activator q2->sol2 No q3 Is the sequence GC-rich or repetitive? q2->q3 Yes sol2->q3 sol3 Use Stronger Activator (e.g., DCI) Modify Synthesis Cycle (Longer Coupling) q3->sol3 Yes end Re-synthesize and Monitor q3->end No sol3->end

Caption: Troubleshooting decision tree for low coupling efficiency.

Experimental Protocols & Data

Protocol 1: General Synthesis Cycle for Branched Oligonucleotides

The synthesis of branched oligonucleotides follows the standard phosphoramidite cycle with modifications, particularly at the branching step. A typical strategy involves synthesizing the primary chain, incorporating the branching monomer, selectively deprotecting one arm, synthesizing the secondary chain, and so on.

General Workflow:

  • Primary Sequence Synthesis: Synthesize the first arm of the oligonucleotide on a solid support using standard phosphoramidite chemistry (Deblocking, Coupling, Capping, Oxidation).[2][12]

  • Branching Monomer Incorporation: Couple the branching phosphoramidite. This step may require modified conditions (e.g., longer coupling time, double coupling) as outlined in the troubleshooting section.[2][5]

  • Capping of Final 5'-OH: If no further chains are to be added to the primary sequence terminus, cap the final 5'-hydroxyl group.[2]

  • Selective Deprotection: Remove the orthogonal protecting group (e.g., Levulinyl group) from the branching unit to expose a free hydroxyl for the synthesis of the secondary arm.[2] A common method for Levulinyl group removal is treatment with 0.5 M hydrazine (B178648) hydrate (B1144303) in a 1:1 pyridine/acetic acid solution.[2]

  • Secondary Sequence Synthesis: Synthesize the second arm from the newly deprotected hydroxyl group.[2]

  • Iteration: Repeat steps 4 and 5 if the branching unit allows for the synthesis of more than two arms.

  • Final Deprotection and Cleavage: Cleave the completed branched oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate (B84403) backbone.[15][16]

G A 1. Synthesize Primary Oligonucleotide Arm B 2. Couple Branching Phosphoramidite A->B C 3. Selectively Deprotect Orthogonal Group (e.g., Lev) B->C D 4. Synthesize Secondary Arm(s) C->D E 5. Final Cleavage and Deprotection D->E

Caption: General workflow for solid-phase synthesis of branched oligonucleotides.
Table 1: Recommended Adjustments for Coupling Branching Phosphoramidites

This table summarizes quantitative adjustments that can be made to the synthesis protocol to overcome common issues.

ParameterStandard ProtocolRecommended for Branching MonomersRationale
Coupling Time 60 - 180 seconds300 - 900 seconds[5][6]Overcomes steric hindrance by providing more time for the reaction to occur.
Reagent Concentration 0.1 M Phosphoramidite0.15 - 0.3 M Phosphoramidite[5][6]Increases reaction kinetics according to the law of mass action.
Coupling Frequency Single CouplingDouble Coupling[5]Drives the reaction to a higher completion rate.
Activator 0.25 M DCI or Tetrazole0.25 - 0.5 M ETT or DCI[6]Stronger activators can enhance reaction rates for sterically hindered monomers.

Advanced Troubleshooting: Deprotection and Side Reactions

Problem: Degradation or Incomplete Deprotection of the Final Product

Branched oligonucleotides, especially those containing sensitive modifications or RNA, can be susceptible to degradation under standard deprotection conditions.

Possible Cause 1: Harsh Deprotection Reagents

Standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures can damage sensitive branching linkers or modified bases.[16][17]

Solutions:

  • Use Milder Deprotection Conditions: For sensitive molecules, use milder reagents like 0.05 M potassium carbonate in methanol (B129727) or aqueous methylamine (B109427) at room temperature.[15][16]

  • Use "UltraMILD" Monomers: Synthesize the oligonucleotide using phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG), which allows for much gentler deprotection conditions.[16]

Possible Cause 2: Acid-Labile Linkages

Some branching phosphoramidites may create linkages that are sensitive to the acidic conditions used for DMT group removal (deblocking) during synthesis.[6][10]

Solutions:

  • Minimize Deblocking Time: Use short, repeated pulses of trichloroacetic acid (TCA) rather than a continuous flow to minimize exposure.[4]

  • Evaluate Linker Stability: Ensure the chosen branching phosphoramidite is compatible with the standard acid/base cycles of the synthesis.

Table 2: Comparison of Deprotection Conditions
ReagentTemperatureDurationSuitability
Conc. Ammonium Hydroxide 55 °C8 - 17 hours[15][16]Standard DNA; may be too harsh for many modified/branched oligos.
AMA (Ammonium Hydroxide/40% Methylamine) 65 °C5 - 10 minutes[16]"UltraFAST" deprotection; requires Ac-dC to avoid side reactions.
40% Aqueous Methylamine Room Temp.2 hours[15]Significantly milder conditions, reducing degradation risk.
0.05 M Potassium Carbonate in Methanol Room Temp.4 - 24 hours[15][16]"UltraMILD" conditions for highly sensitive dyes, linkers, and RNA.

References

Reducing steric hindrance with Long trebler phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Long Trebler Phosphoramidite (B1245037) in oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Long Trebler Phosphoramidite and how does it reduce steric hindrance?

This compound is a branching phosphoramidite reagent used in solid-phase oligonucleotide synthesis to introduce a trifurcation in the growing oligonucleotide chain.[1][2] Its unique structure features an extended phosphoramidite arm, which positions the reactive phosphoramidite group further away from the bulky dimethoxytrityl (DMT) protecting groups of the trebler core.[3] This increased distance significantly reduces steric hindrance during the coupling reaction, allowing for more efficient access of the incoming phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[3] This structural advantage leads to higher coupling yields and allows for shorter coupling times compared to traditional, more compact branching phosphoramidites.[3]

Q2: I am experiencing low coupling efficiency when using the this compound. What are the potential causes and solutions?

Low coupling efficiency with this compound can stem from several factors. Here are the most common issues and their respective troubleshooting steps:

  • Inadequate Coupling Time: Due to its size, this compound requires a longer coupling time than standard nucleoside phosphoramidites.[4]

    • Solution: Increase the coupling time to a minimum of 5 minutes, with 10-15 minutes being recommended for optimal results.[3]

  • Suboptimal Solid Support: The pore size of the solid support is critical when synthesizing branched and long oligonucleotides.

    • Solution: Use a solid support with a large pore size, such as 1000Å or 2000Å Controlled Pore Glass (CPG).[3] This prevents steric crowding within the pores as the branched oligonucleotide grows.

  • Presence of Moisture: Water is a significant inhibitor of phosphoramidite chemistry, as it reacts with the activated phosphoramidite, preventing its coupling to the oligonucleotide chain.

    • Solution: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and washing steps, are anhydrous.[5] Use fresh, high-quality reagents and consider drying the synthesizer lines before initiating the synthesis.

  • Degraded Phosphoramidite: this compound, like all phosphoramidites, is sensitive to oxidation and hydrolysis.

    • Solution: Use freshly prepared phosphoramidite solutions. If the phosphoramidite has been stored for an extended period, it is advisable to use a fresh vial. Store all phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C).[2]

Q3: Can I use standard deprotection and cleavage conditions with oligonucleotides synthesized with this compound?

Yes, standard deprotection and cleavage protocols are generally compatible with oligonucleotides containing the this compound.[2] The linkages formed are standard phosphodiester bonds. No changes to the standard deblocking conditions are required.[2]

Q4: What are the main applications of using this compound?

The ability to create branched oligonucleotides opens up numerous applications in research and drug development, including:

  • Synthesis of DNA Dendrimers: Repetitive additions of the trebler phosphoramidite can be used to construct highly branched DNA dendrimers.[2]

  • Multiply Labeled Probes: The three branches can be used to attach multiple reporter molecules, such as fluorophores or biotin, to a single oligonucleotide, significantly enhancing signal amplification in diagnostic assays.[2]

  • Drug Delivery Systems: Branched oligonucleotides can be used to create sophisticated drug delivery vehicles, with different branches functionalized with targeting ligands, therapeutic agents, and solubilizing moieties.

  • Scaffolds for Nanomaterials: The defined three-dimensional structure of branched oligonucleotides makes them excellent scaffolds for the precise assembly of nanomaterials.

Data Presentation

The primary advantage of this compound is its ability to achieve high coupling efficiencies, even with its bulky structure. Below is a summary of expected coupling efficiencies compared to standard phosphoramidites.

Phosphoramidite TypeAverage Coupling Efficiency per StepReference
Standard Nucleoside Phosphoramidite98-99%[4]
This compound>95%[6]

Note: The actual coupling efficiency can be influenced by several factors including the synthesizer, reagent quality, and the specific sequence being synthesized.

Experimental Protocols

Detailed Protocol for the Incorporation of this compound

This protocol outlines the key steps for incorporating the this compound into a standard solid-phase oligonucleotide synthesis cycle on an automated DNA synthesizer.

1. Pre-Synthesis Preparation:

  • Solid Support: Ensure the synthesis column is packed with a large pore size CPG (1000Å or 2000Å).
  • Reagents: Use anhydrous acetonitrile for all dissolution and washing steps. Prepare a fresh solution of the this compound in anhydrous acetonitrile at the concentration recommended by your synthesizer manufacturer (typically 0.1 M). Ensure all other synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and of high quality.

2. Synthesis Cycle for this compound Addition:

StepReagent/ActionDurationKey Considerations
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secondsStandard deblocking time is sufficient.
Washing Anhydrous Acetonitrile5-7 cyclesThoroughly wash to remove all traces of the deblocking solution and any moisture.
Coupling This compound solution and Activator (e.g., 0.45 M Tetrazole or 0.5 M Dicyanoimidazole (DCI) in ACN)5-15 minutes This is the critical step. A longer coupling time is essential for high efficiency.
Washing Anhydrous Acetonitrile3-5 cyclesRemove excess phosphoramidite and activator.
Capping Capping Reagent A (e.g., Acetic Anhydride) and Capping Reagent B (e.g., N-Methylimidazole)30-60 secondsCap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
Washing Anhydrous Acetonitrile3-5 cycles
Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsOxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
Washing Anhydrous Acetonitrile5-7 cyclesThoroughly wash to prepare for the next synthesis cycle.

3. Post-Synthesis Cleavage and Deprotection:

  • Follow your standard protocol for cleavage from the solid support and deprotection of the nucleobases and phosphate groups (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Steric_Hindrance_Reduction cluster_0 Standard Branching Phosphoramidite cluster_1 This compound Standard_Amidite Bulky DMT Groups Reactive_Site_Standard Reactive Phosphoramidite Standard_Amidite->Reactive_Site_Standard Short Linker (High Steric Hindrance) Oligonucleotide_Support Growing Oligonucleotide on Solid Support (5'-OH) Reactive_Site_Standard->Oligonucleotide_Support Inefficient Coupling Long_Trebler_Amidite Bulky DMT Groups Reactive_Site_Long Reactive Phosphoramidite Long_Trebler_Amidite->Reactive_Site_Long Extended Arm (Reduced Steric Hindrance) Reactive_Site_Long->Oligonucleotide_Support Efficient Coupling

Caption: Reduction of steric hindrance with this compound.

Oligo_Synthesis_Workflow Start Start Synthesis (Solid Support with 1st Nucleoside) Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Washing1 Wash (ACN) Deblocking->Washing1 Coupling 2. Coupling (Add this compound) Washing1->Coupling Washing2 Wash (ACN) Coupling->Washing2 Capping 3. Capping (Acetylate Unreacted 5'-OH) Washing2->Capping Washing3 Wash (ACN) Capping->Washing3 Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Washing3->Oxidation Washing4 Wash (ACN) Oxidation->Washing4 Next_Cycle Repeat for Subsequent Nucleotides Washing4->Next_Cycle Next_Cycle->Deblocking Next Cycle Cleavage_Deprotection Cleavage and Deprotection Next_Cycle->Cleavage_Deprotection Final Cycle

Caption: Workflow for incorporating this compound.

References

Common side reactions during dendritic oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dendritic oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is dendritic oligonucleotide synthesis?

While the term "dendritic oligonucleotide" is not standard, it typically refers to the synthesis of highly branched, dendrimer-like nucleic acid structures. This process generally utilizes standard phosphoramidite (B1245037) chemistry but incorporates specialized branching phosphoramidite monomers to create a tree-like architecture. The fundamental chemical reactions and potential side reactions are largely the same as in linear oligonucleotide synthesis.

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reactions in phosphoramidite-based oligonucleotide synthesis include:

  • Depurination: The loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide chain.[1][2][3]

  • Incomplete Capping: Failure to block unreacted 5'-hydroxyl groups, leading to the formation of deletion mutants (n-1 shortmers).[4][5][6]

  • Oxidation Side Reactions: Incomplete or over-oxidation of the phosphite (B83602) triester linkage, which can lead to strand cleavage or other modifications.[7][8]

  • Side Reactions of Protecting Groups: Issues arising from the protecting groups on the nucleobases and phosphate (B84403) backbone, such as the formation of adducts during deprotection.[9][10][11][12]

  • Byproducts from Incomplete Activation: Hydrolysis of phosphoramidites or unreacted phosphoramidites leading to reduced coupling efficiency.[]

Q3: How does depurination affect my final product?

Depurination results in the formation of an abasic site, where the purine base is cleaved from the sugar-phosphate backbone.[1][2] This abasic site is unstable under basic conditions used for deprotection, leading to cleavage of the oligonucleotide chain.[1][14] This generates truncated sequences, which can complicate purification and lower the yield of the full-length product.[1][3]

Q4: What causes incomplete capping and how can I prevent it?

Incomplete capping occurs when the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) fail to acetylate all unreacted 5'-hydroxyl groups after the coupling step.[5][6] This can be caused by inefficient capping reagents or insufficient reaction time. To prevent this, ensure the freshness and proper concentration of your capping solutions. For complex or long syntheses, a double capping step can be employed to ensure all unreacted hydroxyls are blocked.[5]

Q5: Can the oxidation step cause problems?

Yes, the oxidation step is critical for stabilizing the internucleotide linkage by converting the phosphite triester to a more stable phosphate triester.[7] Incomplete oxidation can leave unstable phosphite linkages in the final product.[7] Conversely, some oxidizing agents or conditions can lead to unwanted side reactions, such as modification of sensitive functional groups or even strand cleavage, particularly with certain modified nucleotides.[8] Using fresh, high-quality oxidation reagents and appropriate reaction times is crucial.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during dendritic oligonucleotide synthesis.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low yield of full-length product 1. Low coupling efficiency.[3] 2. Significant depurination.[3][14] 3. Incomplete deprotection.[15]1. Ensure anhydrous conditions for all reagents and solvents.[3] Check the concentration and activity of the phosphoramidites and activator. 2. Use a weaker acid for detritylation, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[3][16] Consider using depurination-resistant monomers if available.[1] 3. Optimize deprotection conditions (time, temperature, reagent concentration). Ensure deprotection reagents are fresh.
Presence of multiple shorter fragments (truncations) in HPLC or PAGE analysis 1. Depurination leading to chain cleavage.[1][3] 2. Incomplete capping allowing for the synthesis of deletion mutants.[4][5]1. See recommendations for depurination under "Low yield". 2. Verify the efficacy of capping reagents. Implement a double capping step, especially after the oxidation step, to ensure dryness and complete capping.[5][6]
Unexpected peaks close to the main product peak in HPLC (e.g., n+1 peaks) 1. Formation of GG dimers.[3] 2. N3-Cyanoethylation of thymidine.[3][9]1. This can occur when the activator prematurely removes the 5'-DMT group from a dG phosphoramidite. Ensure the activator is not overly acidic. 2. This side reaction can be minimized by using a larger volume of ammonia (B1221849) for deprotection or by using a mixture of ammonia and methylamine (B109427) (AMA), as methylamine is more effective at scavenging acrylonitrile.[3]
Broad or tailing peaks in HPLC 1. Multiple side products co-eluting. 2. Degradation of the oligonucleotide during workup or analysis.1. Review all synthesis steps for potential side reactions. Optimize purification methods. 2. Ensure proper pH and temperature control during post-synthesis processing.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Coupling Efficiency per StepTheoretical Yield for a 20-merTheoretical Yield for a 50-merTheoretical Yield for a 100-mer
98.0%66.8%36.4%13.3%
99.0%81.8%60.5%36.6%
99.5%90.5%77.8%60.6%
99.8%96.1%90.5%81.8%

Data based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Table 2: Relative Depurination Rates with Different Detritylation Reagents

Detritylation ReagentConcentrationRelative Depurination Rate
Trichloroacetic Acid (TCA)3% in DichloromethaneHigh
Dichloroacetic Acid (DCA)15% in DichloromethaneModerate
Dichloroacetic Acid (DCA)3% in DichloromethaneLow

Based on kinetic studies, 3% DCA shows significantly lower depurination rates compared to 3% TCA.[16]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Synthesis Cycle

This protocol outlines the four main steps in one cycle of solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • The solid support-bound oligonucleotide is treated with an acidic solution (e.g., 3% TCA or DCA in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide.[5][9]

    • The support is then washed thoroughly with an anhydrous solvent like acetonitrile (B52724) to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The next phosphoramidite monomer in the sequence, pre-activated with an activator like tetrazole or a derivative, is delivered to the synthesis column in an anhydrous acetonitrile solution.[4][17]

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[18]

  • Capping:

    • To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked.[4][5]

    • A capping solution, typically a mixture of acetic anhydride and 1-methylimidazole, is introduced to acetylate these unreacted groups.[6]

  • Oxidation:

    • The newly formed, unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.[4][7]

    • This is achieved by treating the support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[5]

    • Following oxidation, the support is washed with acetonitrile, and the cycle is repeated for the next base in the sequence.[5]

Protocol 2: Analysis of Oligonucleotide Purity by HPLC
  • Sample Preparation:

    • After synthesis, cleavage from the solid support, and deprotection, the crude oligonucleotide is dissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • HPLC System:

    • Use a reverse-phase HPLC system equipped with a C18 column suitable for oligonucleotide separation.

  • Mobile Phase:

  • Gradient Elution:

    • Run a linear gradient from a low percentage of Buffer B to a higher percentage over 30-60 minutes to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection:

    • Monitor the elution profile using a UV detector at 260 nm.

  • Analysis:

    • The main peak corresponds to the full-length product. Shorter, truncated sequences will typically elute earlier. The presence of significant early-eluting peaks can indicate issues like depurination or incomplete capping.

Visualizations

Phosphoramidite_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Activated Monomer) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Base Oxidation->Repeat Start Start Start->Deblocking End End Repeat->Deblocking Next Cycle Repeat->End Final Cycle

Caption: Workflow of the four main steps in a phosphoramidite synthesis cycle.

Depurination_Mechanism cluster_depurination Depurination and Strand Cleavage Oligo Full-Length Oligo (with Purine Base) Acid Acidic Conditions (e.g., TCA during Deblocking) Abasic Abasic Site Formation (Loss of Purine Base) Oligo->Abasic Acid->Abasic Hydrolysis of Glycosidic Bond Base Basic Conditions (Deprotection Step) Cleavage Strand Cleavage at Abasic Site Abasic->Cleavage Base->Cleavage Fragments Truncated Oligo Fragments Cleavage->Fragments

Caption: Mechanism of depurination leading to oligonucleotide strand cleavage.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield) Check_HPLC Analyze Crude Product by HPLC/PAGE Start->Check_HPLC Truncated Truncated Sequences Present? Check_HPLC->Truncated Depurination Potential Depurination - Use weaker deblocking acid (DCA) - Check reagent freshness Truncated->Depurination Yes Capping_Issue Potential Capping Failure - Check capping reagents - Implement double capping Truncated->Capping_Issue Yes Low_Coupling Low Coupling Efficiency - Ensure anhydrous conditions - Check monomer/activator quality Truncated->Low_Coupling No Other Other Side Reactions (e.g., Adduct Formation) - Optimize deprotection Low_Coupling->Other

References

Technical Support Center: Purification of Oligonucleotides Containing Long Trebler Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing Long trebler phosphoramidite (B1245037) modifications. The bulky and branched nature of the Long trebler moiety presents unique challenges in achieving high purity. This guide offers strategies to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying oligonucleotides modified with Long trebler phosphoramidite?

The primary challenges stem from the bulky and branched nature of the Long trebler modification, which can lead to:

  • Increased Hydrophobicity: The modifier can enhance the oligonucleotide's hydrophobicity, leading to aggregation and difficult separation from failure sequences, especially in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Steric Hindrance: The size of the modifier can interfere with the normal interaction between the oligonucleotide and the purification matrix, potentially reducing resolution.

  • Complex Failure Sequences: Incomplete coupling of the this compound can result in a complex mixture of truncated and branched failure products that are difficult to resolve from the full-length product.

  • Lower Yields: Aggregation and the difficulty in separating the desired product can lead to lower recovery rates during purification.

Q2: Which purification method is most suitable for oligonucleotides containing a Long trebler modification?

The choice of purification method depends on the desired purity, yield, and the specific downstream application.[1] High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are generally recommended for oligonucleotides with bulky modifications.[2]

  • Reverse-Phase HPLC (RP-HPLC) is often the method of choice for purifying oligonucleotides with hydrophobic modifications like dyes and, by extension, the Long trebler.[3] It offers excellent resolution and can effectively separate the full-length product from failure sequences.[1]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) provides the highest resolution and is particularly effective for purifying long oligonucleotides or when extremely high purity (>95%) is required.[4][5] However, it is a more complex and time-consuming method, often resulting in lower yields.[4][6]

Q3: Can I use desalting or cartridge purification for my Long trebler-modified oligonucleotide?

Desalting alone is generally insufficient as it only removes small molecules and salts, not failure sequences.[1][7] Reverse-phase cartridge purification can provide a moderate level of purity but may not be adequate to resolve the complex mixture of byproducts generated during the synthesis of a Long trebler-modified oligonucleotide.[1] For demanding applications, HPLC or PAGE is recommended.[2]

Q4: What is "trityl-on" purification, and is it useful for Long trebler-modified oligonucleotides?

"Trityl-on" purification is a strategy used in RP-HPLC where the final 5'-DMT (dimethoxytrityl) group is left on the full-length oligonucleotide.[8] This makes the desired product significantly more hydrophobic than the "trityl-off" failure sequences, facilitating a cleaner separation.[8] This method is highly effective for purifying oligonucleotides with bulky and hydrophobic modifications and is recommended for those containing a Long trebler.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Aggregation of the oligonucleotide. 2. Poor recovery from the purification matrix. 3. Suboptimal collection of fractions during HPLC.1. Add a denaturant (e.g., urea) to the sample before loading. For HPLC, operate at an elevated temperature (e.g., 60°C) to disrupt secondary structures. 2. For PAGE, ensure complete elution from the gel slice. For HPLC, optimize the elution gradient. 3. Widen the collection window for the main peak, and analyze side fractions for the presence of the product.
Poor Resolution in RP-HPLC 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Secondary structure or aggregation.1. Use a column with a C8 or C18 stationary phase, which is suitable for hydrophobic molecules.[10] 2. Optimize the gradient of the organic solvent (e.g., acetonitrile). Adjust the concentration of the ion-pairing agent (e.g., TEAA).[11] 3. Increase the column temperature.[12]
Multiple Peaks in HPLC Chromatogram 1. Presence of failure sequences. 2. Incomplete deprotection. 3. Oligonucleotide secondary structures.1. This is expected. Optimize the gradient for better separation of the main peak. 2. Ensure complete deprotection of the oligonucleotide before purification. 3. Perform purification at a higher temperature or use a denaturing mobile phase.[12]
Product Purity is Still Low After a Single Purification Step 1. The chosen method has insufficient resolving power for the complex mixture.1. Consider a dual purification strategy. For example, an initial RP-HPLC purification followed by PAGE, or two different HPLC methods (e.g., RP-HPLC and Ion-Exchange HPLC).[2]

Purification Method Comparison

Method Principle Typical Purity Advantages Disadvantages Best For
Desalting Size exclusion chromatography to remove salts and small molecules.Low (removes non-oligonucleotide impurities only)Fast and simple.[1]Does not remove failure sequences.[7]Robust applications like PCR with short, unmodified oligos.[4]
Reverse-Phase Cartridge Separation based on hydrophobicity.65-80%Faster and less expensive than HPLC.Lower resolution than HPLC; not ideal for long or complex oligos.[1]Less demanding applications where moderate purity is sufficient.
Reverse-Phase HPLC (RP-HPLC) High-resolution separation based on hydrophobicity.>85%[1]Excellent resolution for modified oligos; scalable.Can be complex to optimize; resolution decreases with length.[1]Purifying oligonucleotides with hydrophobic modifications like the Long trebler.[3]
Ion-Exchange HPLC (IE-HPLC) Separation based on charge (number of phosphate (B84403) groups).>96%[9]Excellent resolution for shorter oligos; can be performed at high pH to denature secondary structures.[8]Resolution decreases significantly for longer oligos (>40 bases).Orthogonal purification method to RP-HPLC; good for oligos with significant secondary structure.[8]
Denaturing PAGE Separation based on molecular weight in a denaturing gel.>95%[5]Highest resolution, especially for long oligos.[13]Low yield; time-consuming; can be incompatible with some modifications.[4][6]Applications requiring the highest purity, such as crystallography or therapeutic development.[7]

Experimental Protocols

Protocol 1: "Trityl-on" Reverse-Phase HPLC Purification

This protocol is recommended for the initial purification of Long trebler-modified oligonucleotides.

  • Sample Preparation:

    • After synthesis and cleavage from the solid support, ensure the oligonucleotide is in the "trityl-on" form (the 5'-DMT group is not removed).

    • Dissolve the crude oligonucleotide in an aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0).

  • HPLC System and Column:

    • Use an HPLC system with a UV detector.

    • Column: C8 or C18 reverse-phase column.

    • Column Temperature: 60°C to minimize secondary structures.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile/water.

  • HPLC Gradient:

    • Run a linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes to elute the oligonucleotide. A typical gradient might be 5-65% Buffer B. This may need to be optimized based on the hydrophobicity of the specific oligonucleotide.

    • The "trityl-on" product will be the most retained, eluting last as a major peak.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peaks.

    • Analyze the collected fractions by mass spectrometry or analytical HPLC to identify the fraction containing the pure, full-length product.

  • Detritylation:

    • Pool the pure fractions and lyophilize.

    • Resuspend the oligonucleotide in a weak acid solution (e.g., 80% acetic acid) to remove the DMT group.

    • After detritylation, desalt the oligonucleotide using a size-exclusion column to remove the cleaved trityl group and excess acid.

Protocol 2: Denaturing PAGE Purification

This protocol is suitable for achieving the highest purity after an initial purification by HPLC or for direct purification of the crude product.

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the size of the oligonucleotide (e.g., 10-20%).

  • Sample Preparation:

    • Dissolve the crude or partially purified oligonucleotide in a denaturing loading buffer (e.g., containing formamide (B127407) and urea).

    • Heat the sample at 95°C for 5 minutes and then snap-cool on ice before loading.

  • Electrophoresis:

    • Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product should be the most intense, slowest-migrating band.

    • Carefully excise the band corresponding to the full-length product from the gel.

  • Elution:

    • Crush the gel slice and soak it in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA) overnight at 37°C with gentle agitation. This is the diffusion method.[13]

    • Alternatively, use an electroelution apparatus for faster elution.

  • Recovery and Desalting:

    • Separate the eluted oligonucleotide from the gel fragments by filtration.

    • Desalt the recovered oligonucleotide using a C18 cartridge or ethanol (B145695) precipitation to remove salts and residual urea.

Visualizations

Purification_Decision_Workflow start Crude Oligonucleotide (with Long Trebler) purity_req What is the required purity? start->purity_req desalting Desalting / Cartridge purity_req->desalting Low rphplc RP-HPLC ('Trityl-on') purity_req->rphplc High page Denaturing PAGE purity_req->page Highest application_scale What is the scale of the application? dual_purification Dual Purification (e.g., HPLC then PAGE) application_scale->dual_purification Therapeutic / Very Sensitive end_moderate Product for less sensitive applications desalting->end_moderate rphplc->application_scale end_high High-purity product rphplc->end_high end_ultra_high Ultra-high-purity product page->end_ultra_high dual_purification->end_ultra_high

Caption: Decision workflow for selecting a purification strategy.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_post Post-Purification crude_oligo Crude 'Trityl-on' Oligo dissolve Dissolve in Aqueous Buffer crude_oligo->dissolve inject Inject on C18 Column (Elevated Temperature) dissolve->inject gradient Run Acetonitrile Gradient inject->gradient collect Collect 'Trityl-on' Peak gradient->collect detritylate Detritylate (Acid) collect->detritylate desalt Desalt detritylate->desalt pure_product Pure 'Trityl-off' Oligo desalt->pure_product

Caption: Workflow for "Trityl-on" RP-HPLC purification.

References

Technical Support Center: Troubleshooting Long Trebler Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low coupling yields associated with Long trebler phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling yield with Long trebler phosphoramidite?

The primary reason for reduced coupling efficiency with this compound is steric hindrance. Although the "long" spacer arm in its design is intended to mitigate this issue, the bulky, branched nature of the molecule can still impede its approach to the growing oligonucleotide chain on the solid support. This steric hindrance can slow down the coupling reaction, leading to incomplete coupling within the standard timeframe of a synthesis cycle.[1][2][3]

Q2: What is the recommended coupling time for this compound?

To counteract the effects of steric hindrance, an extended coupling time is crucial. Recommendations vary, but a coupling time of 5 to 15 minutes is generally advised.[4][5][6] One manufacturer specifically recommends a 15-minute coupling time when using DCI as the activator.[4][6]

Q3: Which activator is recommended for this compound?

4,5-Dicyanoimidazole (DCI) is the recommended activator for coupling this compound.[4][6] DCI is a more nucleophilic activator than traditional activators like 1H-Tetrazole and its derivatives (ETT or BTT), which helps to increase the rate of the coupling reaction.[2][7] While more acidic activators can accelerate phosphoramidite activation, they can also lead to side reactions such as the formation of GG dimers. DCI, being less acidic, minimizes these side reactions while effectively promoting the coupling of bulky phosphoramidites.[7][8]

Q4: Does the type of solid support matter when using this compound?

Yes, the choice of solid support is critical. To minimize steric hindrance, it is recommended to use a solid support with a larger pore size. A controlled-pore glass (CPG) support with a pore size of 1000Å or 2000Å is advised.[8][9] The larger pores provide more space for the growing branched oligonucleotide, reducing steric congestion and allowing for more efficient diffusion of reagents.[9] For oligonucleotides longer than 40 bases, a 500Å support can become blocked, leading to a significant drop in synthesis yield.[9]

Q5: What are some general best practices to improve coupling yield?

Beyond the specific recommendations for the Long trebler, adhering to general best practices for oligonucleotide synthesis is vital for achieving high coupling efficiency:

  • Anhydrous Conditions: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used as a solvent and diluent, are strictly anhydrous. Water will react with the activated phosphoramidite, reducing the amount available for coupling.[8][10]

  • Fresh Reagents: Use freshly prepared phosphoramidite and activator solutions. Phosphoramidites can degrade over time, even when stored under anhydrous conditions.[8][11]

  • Proper Reagent Concentration: Using a higher concentration of the phosphoramidite solution can help improve coupling efficiency, especially for challenging couplings.[1]

  • Double Coupling: For particularly difficult couplings, a double coupling protocol, where the coupling step is repeated before moving to the next cycle, can be implemented to drive the reaction to completion.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling yields with this compound.

Problem: Low Overall Yield of the Branched Oligonucleotide

Below is a troubleshooting workflow to identify and address the potential causes of low coupling yield.

G start Low Coupling Yield with this compound check_coupling_time Step 1: Verify Coupling Time Is the coupling time between 5 and 15 minutes? start->check_coupling_time extend_coupling_time Action: Extend Coupling Time Increase to 15 minutes. check_coupling_time->extend_coupling_time No check_activator Step 2: Check Activator Are you using DCI as the activator? check_coupling_time->check_activator Yes extend_coupling_time->check_activator use_dci Action: Switch to DCI Activator Prepare a fresh solution of DCI. check_activator->use_dci No check_support Step 3: Evaluate Solid Support Is the CPG pore size 1000Å or 2000Å? check_activator->check_support Yes use_dci->check_support use_large_pore_support Action: Use Larger Pore Size Support Switch to 1000Å or 2000Å CPG. check_support->use_large_pore_support No check_reagents Step 4: Assess Reagent Quality Are the phosphoramidite and solvents fresh and anhydrous? check_support->check_reagents Yes use_large_pore_support->check_reagents use_fresh_reagents Action: Use Fresh, Anhydrous Reagents Prepare new solutions and ensure anhydrous conditions. check_reagents->use_fresh_reagents No consider_double_coupling Step 5: Advanced Troubleshooting Consider implementing a double coupling cycle. check_reagents->consider_double_coupling Yes use_fresh_reagents->consider_double_coupling end Improved Coupling Yield consider_double_coupling->end

Troubleshooting workflow for low coupling yield.

Data Presentation

ParameterSuboptimal ConditionExpected Yield RangeOptimal ConditionExpected Yield Range
Coupling Time < 5 minutes20-50%15 minutes>80%
Activator 1H-Tetrazole / ETT30-60%DCI (4,5-Dicyanoimidazole)>80%
Solid Support 500Å CPG20-50%1000Å - 2000Å CPG>80%
Reagent Quality Old/Moist Reagents< 40%Fresh, Anhydrous Reagents>90%
Coupling Protocol Single CoupleVariableDouble Couple>95%

Note: The expected yield ranges are illustrative and based on qualitative descriptions from the literature. Actual yields may vary depending on the specific sequence, synthesizer, and other experimental conditions.[1]

Experimental Protocols

Recommended Protocol for Automated Synthesis using this compound

This protocol is a general guideline for use with an automated DNA/RNA synthesizer. Users should adapt it to their specific instrument and synthesis scale.

1. Reagent Preparation:

  • This compound Solution: Prepare a fresh solution of this compound in anhydrous acetonitrile at the concentration recommended by your synthesizer manufacturer (typically 0.1 M).

  • Activator Solution: Prepare a fresh solution of DCI in anhydrous acetonitrile (typically 0.25 M or as recommended for your instrument).

  • Standard Reagents: Ensure all other synthesis reagents (deblocking, capping, oxidation solutions, and anhydrous acetonitrile for washes) are fresh and of high quality.

2. Synthesizer Setup:

  • Solid Support: Use a synthesis column packed with 1000Å or 2000Å CPG functionalized with the initial nucleoside.

  • Protocol Modification: Modify the standard synthesis protocol for the coupling step of the this compound.

3. Synthesis Cycle for this compound:

The standard deblocking, capping, and oxidation steps remain unchanged. The key modification is in the coupling step.

G cluster_cycle Modified Coupling Cycle for Long Trebler deblock Deblocking (Standard Protocol) wash1 Wash with Anhydrous Acetonitrile deblock->wash1 coupling Coupling: Deliver Activator (DCI) and This compound wash1->coupling wait Wait for 15 minutes coupling->wait wash2 Wash with Anhydrous Acetonitrile wait->wash2 capping Capping (Standard Protocol) wash2->capping oxidation Oxidation (Standard Protocol) capping->oxidation

Modified synthesis cycle for this compound.

Detailed Coupling Step:

  • Deliver the DCI activator solution to the synthesis column.

  • Deliver the this compound solution to the column.

  • Allow the coupling reaction to proceed for 15 minutes .

  • Proceed with the standard wash, capping, and oxidation steps.

4. Post-Synthesis Processing:

  • Cleavage and deprotection can be carried out using the standard protocols recommended by the synthesizer and reagent manufacturers. No special conditions are required for the this compound itself during this stage.[4][5][6]

Potential Side Reactions

While the primary challenge with this compound is achieving complete coupling, incomplete reactions can lead to a higher proportion of truncated products. Additionally, the general side reactions of oligonucleotide synthesis can still occur and may be exacerbated by the extended coupling times.

  • Formation of (n-1) Deletion Mutants: This is the most common side product resulting from incomplete coupling. If the unreacted 5'-hydroxyl group is not efficiently capped, it can react in the subsequent coupling cycle, leading to a product missing one nucleotide.

  • Depurination: Although less of a concern with the recommended DCI activator, highly acidic conditions during the deblocking step or from the activator itself can lead to the cleavage of the glycosidic bond of purine (B94841) bases, creating abasic sites.[8]

  • GG Dimer Formation: More acidic activators can cause a small amount of detritylation of the dG phosphoramidite in solution, leading to the formation of a GG dimer that can be incorporated into the growing oligonucleotide chain, resulting in an (n+1) impurity.[8] The use of the less acidic DCI helps to minimize this side reaction.[8]

References

Technical Support Center: Improving Synthesis of 9x Dendritic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 9x dendritic oligonucleotides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 9x dendritic oligonucleotides, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the overall yield of my 9x dendritic oligonucleotide significantly lower than expected?

A1: Low yield in dendritic oligonucleotide synthesis is a common issue that can stem from several factors, primarily related to coupling efficiency at the branching points and with modified reagents.[1][2] Steric hindrance at the branching core can impede the coupling of subsequent phosphoramidites.[3] Additionally, the quality of reagents and the synthesis conditions play a crucial role.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Coupling Efficiency of Branching Monomers Increase the concentration of the branching phosphoramidite (B1245037) and the activator (e.g., triple the standard concentration).[3] Extend the coupling time for the branching monomer (e.g., to 30 minutes).[3]
Moisture in Reagents Use anhydrous acetonitrile (B52724) (ACN) with a low water content (10-15 ppm or lower).[4] Ensure phosphoramidites and activator solutions are fresh and handled under an anhydrous atmosphere.[4]
Incomplete Deprotection Optimize the deprotection time and ensure the freshness of deprotection reagents. Incomplete removal of protecting groups can lead to truncated sequences.[1][]
Suboptimal Solid Support For shorter branched oligonucleotides, use a solid support with a high degree of derivatization (>50 µmol/g). For medium-sized structures, a loading of 30 to 50 µmol/g may yield better results.[6]
Purification Losses High-quality synthesis resulting in fewer impurities allows for a broader cut of the product peak during purification, minimizing loss.[1][2] For complex dendritic structures, specialized purification methods may be necessary.

Q2: I am observing a high percentage of incomplete branches or truncated sequences in my final product. What could be the cause?

A2: The presence of truncated sequences, often referred to as (n-1) impurities, is a frequent challenge in oligonucleotide synthesis, particularly with complex structures like dendrimers.[] This is often a direct result of incomplete coupling at one or more steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Capping Ensure the capping step is highly efficient to block unreacted 5'-hydroxyl groups from participating in subsequent cycles.[] For longer oligonucleotides, a second capping step after oxidation can help by drying the support.
Steric Hindrance The crowded environment around the branching core can hinder the approach of the incoming phosphoramidite. Using flexible linker arms in the branching monomer can help alleviate this.
Poor Quality Phosphoramidites Use high-purity phosphoramidites to avoid the incorporation of reactive impurities that can terminate chain elongation.[7]
Suboptimal Activator Use a highly efficient activator, such as 5-ethylthiotetrazole, to drive the coupling reaction to completion.[8]

Q3: My final product is difficult to purify. What are the common impurities and how can I improve purification?

A3: Dendritic oligonucleotides can be challenging to purify due to their complex structure and the potential for a variety of closely related impurities.[9] Common impurities include failure sequences (truncated branches), partially deprotected oligonucleotides, and products of side reactions.[][9]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Co-elution of Impurities Use high-resolution purification techniques such as anion-exchange HPLC (AEX-HPLC) or polyacrylamide gel electrophoresis (PAGE) for better separation of the desired product from closely related impurities.[10]
Formation of N-branched Oligonucleotides This side reaction can occur if the exocyclic amino group of a nucleobase is not properly protected.[11] Ensure complete protection of nucleobases. A post-synthesis treatment with neat triethylamine (B128534) trihydrofluoride can selectively cleave the phosphoramidate (B1195095) linkage in N-branched oligomers.[11]
Aggregation The complex, multi-arm structure of dendritic oligonucleotides may promote aggregation. Purification under denaturing conditions can help to disrupt aggregates and improve separation.
Incorrect Salt Form For biological applications, ensure the final product is in the appropriate salt form (e.g., Na+), which can be achieved through appropriate buffer exchange during purification.

Logical Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of 9x Dendritic Oligonucleotide check_coupling Assess Coupling Efficiency (Trityl Monitoring) start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling Below 98% ok_coupling Coupling Efficiency OK check_coupling->ok_coupling Acceptable increase_conc Increase Branching Monomer & Activator Concentration low_coupling->increase_conc check_deprotection Evaluate Deprotection Steps ok_coupling->check_deprotection extend_time Extend Coupling Time increase_conc->extend_time check_reagents Verify Reagent Quality (Anhydrous Conditions) extend_time->check_reagents end Improved Yield check_reagents->end deprotection_issue Incomplete Deprotection check_deprotection->deprotection_issue Suspected deprotection_ok Deprotection OK check_deprotection->deprotection_ok Confirmed OK optimize_deprotection Optimize Deprotection (Fresh Reagents, Time) deprotection_issue->optimize_deprotection check_purification Analyze Purification Protocol deprotection_ok->check_purification optimize_deprotection->end purification_issue High Purification Loss check_purification->purification_issue Suspected optimize_purification Optimize Purification Method (e.g., AEX-HPLC, Denaturing PAGE) purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in 9x dendritic oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a 9x dendritic oligonucleotide?

A1: A 9x dendritic oligonucleotide is a highly branched nucleic acid structure with nine oligonucleotide arms extending from a central core. These structures are synthesized by the iterative addition of branching phosphoramidite monomers. For example, two successive couplings of a three-branched synthon can generate a nine-branch dendrimer.[12]

Q2: What are the advantages of using dendritic oligonucleotides?

A2: Dendritic oligonucleotides offer several advantages over their linear counterparts, including enhanced stability of duplexes formed with complementary strands and potential for multivalent interactions, which is beneficial in applications like diagnostics and therapeutics.[12] Their unique architecture can also improve cellular uptake.

Q3: What is the typical synthesis method for dendritic oligonucleotides?

A3: The most common method for synthesizing dendritic oligonucleotides is solid-phase synthesis using phosphoramidite chemistry.[13] This involves the sequential addition of nucleotide monomers and branching monomers to a growing chain attached to a solid support.[13]

Q4: How can I characterize the final 9x dendritic oligonucleotide product?

A4: Characterization of dendritic oligonucleotides is crucial to confirm their structure and purity. Common techniques include:

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): Both anion-exchange (AEX) and reversed-phase (RP) HPLC are used to assess purity and separate the product from impurities.[9]

  • Polyacrylamide Gel Electrophoresis (PAGE): Particularly under denaturing conditions, PAGE is effective for purity assessment and size verification.[10]

  • UV-Vis Spectroscopy: To quantify the oligonucleotide concentration.[8]

Q5: What are the key considerations for the branching phosphoramidite monomer?

A5: The choice of branching monomer is critical. It should have at least two protected hydroxyl groups to allow for the synthesis of two additional branches.[13] The linker arms of the branching monomer should be flexible enough to minimize steric hindrance during subsequent coupling steps.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of branched oligonucleotides. Note that specific data for 9x dendritic structures is limited in the literature; therefore, data for similar branched structures are presented.

Table 1: Impact of Coupling Efficiency on Theoretical Yield of a Linear Oligonucleotide

Coupling Efficiency per StepTheoretical Yield for a 30-mer (%)Theoretical Yield for a 70-mer (%)
99%7550
98%5525
(Data adapted from sources discussing general oligonucleotide synthesis challenges)[1]

Table 2: Reported Coupling Conditions for Branched Oligonucleotides

ParameterStandard SynthesisModified for BranchingReference
Phosphoramidite Concentration ~0.1 M0.3 M[3]
Coupling Time 30-60 seconds30 minutes[3]
Activator Standard (e.g., Tetrazole)High-efficiency (e.g., ETT)[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 9x Dendritic Oligonucleotide

This protocol outlines the general steps for the automated solid-phase synthesis of a 9x dendritic oligonucleotide using phosphoramidite chemistry. It assumes a synthesis strategy involving two layers of a 3-branch phosphoramidite monomer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard and branching phosphoramidites

  • Anhydrous acetonitrile (ACN)

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in ACN)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA)

Synthesis Cycle:

The synthesis is performed in a 3' to 5' direction and involves the iterative four steps of deblocking, coupling, capping, and oxidation.

Synthesis Cycle deblock 1. Deblocking (Remove 5'-DMT) couple 2. Coupling (Add next phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize phosphate (B84403) linkage) cap->oxidize oxidize->deblock Repeat for next base

Caption: The four-step phosphoramidite synthesis cycle.

Procedure:

  • Initial Chain Elongation: Synthesize the initial linear oligonucleotide sequence on the CPG support using the standard four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.

  • First Branching Step (1 to 3 arms):

    • After deblocking the terminal 5'-hydroxyl group of the linear sequence, perform a coupling step with the 3-branch phosphoramidite monomer.

    • Crucially, increase the coupling time (e.g., to 30 minutes) and use a higher concentration of the branching monomer and activator to ensure high coupling efficiency. [3]

    • Proceed with the capping and oxidation steps.

  • Simultaneous Arm Elongation (3 arms): Synthesize the desired oligonucleotide sequence on each of the three arms simultaneously. The synthesizer will deliver reagents to the column, and all three growing chains will be extended in each cycle.

  • Second Branching Step (3 to 9 arms):

    • After deblocking the terminal 5'-hydroxyl groups of the three arms, perform a second coupling step with the 3-branch phosphoramidite monomer under the same optimized conditions as the first branching step.

    • This will create a total of nine terminal hydroxyl groups.

  • Final Arm Elongation (9 arms): Synthesize the final oligonucleotide sequences on each of the nine arms simultaneously.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the dendritic oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone using concentrated ammonium hydroxide or AMA at elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification:

    • Purify the crude product using anion-exchange HPLC or denaturing PAGE to isolate the full-length 9x dendritic oligonucleotide.

Protocol 2: Purification of 9x Dendritic Oligonucleotides by Anion-Exchange HPLC

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column suitable for oligonucleotide separation

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Mobile Phase B: High-salt aqueous buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Crude, deprotected dendritic oligonucleotide solution

Procedure:

  • Sample Preparation: Dissolve the dried crude oligonucleotide in Mobile Phase A.

  • Column Equilibration: Equilibrate the anion-exchange column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample onto the column. Elute the bound oligonucleotides using a linear gradient of increasing salt concentration (increasing percentage of Mobile Phase B). The more highly charged (longer) oligonucleotides will elute at higher salt concentrations.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.

  • Desalting: Desalt the collected fractions using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.

  • Analysis: Analyze the purified product by mass spectrometry and analytical HPLC or PAGE to confirm purity and identity.

References

Technical Support Center: Synthesis of Highly Branched Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multiple branching phosphoramidites in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of highly branched oligonucleotides.

Question: I am observing low coupling efficiency when incorporating multiple branching phosphoramidites. What are the likely causes and how can I resolve this?

Answer:

Low coupling efficiency is a frequent challenge in the synthesis of branched oligonucleotides, primarily due to steric hindrance. As more branches are added to the growing oligonucleotide chain, the reactive 5'-hydroxyl group becomes less accessible to the incoming phosphoramidite (B1245037).

Potential Solutions:

  • Extend Coupling Time: Increasing the duration of the coupling step allows more time for the sterically hindered phosphoramidite to react with the 5'-hydroxyl group. For standard DNA synthesis, coupling times are typically short. However, for branched structures, extending the coupling time is often necessary.[1]

  • Increase Phosphoramidite Concentration: A higher concentration of the branching phosphoramidite in the reaction mixture can help drive the coupling reaction forward, improving efficiency.[1][2]

  • Implement a Double Coupling Protocol: Performing the coupling step twice for the branching phosphoramidite ensures a higher probability of successful reaction at all available 5'-hydroxyl sites.[1]

  • Select an Appropriate Activator: The choice of activator is critical. For sterically demanding phosphoramidites, a more nucleophilic and less acidic activator, such as 4,5-dicyanoimidazole (B129182) (DCI), is often more effective than standard activators like 1H-Tetrazole.[3][4][5] DCI has been shown to increase the rate of coupling compared to 1H-Tetrazole.[5] Other activators, such as 5-ethylthio-1H-tetrazole, have also been used to accelerate the coupling of sterically hindered phosphoramidites.[3]

Question: My final product is a complex mixture with a high proportion of truncated sequences. How can I improve the yield of the full-length branched oligonucleotide?

Answer:

A high proportion of truncated sequences is a direct consequence of incomplete coupling at one or more steps in the synthesis. By optimizing the coupling of the branching phosphoramidites, the yield of the full-length product can be significantly improved. In one study, optimizing the synthesis cycle for branched oligonucleotides by increasing the coupling time and implementing a double coupling protocol led to an increase in the overall yield from 20% to 80%.[1]

Recommended Protocol Adjustments for Branched Synthesis:

  • Initial Approach: Start by extending the coupling time for the branching phosphoramidite.

  • If Low Yield Persists: Implement a double coupling protocol for the branching phosphoramidite.

  • For Highly Branched Structures: A combination of extended coupling time, increased phosphoramidite concentration, and a double coupling protocol may be necessary.

Question: I am having difficulty with the deprotection of my highly branched oligonucleotide. Are there special considerations for this step?

Answer:

Complete deprotection of highly branched oligonucleotides can be challenging due to the molecule's complex, three-dimensional structure, which can limit the accessibility of protecting groups to the deprotection reagents.

Deprotection Strategies:

  • Standard Deprotection: For many DNA-based branched structures, standard deprotection with fresh, concentrated ammonium (B1175870) hydroxide (B78521) is sufficient.[6]

  • Faster Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can significantly reduce deprotection times.[6]

  • Mild Deprotection: For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol (B129727) with UltraMILD phosphoramidites, are recommended to prevent degradation of the final product.[6]

  • Extended Deprotection Time: For highly branched and complex structures, extending the deprotection time beyond standard protocols may be necessary to ensure all protecting groups are removed.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when synthesizing oligonucleotides with multiple branches?

A1: The most critical factor is overcoming steric hindrance during the coupling step. The increased bulk of branching phosphoramidites and the growing number of branches on the support can impede the coupling reaction. Adjusting the synthesizer protocol by extending coupling times, increasing phosphoramidite concentration, using a double coupling cycle, and selecting a suitable activator are key to a successful synthesis.[1][]

Q2: How do I choose the right activator for my branched synthesis?

A2: The ideal activator for sterically hindered phosphoramidites should be highly soluble in acetonitrile (B52724) and provide a good balance of activation speed and stability. 4,5-Dicyanoimidazole (DCI) is a common choice as it is less acidic than 1H-Tetrazole and has been shown to be more effective for sterically demanding couplings.[3][4][5] The selection of an activator can also depend on the specific branching phosphoramidite being used.

Q3: What purification methods are recommended for highly branched oligonucleotides?

A3: Due to their size and complex structure, purification of highly branched oligonucleotides can be challenging. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are effective methods for purifying these molecules.[8] Standard purification cartridges may not be suitable for large, branched oligos.[9]

Q4: Can I use standard phosphoramidite chemistry for synthesizing branched DNA?

A4: Yes, the synthesis of branched DNA is possible using standard phosphoramidite chemistry with the use of special phosphoramidites that contain two protected hydroxyl groups, which act as the branching monomers.[10] However, as outlined in this guide, adjustments to the standard synthesis protocols are typically required to achieve high yields and purity.

Data and Protocols

Quantitative Data

Table 1: Comparison of Activators for Oligonucleotide Synthesis

ActivatorpKaSolubility in AcetonitrileNotes
1H-Tetrazole4.8~0.5 MStandard activator, but less effective for sterically hindered phosphoramidites.[4]
5-Ethylthio-1H-Tetrazole4.30.75 MMore acidic than 1H-Tetrazole; has been used to accelerate coupling.[3][4]
4,5-Dicyanoimidazole (DCI)5.21.2 MLess acidic and more nucleophilic; recommended for sterically hindered phosphoramidites.[3][4][5]

Table 2: Impact of Protocol Adjustments on Branched Oligonucleotide Yield

ProtocolCoupling TimePhosphoramidite Conc.Coupling ProtocolOverall Yield
Standard30 s0.1 MSingle~20%[1]
Optimized300 s0.1 MDouble~80%[1]
Experimental Protocols

Protocol 1: Optimized Coupling Cycle for a Single Branching Point

This protocol is a general guideline and may require further optimization based on the specific branching phosphoramidite and synthesizer.

  • Deblocking: Standard detritylation step to remove the 5'-DMT protecting group.

  • Coupling (Branching Phosphoramidite):

    • Deliver the branching phosphoramidite (e.g., at 0.15 M concentration) and activator (e.g., 0.5 M DCI) to the synthesis column.

    • Increase the coupling time to 5-8 minutes (300-480 seconds).[1]

  • Capping: Standard capping step to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Standard oxidation step to stabilize the newly formed phosphite (B83602) triester linkage.

Protocol 2: Double Coupling Cycle for High-Density Branching

  • Deblocking: Standard detritylation step.

  • First Coupling:

    • Deliver the branching phosphoramidite (e.g., at 0.2 M concentration) and activator to the column.[1]

    • Use an extended coupling time (e.g., 5 minutes).

  • Capping 1 (Optional but Recommended): Perform a capping step.

  • Second Coupling:

    • Deliver fresh branching phosphoramidite and activator to the column.

    • Use a second extended coupling time (e.g., 5 minutes).

  • Capping 2: Standard capping step.

  • Oxidation: Standard oxidation step.

Visualizations

experimental_workflow Experimental Workflow: Branched Oligonucleotide Synthesis cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with Branching Phosphoramidite (Extended Time/Double Coupling) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Linear Elongation oxidize->repeat repeat->deblock Next cycle end_synthesis Final Deblocking repeat->end_synthesis Final cycle cleave Cleavage from Support & Deprotection end_synthesis->cleave purify Purification (HPLC/PAGE) cleave->purify analyze QC Analysis (Mass Spec/CE) purify->analyze final_product Final Branched Oligonucleotide analyze->final_product

Caption: A generalized workflow for the synthesis and processing of branched oligonucleotides.

troubleshooting_logic Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency Observed decision1 Is coupling time extended? start->decision1 action1 Extend coupling time (e.g., 5-8 minutes) decision1->action1 No decision2 Is a double coupling protocol in use? decision1->decision2 Yes action1->decision2 action2 Implement double coupling decision2->action2 No decision3 Is phosphoramidite concentration increased? decision2->decision3 Yes action2->decision3 action3 Increase phosphoramidite concentration (e.g., to 0.15-0.2 M) decision3->action3 No decision4 Is an optimal activator (e.g., DCI) being used? decision3->decision4 Yes action3->decision4 action4 Switch to a more effective activator like DCI decision4->action4 No end Re-evaluate Coupling Efficiency decision4->end Yes action4->end

Caption: A decision-making diagram for troubleshooting low coupling efficiency in branched synthesis.

References

Validation & Comparative

A Comparative Guide to Long Trebler and Symmetric Doubler Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex oligonucleotides, the choice of branching phosphoramidites is critical for achieving desired molecular architectures and functionalities. This guide provides an objective comparison of two commonly utilized branching reagents: Long Trebler Phosphoramidite (B1245037) and Symmetric Doubler Phosphoramidite. We will delve into their chemical structures, mechanisms of action, and performance characteristics, supported by experimental context and visualizations to aid in reagent selection.

Introduction to Branching Phosphoramidites

Branched oligonucleotides, or DNA dendrimers, are highly structured molecules with a wide range of applications in diagnostics, therapeutics, and nanotechnology.[1][2] Their synthesis is facilitated by specialized phosphoramidite monomers that, when incorporated into a standard oligonucleotide synthesis cycle, create multiple points for chain elongation from a single position. Long Trebler and Symmetric Doubler phosphoramidites are two such reagents that enable the construction of these complex structures.

Chemical Structures and Mechanisms of Action

The fundamental difference between Long Trebler and Symmetric Doubler phosphoramidites lies in their core structure, which dictates the number of branches they generate.

Long Trebler Phosphoramidite is designed to introduce three new branches in a single coupling step.[3][4] Its structure features a central branching point from which three hydroxyl groups, protected by dimethoxytrityl (DMT) groups, extend. A key feature of the "Long" trebler is the extended spacer arm connecting the phosphoramidite group to the branching core. This design mitigates steric hindrance, a common issue with earlier trebler designs, thereby facilitating higher coupling efficiencies.[5] Upon incorporation into the growing oligonucleotide chain and subsequent deprotection of the DMT groups, three new sites become available for simultaneous chain elongation.[3][4]

Symmetric Doubler Phosphoramidite , as its name suggests, introduces two identical branches from a central point. Its chemical structure, 1,3-bis-[5-(4,4'-dimethoxytrityloxy)pentylamido]propyl-2-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, reveals a symmetric arrangement of two DMT-protected hydroxyl groups. This symmetry ensures that two identical oligonucleotide arms are synthesized simultaneously from the branching point.

Below are the conceptual chemical structures of these phosphoramidites.

cluster_trebler This compound cluster_doubler Symmetric Doubler Phosphoramidite trebler_structure doubler_structure cluster_trebler_workflow This compound Workflow T_start Oligonucleotide on Solid Support (5'-OH free) T_couple Couple Long Trebler Phosphoramidite T_start->T_couple T_deprotect DMT Deprotection T_couple->T_deprotect T_elongate Simultaneous Elongation of Three Branches T_deprotect->T_elongate T_final Branched Oligonucleotide (3 new chains) T_elongate->T_final cluster_doubler_workflow Symmetric Doubler Phosphoramidite Workflow D_start Oligonucleotide on Solid Support (5'-OH free) D_couple Couple Symmetric Doubler Phosphoramidite D_start->D_couple D_deprotect DMT Deprotection D_couple->D_deprotect D_elongate Simultaneous Elongation of Two Branches D_deprotect->D_elongate D_final Branched Oligonucleotide (2 new chains) D_elongate->D_final

References

A Researcher's Guide to HPLC Purification and Analysis of Branched DNA Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate analysis of synthetic nucleic acids are paramount. Branched DNA (bDNA) molecules, with their complex, three-dimensional structures designed for signal amplification assays, present unique purification and analytical challenges. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile platform for the purification and analysis of these intricate biomolecules. This guide provides a comprehensive comparison of various HPLC techniques for bDNA products, supported by experimental data and detailed protocols.

Comparison of HPLC Purification Methods for Branched DNA

The selection of an appropriate HPLC method is critical for achieving the desired purity and yield of bDNA products. The most common HPLC modes for oligonucleotide purification are Ion-Exchange (IEX), Reversed-Phase (RP-HPLC), and Size-Exclusion (SEC). A less common but potentially useful technique is Hydrophobic Interaction Chromatography (HIC). The choice of method depends on the specific characteristics of the bDNA, including its size, sequence, and the presence of any modifications.

FeatureIon-Exchange (IEX) HPLCReversed-Phase (RP-HPLC)Size-Exclusion (SEC) HPLC
Principle of Separation Based on the net negative charge of the phosphate (B84403) backbone.[1]Based on the hydrophobicity of the oligonucleotide.[2]Based on the hydrodynamic volume (size and shape) of the molecule.[3][4]
Resolution Excellent for resolving sequences of different lengths (n vs. n-1).[1]Good for separating full-length products from truncated failure sequences, especially with a 5'-DMT group.Generally lower resolution for molecules of similar size, but effective for separating monomers from aggregates.[3]
Sample Loading Capacity High, making it suitable for large-scale purification.[5]Moderate, can be a limitation for large-scale purification.[5]Dependent on column volume, generally lower than IEX.
Throughput Moderate to high.High, with relatively fast separation times.[6]Moderate, can be slower due to the need for lower flow rates for high resolution.
Mobile Phase Compatibility Uses aqueous salt gradients, which are generally non-denaturing. High pH can be used to disrupt secondary structures.[1]Uses organic solvents and ion-pairing reagents, which are denaturing.[7][8]Uses aqueous buffers, preserving the native structure of the bDNA.[3]
Yield Generally high, with good recovery of purified product.[5]Can be lower due to potential irreversible adsorption to the column matrix.[9]Typically high, as there is minimal interaction with the stationary phase.
Best Suited For High-purity applications, resolving length-based impurities, and large-scale purification.[5]Purification of detritylated oligonucleotides and analysis of product purity.Analysis of aggregation, conformational changes, and desalting.[3][10]

Alternative Method: Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a traditional method for oligonucleotide purification that separates molecules based on their size and charge.[2] While it can offer high resolution, it is often more time-consuming and less amenable to automation than HPLC.[6]

FeatureHPLC (General)Polyacrylamide Gel Electrophoresis (PAGE)
Principle Separation based on charge, hydrophobicity, or size in a liquid phase.[2][3]Separation based on electrophoretic mobility through a gel matrix.[2]
Resolution High, with different modes offering selectivity for different properties.Very high for resolving small differences in length.[11]
Scalability Readily scalable from analytical to preparative scale.[5]Difficult to scale up for large quantities.[6]
Automation Easily automated for high-throughput applications.[10][12]Largely a manual process.
Sample Recovery Generally high and straightforward.[9][13]Can be complex and may result in lower yields.[14]
Throughput High.[6]Low.[6]

Experimental Workflows and Protocols

Branched DNA (bDNA) Assay Principle

The bDNA assay is a signal amplification technology that directly measures nucleic acid molecules. Understanding the components of a bDNA assay is crucial for designing an effective purification strategy.

cluster_Assay bDNA Assay Principle Target Target Nucleic Acid Preamplifier Preamplifier Molecule Target->Preamplifier Hybridization CaptureProbes Capture Extender Probes CaptureProbes->Target Hybridization Amplifier Branched DNA (bDNA) Amplifier Preamplifier->Amplifier Hybridization LabelProbes Label Probes (e.g., Alkaline Phosphatase) Amplifier->LabelProbes Hybridization Signal Chemiluminescent Signal LabelProbes->Signal Enzymatic Reaction SolidSupport Solid Support (e.g., Microplate Well) SolidSupport->CaptureProbes Immobilization

Caption: Workflow of a branched DNA (bDNA) signal amplification assay.

General HPLC Purification Workflow

The following diagram illustrates a typical workflow for the HPLC purification of bDNA products.

cluster_Workflow General HPLC Purification Workflow for bDNA Crude Crude bDNA Synthesis Product Preparation Sample Preparation (Dissolution/Desalting) Crude->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (IEX, RP, or SEC) Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC/MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final Final Product (Lyophilization/Desalting) Pooling->Final

Caption: A generalized workflow for the purification of bDNA products using HPLC.

Detailed Experimental Protocols

Ion-Exchange (IEX) HPLC Protocol for bDNA Purification

This protocol is designed for the high-resolution purification of bDNA based on charge.

  • Column: A strong anion-exchange column, such as a DNAPac PA200 (Thermo Fisher Scientific) or equivalent, is recommended.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized to improve the resolution of the target bDNA from its impurities.

  • Flow Rate: Typically 0.5-1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to minimize secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The crude bDNA sample should be dissolved in Mobile Phase A. If the sample contains a high concentration of salt, it should be desalted prior to injection.

Reversed-Phase (RP-HPLC) Protocol for bDNA Analysis

This protocol is suitable for analyzing the purity of bDNA products, especially for separating the desired product from more hydrophobic or less hydrophobic impurities.

  • Column: A C8 or C18 reversed-phase column is commonly used. Polymeric reversed-phase columns can offer better stability at high pH.[9]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient of acetonitrile in the TEAA buffer. For example, 5% to 50% Mobile Phase B over 30 minutes.[15] The gradient should be optimized based on the hydrophobicity of the bDNA.

  • Flow Rate: Typically 1.0 mL/min for an analytical column.[15]

  • Temperature: Elevated temperature (e.g., 50-60 °C) can improve peak shape and resolution by disrupting secondary structures.[6]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The bDNA sample should be dissolved in Mobile Phase A or water.

Size-Exclusion (SEC) HPLC Protocol for bDNA Analysis

This protocol is ideal for analyzing the aggregation state of bDNA products and for desalting.

  • Column: A size-exclusion column with a pore size appropriate for the expected size of the bDNA and its potential aggregates. For larger DNA structures, wide-pore columns (e.g., 1000 Å or greater) are suitable.

  • Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: A lower flow rate (e.g., 0.3-0.5 mL/min) is often used to maximize resolution.

  • Temperature: Ambient temperature is typically sufficient.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The bDNA sample should be dissolved in the SEC mobile phase.

Conclusion

The purification and analysis of branched DNA products are critical steps in ensuring the reliability and accuracy of bDNA-based assays. HPLC offers a range of powerful techniques that can be tailored to the specific needs of the purification process. Ion-exchange HPLC is particularly well-suited for high-resolution, large-scale purification of bDNA, effectively separating products based on length. Reversed-phase HPLC provides an excellent analytical tool for purity assessment and can be used for the purification of smaller or modified bDNA molecules. Size-exclusion chromatography is invaluable for analyzing the aggregation state and for buffer exchange. By understanding the principles and practical considerations of each method, researchers can develop robust and efficient workflows for obtaining high-purity branched DNA products.

References

A Comparative Guide to Purity Assessment of Long Trebler Phosphoramidite using ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for characterizing the purity of Long trebler phosphoramidite (B1245037), a key reagent for creating branched DNA structures.[1][2] This document outlines the experimental protocol for ³¹P NMR analysis, presents comparative data, and illustrates the workflow for purity assessment.

Introduction to Long Trebler Phosphoramidite and Purity Concerns

This compound is a branching reagent that enables the simultaneous growth of three DNA branches from a single point during oligonucleotide synthesis.[1][2] The purity of this reagent is paramount, as impurities can lead to the incorporation of undesired modifications, truncated sequences, and overall lower yield and quality of the final oligonucleotide product. Common impurities in phosphoramidite preparations include oxidized phosphoramidite (P(V) species) and hydrolysis products.

³¹P NMR Spectroscopy for Purity Determination

³¹P NMR spectroscopy is a powerful and direct method for assessing the purity of phosphoramidites due to the 100% natural abundance of the ³¹P nucleus and the wide chemical shift window, which allows for clear separation of signals from the desired phosphoramidite and its phosphorus-containing impurities.[3]

The desired this compound, being a P(III) compound, is expected to exhibit a characteristic signal in the ³¹P NMR spectrum.[3] Due to the chiral nature of the phosphorus center, phosphoramidites typically appear as a pair of diastereomers.[3][4]

Comparison of Analytical Methods for Purity Assessment

While ³¹P NMR is a primary method for phosphoramidite purity analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used as orthogonal methods to provide a comprehensive purity profile.[4][5]

Analytical MethodPrincipleAdvantagesLimitations
³¹P NMR Measures the resonance of ³¹P nuclei in a magnetic field, providing structural information and quantification of phosphorus-containing species.[3][4]- Direct detection and quantification of phosphorus-containing impurities.- Provides structural information about the impurities.- Relatively fast analysis time.- May not detect non-phosphorus impurities.- Lower sensitivity compared to LC-MS for trace impurities.
RP-HPLC Separates molecules based on their hydrophobicity. Purity is determined by the relative area of the main peak.[4]- High resolution for separating closely related species.- Can detect non-phosphorus impurities.- Well-established and widely available technique.- Indirectly assesses purity based on UV absorbance, which can be misleading if impurities have different extinction coefficients.- May not distinguish between certain phosphorus-containing impurities.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[5]- High sensitivity and specificity for impurity identification.- Provides molecular weight information for unknown impurities.- Can detect a wide range of impurities.- Quantification can be more complex than with NMR or HPLC-UV.- Ionization efficiency can vary between compounds, affecting quantification.
Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Impurities

The purity of this compound can be assessed by integrating the signals corresponding to the desired P(III) species and its impurities. While a specific spectrum for this compound is not publicly available, the following table summarizes the generally accepted chemical shift regions for phosphoramidites and their common impurities.[3][4]

SpeciesPhosphorus Oxidation StateTypical ³¹P NMR Chemical Shift (ppm)
Phosphoramidite P(III)140 - 155
H-phosphonate P(III)0 - 10
Phosphite P(III)~130
Oxidized Phosphoramidite (Phosphate) P(V)-25 - 99
Hydrolysis Products P(V)50 - (-10)

Note: The exact chemical shifts for this compound may vary depending on the specific molecular environment and experimental conditions.

Experimental Protocol: ³¹P NMR Analysis of this compound

This protocol is based on established methods for phosphoramidite analysis.[4]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) to a final concentration of 10-20 mg/mL in an NMR tube.

  • Add a sealed capillary containing a reference standard (e.g., 85% H₃PO₄ in D₂O) or use an external standard for chemical shift referencing.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Nucleus: ³¹P

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -50 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of the phosphorus nuclei for accurate quantification (e.g., 5-10 seconds).

    • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio (e.g., 64-256 scans).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the external or internal standard (0 ppm for H₃PO₄).

  • Integrate the signals corresponding to the this compound diastereomers and any observed impurities.

  • Calculate the purity by dividing the integral of the desired product by the sum of all phosphorus-containing signals.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the key steps in the characterization of this compound purity.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis Sample Long Trebler Phosphoramidite Sample Preparation Dissolve in Deuterated Solvent Sample->Preparation 31P_NMR 31P NMR Spectroscopy Preparation->31P_NMR Primary Method HPLC RP-HPLC Preparation->HPLC Orthogonal Method LC_MS LC-MS Preparation->LC_MS Orthogonal Method NMR_Data Spectral Integration & Chemical Shift Analysis 31P_NMR->NMR_Data Chromatographic_Data Peak Integration & Mass Identification HPLC->Chromatographic_Data LC_MS->Chromatographic_Data Purity_Report Purity Assessment & Impurity Profile NMR_Data->Purity_Report Chromatographic_Data->Purity_Report

Caption: Workflow for this compound purity assessment.

Logical Relationship of Impurity Identification

The following diagram illustrates the decision-making process for identifying and classifying impurities observed in the ³¹P NMR spectrum.

Impurity_Identification Start Observe Signal in 31P NMR Spectrum Is_Product Is signal in 140-155 ppm range? Start->Is_Product Product This compound (P(III)) Is_Product->Product Yes Is_Oxidized Is signal in -25 to 99 ppm range? Is_Product->Is_Oxidized No Quantify Quantify by Integration & Report Purity Product->Quantify Oxidized Oxidized Species (P(V)) Is_Oxidized->Oxidized Yes Is_Hydrolyzed Is signal in 50 to -10 ppm range? Is_Oxidized->Is_Hydrolyzed No Oxidized->Quantify Hydrolyzed Hydrolysis Product Is_Hydrolyzed->Hydrolyzed Yes Other_Impurity Other P-containing Impurity Is_Hydrolyzed->Other_Impurity No Hydrolyzed->Quantify Other_Impurity->Quantify

Caption: Decision tree for ³¹P NMR impurity identification.

References

A Comparative Guide to the Structural Analysis of DNA Dendrimers Synthesized with Long Trebler Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA dendrimers synthesized using the Long Trebler phosphoramidite (B1245037) against alternative synthesis methodologies. It offers a detailed examination of the structural characteristics of these macromolecules, supported by experimental data and detailed protocols for their synthesis and analysis.

Introduction to DNA Dendrimer Synthesis

DNA dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their unique properties, including a high density of surface functional groups and a compact, globular structure, make them promising candidates for applications in drug delivery, diagnostics, and nanotechnology. The synthesis of DNA dendrimers can be broadly categorized into two main approaches:

  • Divergent Synthesis: This method begins from a central core, and successive generations of branches are added in a stepwise manner, growing outwards. The use of branching phosphoramidites, such as the Long Trebler, is a key component of this approach. While amenable to large-scale production, this method can sometimes lead to structural defects in higher generation dendrimers.

  • Convergent Synthesis: In this strategy, the dendritic branches, or "dendrons," are synthesized first and then attached to a central core in the final step. This approach generally offers a higher degree of structural perfection and purity but can be more labor-intensive and may result in lower overall yields.

The Long Trebler phosphoramidite is a commercially available reagent designed to create three branches from a single point in a growing oligonucleotide chain during solid-phase synthesis. Its longer spacer arms are intended to reduce steric hindrance, a common challenge in the synthesis of higher-generation dendrimers, thereby facilitating more efficient synthesis of complex, highly branched structures.[1]

Comparative Structural Analysis

The choice of synthesis strategy and branching monomer significantly impacts the structural characteristics of the resulting DNA dendrimers. This section compares the expected performance of DNA dendrimers synthesized with the this compound to those created using other methods, such as a "doubler" phosphoramidite or through a convergent synthesis approach.

FeatureLong Trebler (Divergent)Doubler Phosphoramidite (Divergent)Convergent Synthesis
Branching Factor 3 per branching unit2 per branching unitPre-determined by dendron synthesis
Generation Growth Rapid (3^n)Moderate (2^n)Stepwise attachment of dendrons
Expected Size Larger for a given generationSmaller for a given generationHighly controlled and predictable
Polydispersity Low to moderateLow to moderateVery low (highly monodisperse)
Synthesis Efficiency HighHighLower overall yield
Potential for Defects Increases with generationIncreases with generationMinimized
Steric Hindrance Reduced by long linkersCan be significant in higher generationsCan be a challenge in the final coupling step

Experimental Data

While direct head-to-head comparative studies with extensive quantitative data for DNA dendrimers synthesized via the Long Trebler are limited in publicly available literature, the following tables summarize expected and reported values from studies on similar branched DNA structures.

Table 1: Atomic Force Microscopy (AFM) Data

Synthesis MethodGenerationExpected MorphologyAverage Height (nm)Average Diameter (nm)Reference
Trebler Phosphoramidite G1Branched, flexible1.5 - 2.510 - 20[2]
Trebler Phosphoramidite G2More compact, globular2.5 - 4.020 - 35[2]
Doubler Phosphoramidite G2Branched, less dense2.0 - 3.515 - 30Inferred
Convergent Assembly N/AWell-defined, uniformHighly consistentHighly consistent[3]

Table 2: Dynamic Light Scattering (DLS) Data

Synthesis MethodGenerationHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)Reference
Trebler Phosphoramidite G15 - 100.1 - 0.2[4]
Trebler Phosphoramidite G210 - 200.15 - 0.25[4]
Doubler Phosphoramidite G28 - 150.1 - 0.2Inferred
Convergent Assembly N/AHighly predictable< 0.1[3]

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of DNA dendrimers are crucial for obtaining reliable and reproducible results.

Protocol 1: Solid-Phase Synthesis of a G1 DNA Dendrimer using this compound

This protocol outlines the synthesis of a first-generation (G1) DNA dendrimer with three branches.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial DNA sequence

  • Standard DNA phosphoramidites (A, T, C, G) and ancillary reagents

  • This compound (Glen Research or equivalent)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification system (e.g., HPLC)

Procedure:

  • Initial Strand Synthesis: Synthesize the initial linear DNA sequence on the CPG support using standard phosphoramidite chemistry.

  • Branching:

    • Following the final detritylation of the linear sequence, introduce the this compound using an extended coupling time (typically 10-15 minutes) to ensure efficient reaction.

    • Wash the support thoroughly.

  • Branch Elongation:

    • Simultaneously synthesize the three branch sequences using standard DNA phosphoramidites.

  • Cleavage and Deprotection:

    • Cleave the synthesized dendrimer from the CPG support and remove protecting groups using concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for a specified time (e.g., 12-16 hours).

  • Purification:

    • Purify the crude dendrimer product using reverse-phase or ion-exchange HPLC to isolate the full-length product.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or gel electrophoresis.

Protocol 2: Atomic Force Microscopy (AFM) Imaging of DNA Dendrimers

Materials:

  • Atomic Force Microscope

  • Freshly cleaved mica substrates

  • Deposition buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Purified DNA dendrimer sample

  • Ultrapure water

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation:

    • Dilute the purified DNA dendrimer to a final concentration of 1-5 ng/µL in the deposition buffer.

  • Surface Deposition:

    • Pipette a 10-20 µL drop of the diluted dendrimer solution onto a freshly cleaved mica surface.

    • Allow the dendrimers to adsorb to the surface for 2-5 minutes.

  • Rinsing and Drying:

    • Gently rinse the mica surface with 100-200 µL of ultrapure water to remove unbound molecules and excess salt.

    • Carefully blot the edge of the mica with filter paper and dry the surface under a gentle stream of nitrogen gas.

  • AFM Imaging:

    • Mount the sample in the AFM.

    • Engage the cantilever and begin imaging in tapping mode in air.

    • Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images.

  • Data Analysis:

    • Process the images to measure the height and diameter of individual dendrimer molecules.

    • Generate size distribution histograms.

Protocol 3: Dynamic Light Scattering (DLS) Analysis of DNA Dendrimers

Materials:

  • Dynamic Light Scattering instrument

  • Low-volume quartz cuvette

  • Purified DNA dendrimer sample

  • Filtered, degassed buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Micropipettes and sterile, filtered pipette tips

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the purified DNA dendrimer in the analysis buffer (e.g., 0.1, 0.5, 1.0 mg/mL).

    • Filter each dilution through a low-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.

  • DLS Measurement:

    • Carefully transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.

    • Perform the DLS measurement, collecting data for a sufficient duration to ensure good signal-to-noise.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Compare the results across the different concentrations to check for concentration-dependent effects.

Visualizations

Synthesis Workflow

G cluster_synthesis Divergent Synthesis of a G1 DNA Dendrimer start CPG Solid Support with Initiator synthesis1 Synthesize Linear DNA Strand start->synthesis1 trebler_add Couple Long Trebler Phosphoramidite synthesis1->trebler_add synthesis2 Simultaneously Synthesize Three Branch Strands trebler_add->synthesis2 cleave Cleave and Deprotect synthesis2->cleave purify Purify Dendrimer cleave->purify end G1 DNA Dendrimer purify->end

Caption: Workflow for the divergent synthesis of a G1 DNA dendrimer.

Comparison of Synthesis Strategies

G cluster_divergent Divergent Synthesis cluster_convergent Convergent Synthesis core Core g1 G1 core->g1 Add Monomers g2 G2 g1->g2 Add Monomers dendron1 Dendron final_core Core dendron1->final_core dendron2 Dendron dendron2->final_core dendron3 Dendron dendron3->final_core dendrimer Dendrimer final_core->dendrimer

Caption: Divergent vs. Convergent synthesis of dendrimers.

References

Stability Showdown: DNA Dendrimers vs. Alternative Nanocarriers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine relies on the effective and stable delivery of therapeutic and diagnostic agents to their targets within the complex biological milieu. DNA dendrimers, with their precise, programmable, and highly branched architecture, have emerged as promising nanocarriers. However, a critical evaluation of their stability in biological assays is paramount for their translation into clinical applications. This guide provides an objective comparison of the stability of DNA dendrimers with other leading nanocarrier alternatives—liposomes, polymeric nanoparticles, and spherical nucleic acids (SNAs)—supported by experimental data and detailed protocols.

At a Glance: Stability Comparison of Nanocarriers

The stability of a nanocarrier in a biological environment is a multi-faceted issue, influenced by factors such as nuclease degradation, serum protein interactions, and uptake by the reticuloendothelial system. The following tables summarize the available quantitative data on the stability of DNA dendrimers and their counterparts.

NanocarrierAssay ConditionStability MetricReported Value
DNA Dendrimer DNase I treatmentProtection against degradationG4 PAMAM dendrimers provide a degree of protection to DNA from DNase I.[1]
DNA Tetrahedron 20% Human SerumHalf-life23.9 hours[2]
DNA Tetrahedron 50% Human SerumHalf-life10.1 hours[2]
Liposomes (DLPE/DOPS/CHOL) 100% Fetal Calf Serum (FCS)Half-life17 hours[3]
Liposomes (DMPE/DPPG/CHOL) 100% Fetal Calf Serum (FCS)Half-life56.35 hours[3]
Spherical Nucleic Acids (SNAs) DNase I treatmentResistance to degradationExhibit enhanced resistance to certain nucleases compared to linear DNA.[3][4][5]
Polymeric Nanoparticles Intravenous administration in ratsCirculation half-lifeCationic nanoparticles show longer circulation half-life than anionic nanoparticles.[6]

Note: Direct comparison of half-lives is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted within the context of the specific assay performed.

Deep Dive: Performance in Key Biological Assays

Nuclease Degradation Assays

Nuclease-mediated degradation is a primary obstacle for nucleic acid-based nanostructures. DNA dendrimers, owing to their compact and sterically hindered structure, offer enhanced protection to encapsulated or conjugated nucleic acids compared to their linear counterparts.

DNA Dendrimers: The dense arrangement of DNA strands in a dendritic architecture provides a physical barrier against nuclease attack. Studies have shown that complexation of DNA with polyamidoamine (PAMAM) dendrimers can protect the DNA from degradation by DNase I.[1]

Spherical Nucleic Acids (SNAs): Similar to dendrimers, the high density of oligonucleotides on the surface of SNAs confers significant resistance to nuclease degradation.[3][4][5]

Liposomes and Polymeric Nanoparticles: These carriers encapsulate nucleic acids within their core, providing a protective shell against nucleases. Their stability is more dependent on the integrity of the lipid bilayer or polymer matrix in the presence of biological fluids.

Serum Stability Assays

The presence of serum proteins and nucleases in the bloodstream presents a significant challenge to the stability of nanocarriers.

DNA Dendrimers and other DNA Nanostructures: Unprotected DNA nanostructures can be susceptible to degradation in serum. However, modifications such as the use of metallointercalators can significantly enhance serum stability.[7] For instance, a DNA tetrahedron showed a half-life of 23.9 hours in 20% human serum.[2]

Liposomes: The stability of liposomes in serum is highly dependent on their composition. For example, liposomes composed of DMPE/DPPG/CHOL have a significantly longer half-life in fetal calf serum (56.35 hours) compared to those made of DLPE/DOPS/CHOL (17 hours).[3]

Polymeric Nanoparticles: The circulation half-life of polymeric nanoparticles is influenced by their surface charge, with cationic particles generally exhibiting longer circulation times.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanocarrier stability. Below are protocols for key experiments cited in this guide.

Nuclease Degradation Assay using Gel Electrophoresis

This protocol is adapted from established methods for analyzing the nuclease degradation of DNA nanostructures.[4][8]

1. Preparation of Reaction Mixtures:

  • In separate microcentrifuge tubes, prepare reaction mixtures containing the DNA dendrimer or other nanostructure at a final concentration of 100 nM in a suitable buffer (e.g., 1x Tris-acetate-EDTA buffer with 10 mM MgCl₂).
  • Include a control sample with no nuclease.

2. Nuclease Addition and Incubation:

  • Add DNase I to the reaction mixtures to a final concentration of 0.1 U/µL.
  • Incubate the samples at 37°C.
  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the degradation by adding a stop solution (e.g., EDTA to a final concentration of 50 mM).

3. Gel Electrophoresis:

  • Mix the aliquots with a loading dye.
  • Load the samples onto a native polyacrylamide gel (e.g., 8-12%) or an agarose (B213101) gel (e.g., 2-3%), depending on the size of the nanostructure.
  • Run the gel at a constant voltage until sufficient separation is achieved.

4. Staining and Imaging:

  • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide).
  • Image the gel using a gel documentation system.

5. Data Analysis:

  • Quantify the band intensity of the intact nanostructure at each time point using image analysis software.
  • Plot the percentage of intact nanostructure against time to determine the degradation kinetics and half-life.

Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of nanocarriers in the presence of serum.

1. Preparation of Samples:

  • Incubate the DNA dendrimer or other nanocarrier at a final concentration of 100 nM in a solution containing a specific concentration of fetal bovine serum (FBS) or human serum (e.g., 10%, 50%, or 90%) in a suitable buffer at 37°C.
  • Include a control sample incubated in buffer without serum.

2. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

3. Analysis of Intact Nanocarrier:

  • Analyze the integrity of the nanocarrier using an appropriate technique:
  • For DNA-based nanostructures: Gel electrophoresis (as described in the nuclease degradation assay).
  • For liposomes: Size-exclusion chromatography to monitor for aggregation or degradation, or a leakage assay using an encapsulated fluorescent dye.
  • For polymeric nanoparticles: Dynamic light scattering (DLS) to measure changes in particle size and polydispersity index.

4. Data Quantification:

  • Quantify the amount of intact nanocarrier at each time point relative to the zero time point.
  • Plot the percentage of intact nanocarrier over time to determine the stability profile and half-life in serum.

Visualizing the Process: Workflows and Pathways

Understanding the experimental workflow is essential for interpreting stability data. The following diagrams, generated using the DOT language, illustrate key processes.

Nuclease_Degradation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Reaction Mixtures (Nanostructure + Buffer) add_nuclease Add DNase I prep->add_nuclease control Control Sample (No Nuclease) gel Gel Electrophoresis control->gel incubate Incubate at 37°C add_nuclease->incubate time_points Take Aliquots at Time Points incubate->time_points stop_reaction Stop Reaction (Add EDTA) time_points->stop_reaction stop_reaction->gel stain Stain Gel gel->stain image Image Gel stain->image quantify Quantify Band Intensity image->quantify

Caption: Workflow for Nuclease Degradation Assay.

Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dendrimer DNA Dendrimer receptor Scavenger Receptor dendrimer->receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation cytosol Cytosolic Release endosome->cytosol Endosomal Escape nucleus Nuclear Targeting cytosol->nucleus

Caption: Cellular Uptake Pathway of DNA Dendrimers.

Conclusion

The stability of nanocarriers is a critical determinant of their therapeutic or diagnostic efficacy. DNA dendrimers demonstrate considerable promise due to their enhanced resistance to nuclease degradation compared to linear DNA. However, their stability in serum can be a limiting factor, necessitating further modifications to prolong their circulation time. When compared to more established platforms like liposomes and polymeric nanoparticles, DNA dendrimers offer the advantage of precise structural control and programmability. Spherical nucleic acids share the benefit of high nuclease resistance.

The choice of an optimal nanocarrier will ultimately depend on the specific application, the nature of the cargo, and the desired in vivo fate. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and to design and evaluate the next generation of nanomedicines with improved stability and performance in biological systems. Continued research focusing on direct, standardized comparisons of different nanocarrier platforms will be invaluable in advancing the field.

References

Branching Out in PCR: A Comparative Guide to Branching Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing polymerase chain reaction (PCR) is a perpetual quest for greater sensitivity, specificity, and yield. While conventional linear primers are the workhorses of PCR, the use of branching phosphoramidites to synthesize primers with dendritic structures offers intriguing possibilities for enhancing amplification. This guide provides a comparative overview of different branching phosphoramidites, their potential impact on PCR performance, and the experimental framework for their evaluation.

While direct comparative studies on the PCR performance of various branching phosphoramidites are not extensively available in peer-reviewed literature, this guide synthesizes information on their chemical nature and potential implications for PCR, supported by generalized experimental protocols.

Understanding Branching Phosphoramidites

Branching phosphoramidites are specialized reagents used in solid-phase oligonucleotide synthesis to create defined branches in the nucleic acid chain. These reagents introduce multiple reactive hydroxyl groups, allowing for the simultaneous synthesis of several oligonucleotide chains from a single point. This results in branched DNA (bDNA) structures. The primary types of branching phosphoramidites are categorized by the number of branches they create: doublers and treblers. They can be further classified as symmetric or asymmetric based on the nature of the branching.

Branching Phosphoramidite (B1245037) TypeDescriptionPotential Advantages in PCRPotential Disadvantages in PCR
Symmetric Doubler Creates two identical branches from a single point.- Increased primer concentration at the target site.- Potential for enhanced signal in probe-based assays.- Steric hindrance may affect polymerase binding and extension.- Increased complexity and cost of primer synthesis.
Asymmetric Doubler Creates two branches of different lengths or compositions.- Allows for the incorporation of different functional groups on each branch.- Potential for use in specialized applications like dual-labeling.- More complex synthesis and purification.- Potential for uneven amplification if branches interfere differently with polymerase.
Symmetric Trebler Creates three identical branches from a single point.- Further increases local primer concentration.- May significantly enhance signal amplification.- Increased risk of steric hindrance.- Higher cost and potentially lower yield of full-length branched primer.
Asymmetric Trebler Creates three branches of varying lengths or compositions.- Offers high-density functionalization for multiplexing or advanced assays.- Most complex to synthesize and characterize.- Highest potential for steric hindrance and off-target effects.

The Synthesis of Branched Primers: A Generalized Workflow

The synthesis of branched primers follows the standard phosphoramidite chemistry on a solid support, with the key difference being the incorporation of the branching monomer at the desired position.

Synthesis_of_Branched_Primer cluster_synthesis Solid-Phase Oligonucleotide Synthesis Start 1. Start with Solid Support (e.g., CPG bead) Elongation1 2. Synthesize Linear Oligonucleotide Chain Start->Elongation1 Standard Phosphoramidite Chemistry Branching 3. Couple Branching Phosphoramidite Elongation1->Branching Add Branching Monomer BranchElongation 4. Simultaneously Synthesize Branched Chains Branching->BranchElongation Continue Synthesis on all Branches Cleavage 5. Cleave and Deprotect BranchElongation->Cleavage Ammonia Treatment Purification 6. Purify Branched Oligonucleotide Cleavage->Purification e.g., HPLC PCR_Comparison_Workflow cluster_workflow Conceptual Workflow for Primer Performance Comparison Start 1. Primer Design & Synthesis Linear_Primer Linear Primer Set Start->Linear_Primer Branched_Primer Branched Primer Set Start->Branched_Primer qPCR_Setup 2. qPCR Setup with Serial Dilutions of Template Linear_Primer->qPCR_Setup Branched_Primer->qPCR_Setup qPCR_Run 3. qPCR Amplification & Data Collection qPCR_Setup->qPCR_Run Data_Analysis 4. Data Analysis qPCR_Run->Data_Analysis Efficiency Calculate PCR Efficiency Data_Analysis->Efficiency Specificity Analyze Melt Curves Data_Analysis->Specificity Yield Compare Endpoint Fluorescence Data_Analysis->Yield Conclusion 5. Comparative Performance Evaluation Efficiency->Conclusion Specificity->Conclusion Yield->Conclusion

The Enhanced Biocompatibility of Dendritic DNA Nanostructures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of DNA nanotechnology offers a paradigm shift in drug delivery and therapeutic applications. Among the diverse array of self-assembled DNA architectures, dendritic DNA nanostructures have emerged as a particularly promising platform due to their unique structural features and enhanced biocompatibility. This guide provides an objective comparison of the biocompatibility of dendritic and other branched DNA nanostructures with alternative delivery vectors, supported by experimental data.

Superior Biocompatibility Profile

Dendritic DNA nanostructures, characterized by their highly branched, tree-like architecture, offer several advantages over conventional drug delivery systems like liposomes and viral vectors. Composed of natural biological material, DNA nanostructures are inherently biocompatible and biodegradable.[1][2] Their precise, programmable self-assembly allows for meticulous control over size, shape, and the spatial arrangement of therapeutic payloads and targeting ligands, which can significantly influence their interaction with biological systems.[3][4]

Cytotoxicity: A Favorable Comparison

A primary concern for any nanocarrier is its intrinsic toxicity. Dendritic and other DNA nanostructures have consistently demonstrated low cytotoxicity across various cell lines. Their composition of natural nucleic acids minimizes adverse cellular responses that are often associated with synthetic polymers or lipids.

NanocarrierCell LineAssayIC50 / ViabilityReference
Doxorubicin-loaded DNA origami Melanoma (in vivo)Tumor Growth Inhibition>2-fold improvement vs. free DOX, DOX-liposomes, and DOX-polymeric NPs[5]
Doxorubicin-loaded DNA origami ARPE-19 (retinal cells)Cell ViabilityLess toxic than free Doxorubicin[6][7]
Cationic Melamine Dendrimers VariousCytotoxicity/HemolysisMore cytotoxic and hemolytic than anionic or PEGylated dendrimers[8][9]
PEGylated PAMAM Dendrimers Red Blood CellsHemolysisNo significant hemolysis at concentrations up to 5 mg/mL[10]
Free Doxorubicin ARPE-19 (retinal cells)Cell Viability~40% reduction in viability at >10 µM[7]
Immunogenicity: A Tunable Response

The immune response to DNA nanostructures is a critical aspect of their biocompatibility. A key advantage of these platforms is the ability to either minimize or intentionally stimulate an immune response. Unmodified DNA nanostructures generally exhibit low immunogenicity.[1] However, by incorporating specific DNA sequences, such as unmethylated CpG motifs, they can be transformed into potent immune adjuvants.[3]

The structural complexity of dendritic DNA nanostructures can influence their immunostimulatory potential. For instance, Y-shaped and X-shaped DNA nanostructures have been shown to induce a more potent cytokine response compared to linear double-stranded DNA, primarily through the activation of Toll-like receptor 9 (TLR9).[3]

NanocarrierCell/Animal ModelKey FindingsReference
Y-shaped & X-shaped DNA nanostructures Dendritic Cells (in vitro & in vivo)Enhanced secretion of TNF-α and IL-6 compared to linear dsDNA.[3]
CpG-containing Polypod DNA Macrophage-like cellsIncreased number of pods correlated with a more extensive immune response.[3]
DNA Origami (unloaded) Mice (in vivo)Elicited a modest, dose-dependent pro-inflammatory response that diminished over time.[11]
Cationic Dendrimers GeneralReported to stimulate a stronger cytokine release than anionic or neutral dendrimers.[12]
In Vivo Biodistribution and Stability

The in vivo fate of nanocarriers is paramount to their therapeutic efficacy and safety. The stability of DNA nanostructures in biological fluids is a significant consideration due to the presence of nucleases. Dendritic and other compact, three-dimensional DNA structures, such as tetrahedra, have demonstrated enhanced resistance to nuclease degradation compared to linear DNA.[4][13]

The biodistribution of DNA nanostructures can be tuned by modifying their size, shape, and surface chemistry. For instance, tetrahedral DNA nanostructures have been shown to effectively penetrate cell membranes and can be functionalized for targeted tumor delivery.[14]

NanocarrierAnimal ModelKey Biodistribution FindingsReference
Tetrahedral DNA Nanostructures (TDNs) Nude mice with KB tumorsFolic acid-modified TDNs showed enhanced tumor accumulation.[4]
Cy5.5-labeled TDNs Human breast cancer mouse modelTumor-targeting DNA modification led to increased biodistribution in the tumor region.[14]
DNA Origami MiceWell-distributed systemically.[11]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition plate_cells Plate cells in 96-well plate add_compounds Add nanostructures and controls plate_cells->add_compounds incubate_exposure Incubate for desired exposure time add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_formazan Incubate for 1-4 hours add_mtt->incubate_formazan add_solubilization Add solubilization solution incubate_formazan->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance ELISA_Workflow cluster_coating Plate Coating cluster_incubation Sample Incubation cluster_detection Detection coat_plate Coat plate with capture antibody block_plate Block non-specific binding sites coat_plate->block_plate add_sample Add samples and standards block_plate->add_sample add_detection_ab Add detection antibody add_sample->add_detection_ab add_enzyme_conjugate Add enzyme-conjugated secondary antibody add_detection_ab->add_enzyme_conjugate add_substrate Add substrate add_enzyme_conjugate->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance Biodistribution_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis label_nanostructures Label nanostructures (e.g., with a fluorescent dye or radioisotope) inject_animals Administer labeled nanostructures to animals (e.g., intravenously) label_nanostructures->inject_animals sacrifice_animals Sacrifice animals at different time points inject_animals->sacrifice_animals harvest_organs Harvest organs of interest sacrifice_animals->harvest_organs quantify_signal Quantify signal (fluorescence or radioactivity) in each organ harvest_organs->quantify_signal calculate_distribution Calculate % Injected Dose per gram of tissue (%ID/g) quantify_signal->calculate_distribution TLR9_Pathway cluster_uptake Cellular Uptake cluster_recognition Endosomal Recognition cluster_signaling Downstream Signaling cluster_response Cellular Response DNA_nano Dendritic DNA Nanostructure (with CpG motifs) Endocytosis Endocytosis DNA_nano->Endocytosis Endosome Endosome Endocytosis->Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

References

Navigating the Maze: A Comparative Guide to Validating Dendritic DNA Molecular Weight with MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of dendritic DNA, precise molecular weight validation is paramount. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with alternative analytical techniques, supported by experimental data and detailed protocols to ensure accurate and reliable characterization of these complex macromolecules.

Dendritic DNA, with its highly branched, three-dimensional architecture, presents unique analytical challenges. Ensuring the structural integrity and monodispersity of these constructs is critical for their application in drug delivery, diagnostics, and nanotechnology. While several techniques can provide insights into the size and purity of dendritic DNA, MALDI-TOF MS has emerged as a powerful tool for direct and accurate molecular weight determination.

At a Glance: MALDI-TOF MS vs. The Alternatives

Choosing the right analytical technique depends on the specific information required, sample characteristics, and available instrumentation. Below is a comparative overview of common methods for characterizing dendritic DNA and other DNA nanostructures.

FeatureMALDI-TOF Mass SpectrometrySize Exclusion Chromatography (SEC)Polyacrylamide Gel Electrophoresis (PAGE)Dynamic Light Scattering (DLS)
Primary Measurement Mass-to-charge ratio (m/z), providing direct molecular weight.Hydrodynamic volume.Electrophoretic mobility (influenced by size, shape, and charge).Hydrodynamic diameter.
Accuracy High, often within 0.1% of the theoretical mass for smaller molecules.[1]Lower, as it relies on calibration with standards which may not accurately reflect the unique shape of dendritic DNA.[2]Lower, provides relative size information compared to standards.Moderate, sensitive to sample purity and aggregation.
Resolution High, can resolve molecules with small mass differences, aiding in purity assessment.Lower, may not separate dendritic DNA with minor structural variations.High for smaller molecules, but can decrease for larger, complex structures.[3]Low, provides an average size distribution.
Sample Requirement Small (picomole to femtomole range).Larger, requires sufficient concentration for detection.Small, in the microgram range.Small, requires sufficient concentration for scattering.
Throughput High, rapid analysis of multiple samples.Moderate, dependent on run time per sample.Low to moderate, can be labor-intensive.High, rapid measurements.
Information Provided Absolute molecular weight, purity, presence of adducts or fragments.Size distribution, presence of aggregates.Relative size, purity, and conformation (native vs. denaturing).Average particle size, size distribution, and aggregation state.[4][5][6][7][8]
Key Limitation Ionization efficiency can decrease for very large molecules (>50 kDa), and fragmentation can occur.[1][9]Abnormal elution behavior can occur with highly branched polymers.[2]Complex structures may migrate unpredictably; staining can be non-uniform.[10][11]Highly sensitive to dust and larger aggregates which can skew results.

In-Depth Analysis: A Closer Look at the Techniques

MALDI-TOF Mass Spectrometry: The Gold Standard for Mass

MALDI-TOF MS provides a direct measurement of the molecular weight of dendritic DNA by ionizing the molecules and measuring their time of flight to a detector. This technique is particularly advantageous for its high accuracy and resolution, allowing for the confirmation of the expected molecular weight and the identification of incomplete synthesis products or impurities.

However, the success of MALDI-TOF analysis is highly dependent on sample preparation, particularly the choice of matrix, which co-crystallizes with the analyte and facilitates ionization. For large nucleic acid structures, common matrices include 3-hydroxypicolinic acid (3-HPA) and 2,4,6-trihydroxyacetophenone (THAP). The laser intensity must also be carefully optimized to prevent fragmentation of the dendritic DNA structure.

Alternative Methodologies: A Comparative Perspective
  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume in solution.[2][12][13][14][15] While useful for assessing the size distribution and detecting aggregation of dendritic DNA, SEC provides an indirect measure of molecular weight that is dependent on the molecule's shape. The elution profile of highly branched dendritic DNA may not correlate well with linear standards, potentially leading to inaccurate molecular weight estimations.[2]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates macromolecules based on their electrophoretic mobility through a gel matrix.[3][10][11][16][17] It is a valuable tool for assessing the purity and relative size of dendritic DNA.[3][10] Running the sample under both native and denaturing conditions can provide insights into the molecule's conformation and the integrity of its constituent strands. However, like SEC, molecular weight determination is relative to standards.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[4][5][6][7][8] It is a rapid method for determining the average hydrodynamic diameter and assessing the presence of aggregates. While useful for monitoring the overall size and stability of dendritic DNA in solution, DLS does not provide the precise molecular weight information that MALDI-TOF MS offers.[4][5][7]

Experimental Protocols

Due to the limited availability of established protocols specifically for dendritic DNA, the following methodologies are adapted from best practices for large oligonucleotides and PAMAM dendrimers.

MALDI-TOF MS Analysis of Dendritic DNA

1. Sample Preparation:

  • Dendritic DNA Solution: Prepare a stock solution of the purified dendritic DNA at a concentration of 10-20 µM in nuclease-free water or a low-salt buffer (e.g., 10 mM ammonium (B1175870) citrate).

  • Matrix Solution: Prepare a saturated solution of a suitable matrix. For large DNA, 3-hydroxypicolinic acid (3-HPA) is a common choice. Dissolve 3-HPA in a 1:1 (v/v) solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water. The addition of ammonium citrate (B86180) to the matrix solution can improve data quality by reducing sodium and potassium adducts.[18]

2. Sample Spotting (Dried-Droplet Method):

  • On a MALDI target plate, mix 1 µL of the dendritic DNA solution with 1 µL of the matrix solution.

  • Allow the mixture to air-dry completely at room temperature. This process allows for the co-crystallization of the sample and matrix.

3. Instrument Settings (General Guidance):

  • Ionization Mode: Linear mode is generally preferred for large molecules to maximize sensitivity, though reflectron mode can be used for higher resolution of smaller dendritic structures.

  • Polarity: Negative ion mode is typically used for nucleic acids due to the charge of the phosphate (B84403) backbone.

  • Laser Intensity: Start with a low laser intensity and gradually increase it to the threshold required for ion generation. Excessive laser power can cause fragmentation of the dendritic DNA.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the dendritic DNA.

  • Calibration: Calibrate the instrument using a standard of a known high molecular weight, such as a protein or a large synthetic oligonucleotide, in the same mass range as the dendritic DNA.

Comparative Analysis Protocols
  • Size Exclusion Chromatography (SEC):

    • Column: Select a column with a pore size appropriate for the expected size of the dendritic DNA.

    • Mobile Phase: Use a buffer that ensures the stability of the dendritic DNA, such as a phosphate or Tris-based buffer with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix.

    • Flow Rate: Use a low flow rate to ensure adequate separation.

    • Detection: Monitor the elution profile using a UV detector at 260 nm.

    • Calibration: Create a calibration curve using a set of DNA or protein standards of known molecular weight and hydrodynamic radii.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Gel Preparation: Prepare a native or denaturing polyacrylamide gel. The percentage of acrylamide (B121943) should be chosen based on the expected size of the dendritic DNA (lower percentages for larger molecules). For denaturing gels, include urea.

    • Sample Loading: Mix the dendritic DNA sample with a loading buffer and load it into the wells of the gel.

    • Electrophoresis: Run the gel in an appropriate running buffer (e.g., TBE) at a constant voltage.

    • Staining: Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide).

    • Visualization: Visualize the bands using a gel documentation system. Include a DNA ladder with a relevant size range for comparison.

Visualizing the Workflow and Comparisons

MALDI_Workflow Dendritic_DNA Dendritic_DNA Mix Mix Dendritic_DNA->Mix Spot Spot Mix->Spot Matrix_Sol Matrix_Sol Matrix_Sol->Mix Dry Dry Spot->Dry Insert_Plate Insert_Plate Dry->Insert_Plate Laser Laser Insert_Plate->Laser Detect Detect Laser->Detect Spectrum Spectrum Detect->Spectrum MW_Validation MW_Validation Spectrum->MW_Validation

Technique_Comparison cluster_primary Primary Information Goal cluster_techniques Analytical Techniques cluster_outputs Key Outputs MW Absolute Molecular Weight MALDI MALDI-TOF MS MW->MALDI Direct Measurement Size Hydrodynamic Size/ Mobility SEC SEC Size->SEC Indirect Correlation PAGE PAGE Size->PAGE Indirect Correlation DLS DLS Size->DLS Direct Measurement Purity Purity Assessment MALDI->Purity Fragmentation Structural Integrity MALDI->Fragmentation Aggregation Aggregation State SEC->Aggregation PAGE->Purity DLS->Aggregation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Long Trebler Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate, essential safety and logistical information for the handling of Long trebler phosphoramidite (B1245037). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.

Product Identification and Hazard Summary

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes eye irritation.

Precautionary Statements:

  • Read the label before use.

  • Protect from moisture.

  • Keep the container tightly closed.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash hands thoroughly after handling.

  • In case of exposure or if you feel unwell, seek medical advice.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling this compound and other reagents for oligonucleotide synthesis:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields to prevent splashes.[3]
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended, especially for tasks with a higher risk of exposure.[4]
Body Protection A lab coat made of a low dust-retention and low dust-release fabric. For higher-risk scenarios, chemical protective clothing (CPC) is advised.[4]
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of dust inhalation or aerosol generation. Work should be conducted in a well-ventilated area, preferably a fume hood.[5]
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's stability and prevent contamination.

ParameterGuideline
Storage Temperature Upon receipt, store at -20°C in a desiccated environment.[1][2][6]
Shipping Can be shipped at ambient temperature for up to 3 weeks.[6]
Handling Allow the vial to warm to room temperature before opening to prevent moisture condensation. Handle under an inert gas atmosphere (e.g., argon) to protect from moisture and air, as phosphoramidites are sensitive to both.
Solution Stability Once dissolved in anhydrous acetonitrile, the solution is stable for 1-2 days.[7]
Diluent Use anhydrous acetonitrile for dilution.[7]
Experimental Protocol: Use in Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating this compound into an oligonucleotide sequence using an automated DNA synthesizer.

  • Preparation of the Reagent:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.

  • Automated Synthesis Cycle:

    • Coupling: A 15-minute coupling time is recommended for the addition of the this compound.[7] Use an activator such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI).[7]

    • Capping: After the coupling step, any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations. This is typically done using acetic anhydride (B1165640) and 1-methylimidazole.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection:

    • Following synthesis, the oligonucleotide is cleaved from the solid support.

    • No changes are needed from the standard deprotection methods recommended by the synthesizer manufacturer.[6][7] This typically involves treatment with ammonium (B1175870) hydroxide (B78521) to remove protecting groups from the nucleobases and the phosphate backbone.

Waste Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

  • Liquid Waste:

    • Collect all liquid waste containing phosphoramidites and other synthesis reagents (e.g., acetonitrile, activators, oxidizing solutions) in a dedicated, clearly labeled, and sealed waste container.

    • Segregate halogenated and non-halogenated solvent waste.

  • Solid Waste:

    • Used vials, contaminated gloves, and other solid materials should be collected in a separate, labeled solid waste container.

    • Empty reagent containers must be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as chemical waste.

  • Disposal:

    • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.

Emergency Procedures

Immediate and appropriate action must be taken in the event of an accidental exposure or spill.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while continuing to rinse.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator if necessary.

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Visual Workflow and Logic Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision points and pathways for handling this compound.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Oligonucleotide Synthesis cluster_disposal Waste Disposal start Receive Shipment storage Store at -20°C (Desiccated) start->storage equilibrate Equilibrate to Room Temperature storage->equilibrate dissolve Dissolve in Anhydrous Acetonitrile equilibrate->dissolve couple Couple Phosphoramidite (15 min) dissolve->couple cap Cap Unreacted 5'-OH Groups couple->cap oxidize Oxidize Phosphite Triester cap->oxidize deprotect Cleave & Deprotect oxidize->deprotect collect_liquid Collect Liquid Waste deprotect->collect_liquid collect_solid Collect Solid Waste deprotect->collect_solid EHS_pickup Arrange EHS Pickup collect_liquid->EHS_pickup collect_solid->EHS_pickup

Caption: A flowchart illustrating the standard operating procedure for this compound.

Emergency_Response Emergency Response Protocol cluster_exposure Exposure Response cluster_spill Spill Response action_node action_node exposure Exposure Event skin Skin Contact exposure->skin Skin eye Eye Contact exposure->eye Eye inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion spill Spill Event evacuate Evacuate Area spill->evacuate Spill Occurs flush_skin Flush with Water (15 min) Remove Contaminated Clothing flush_eye Flush with Water (15 min) fresh_air Move to Fresh Air rinse_mouth Rinse Mouth Do NOT Induce Vomiting seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Decision-making flowchart for emergency response to exposures and spills.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Long trebler phosphoramidite
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Reactant of Route 2
Long trebler phosphoramidite

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.